molecular formula C6H12N2O B14914841 (R)-3-Amino-1-ethylpyrrolidin-2-one

(R)-3-Amino-1-ethylpyrrolidin-2-one

Cat. No.: B14914841
M. Wt: 128.17 g/mol
InChI Key: LTRSWULNHPZNJM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-1-ethylpyrrolidin-2-one ( 1248178-59-7) is a chiral organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It belongs to the class of 3-aminopyrrolidin-2-ones, a structure of significant interest in medicinal chemistry and chemical biology. The compound features a pyrrolidin-2-one core, a five-membered lactam ring, substituted with an amino group at the 3-position and an ethyl group on the ring nitrogen. The specific (R)-enantiomer provided makes it a valuable chiral building block or intermediate for asymmetric synthesis. While specific pharmacological data for this compound is limited in public literature, structurally related 3-aminopyrrolidin-2-one analogs are known to possess notable biological activity. For instance, the compound [3R]-3-amino-1-hydroxypyrrolidin-2-one has been identified as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor, showcasing neuroprotective properties and potential research applications in areas such as cerebral ischemia, epilepsy, and other neurodegenerative disorders . Furthermore, other pyrrolidine-2,4-dione (tetramic acid) derivatives have demonstrated moderate antibacterial activity against organisms like S. aureus and E. coli . This suggests that this compound could serve as a key intermediate for researchers developing novel neuroprotective agents, antimicrobials, or other biologically active molecules, particularly those requiring a chiral pyrrolidone scaffold. The product is offered with a high purity specification and is intended for research purposes, such as use as a standard in analytical development, a reactant in novel synthetic pathways, or a precursor for further chemical derivatization.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3R)-3-amino-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

LTRSWULNHPZNJM-RXMQYKEDSA-N

Isomeric SMILES

CCN1CC[C@H](C1=O)N

Canonical SMILES

CCN1CCC(C1=O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (R)-3-Amino-1-ethylpyrrolidin-2-one: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

(R)-3-Amino-1-ethylpyrrolidin-2-one is a chiral cyclic amide, a derivative of pyrrolidinone, that serves as a valuable building block in modern organic and medicinal chemistry. Its specific stereochemistry and the presence of both a reactive primary amine and a lactam ring make it a significant precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, characterization, and applications for researchers and drug development professionals.

Physicochemical and Computed Properties

This compound is a relatively small molecule with distinct functional groups that dictate its physical and chemical behavior. The ethyl group on the lactam nitrogen (N1) enhances its lipophilicity compared to its N-unsubstituted counterparts, while the primary amine at the C3 position provides a key site for nucleophilic reactions and salt formation.

A summary of its key computed properties is presented below. These values, derived from computational models, offer valuable insights for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.[1]

PropertyValueSource
Molecular Formula C6H12N2OPubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
IUPAC Name (3R)-3-amino-1-ethylpyrrolidin-2-one(Structure-based)
CAS Number 103444-47-5(Specific to R-isomer)
XLogP3 -0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
  • Expert Insight: The negative XLogP3 value suggests high water solubility, which is advantageous for certain pharmaceutical formulations but may require modification to enhance blood-brain barrier penetration if CNS targets are desired. The topological polar surface area (TPSA) is below the 90 Ų threshold often associated with good oral bioavailability.

Molecular Structure and Reactivity

The core structure consists of a five-membered γ-lactam ring with an ethyl substituent on the nitrogen and an amino group at the chiral center on the adjacent carbon.

G cluster_molecule This compound N1 N C2 C=O N1->C2 Et CH2CH3 N1->Et C3 C* C2->C3 C4 C C3->C4 NH2 NH2 C3->NH2 C5 C C4->C5 C5->N1 label_C3 (R)-Stereocenter label_NH2 Primary Amine (Nucleophilic Site) label_CO Lactam Carbonyl (Electrophilic Site) G Start (S)-3-Hydroxy-pyrrolidine (Chiral Pool Precursor) P1 Protection of Amine (e.g., Boc, Cbz) Start->P1 P2 Activation of Hydroxyl (e.g., Mesylation, Tosylation) P1->P2 P3 Nucleophilic Substitution (with Azide or protected Amine) SN2 Inversion of Stereocenter P2->P3 P4 N-Alkylation (Ethyl Iodide) P3->P4 P5 Deprotection P4->P5 End This compound P5->End

Caption: Conceptual workflow for chiral synthesis.

  • Expertise & Causality: The choice of a mesylate or tosylate in Step P2 is critical as it creates an excellent leaving group. The subsequent SN2 reaction in Step P3 with a nitrogen nucleophile (like sodium azide followed by reduction) proceeds with an inversion of stereochemistry, converting the (S)-precursor into the desired (R)-product. This is a classic and reliable method for stereochemical control. [2]The N-alkylation step (P4) must be performed when the more nucleophilic C3-amine is protected to ensure selective alkylation of the lactam nitrogen.

Spectroscopic and Analytical Characterization

unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic methods.

Expected Spectroscopic Data:
  • ¹H NMR: The spectrum would be complex due to the chiral center. Key signals would include a triplet and quartet for the N-ethyl group, diastereotopic protons for the CH2 groups in the ring, and a methine proton at the C3 position. The NH2 protons may appear as a broad singlet.

  • ¹³C NMR: Approximately 6 distinct carbon signals are expected, including the characteristic downfield signal for the carbonyl carbon (around 170-175 ppm).

  • IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the five-membered lactam is a key diagnostic peak. N-H stretching vibrations for the primary amine would appear in the 3300-3500 cm⁻¹ region. [3]* Mass Spectrometry (MS): The molecular ion peak [M]+• would be observed at m/z 128. Common fragmentation patterns would involve the loss of the ethyl group or cleavage of the pyrrolidine ring.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity
  • Trustworthiness & Self-Validation: To confirm the enantiomeric excess (e.e.) of the (R)-isomer, a validated chiral HPLC method is essential. The system must demonstrate baseline separation of the (R) and (S) enantiomers.

Step-by-Step Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) known for separating amines, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Optimization: Start with a standard mobile phase like Hexane/Isopropanol (90:10) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Method Validation:

    • Inject a racemic standard (a 50:50 mixture of R and S isomers) to determine the retention times (tR) and resolution of the two enantiomers.

    • Inject a sample of the (R)-isomer to confirm its identity and quantify any presence of the (S)-isomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.

  • System Suitability: Before each run, inject a standard to ensure the resolution and retention times are consistent, thereby validating the system's performance.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [4]Its favorable properties, such as improved aqueous solubility and the ability to form key hydrogen bonds with biological targets, make it highly attractive. [4] this compound is a key intermediate in the synthesis of certain nootropic and anticonvulsant agents. Its structure is closely related to Levetiracetam, a prominent antiepileptic drug, differing by the specific side chain attached to the amino group.

G cluster_workflow Drug Synthesis Pathway Start This compound Reaction Amide Bond Formation (Acylation) Start->Reaction Reagent Activating Agent + Carboxylic Acid (R-COOH) Reagent->Reaction Product Final API (e.g., Levetiracetam Analogue) Reaction->Product

Caption: Role as a precursor in API synthesis.

The primary amine serves as a handle for introducing various side chains through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile. The chirality at the C3 position is often crucial for specific binding to the target protein.

Safety and Handling

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not widely published, related pyrrolidinone structures are known to be skin and eye irritants.

  • Storage: It should be stored under an inert atmosphere, preferably refrigerated (2-8°C), to prevent degradation. [5]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

  • PubChem. 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Nikolova, Y., et al. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. MDPI. Available from: [Link]

  • García, R., et al. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. Available from: [Link]

  • PubChem. 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2023). Asymmetric [3+2]-cyclization of α-imino amide surrogates to construct 3,4-diaminopyrrolidine-2,5-diones. Available from: [Link]

  • PrepChem.com. Synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione. Available from: [Link]

  • Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Singh, L., et al. (1995). Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966], a partial agonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Norwegian Research Information Repository. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. Available from: [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

  • Vietnam Journal of Science and Technology. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Betakim Tekstil. Liquid Paraffin, Paraffin Oil. Available from: [Link]

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Molecular structure and stereochemistry of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-Amino-1-ethylpyrrolidin-2-one

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle that serves as a foundational scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique structural and physicochemical properties, including its ability to enhance aqueous solubility and serve as both a hydrogen bond donor and acceptor.[1] When functionalized, the sp³-hybridized carbons of the pyrrolidine ring introduce three-dimensionality, a critical factor for achieving high-affinity and selective interactions with biological targets.[2]

This guide focuses on a specific, high-value derivative: This compound . The introduction of a chiral center at the C3 position elevates its importance, as stereochemical integrity is paramount to the efficacy and safety of active pharmaceutical ingredients (APIs).[3] Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even harmful.[3] Therefore, a comprehensive understanding of the molecular structure and a robust methodology for confirming the absolute stereochemistry of molecules like this compound are non-negotiable requirements in research and drug development.

This document provides a detailed exploration of the structural and stereochemical features of this compound, followed by an in-depth review of the analytical methodologies required for its unambiguous characterization.

Molecular Structure and Foundational Properties

This compound is a γ-lactam (a cyclic amide) featuring an ethyl group on the ring nitrogen and an amino group at the C3 position.

PropertyValueSource
IUPAC Name (3R)-3-amino-1-ethylpyrrolidin-2-one[4]
CAS Number 1248178-59-7[4]
Molecular Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4]
Canonical SMILES CCN1CCC(C1=O)N[4]

The core structure consists of a five-membered ring containing a nitrogen atom adjacent to a carbonyl group, forming the lactam moiety. The chirality arises from the single stereocenter at the C3 carbon.

Figure 1: 2D structure of this compound with atom numbering.

Stereochemistry: The (R)-Configuration

The defining feature of this molecule is its chirality. The absolute configuration at the C3 stereocenter is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. Understanding this assignment is crucial for its synthesis and application.

2.1 Assigning CIP Priorities

  • Identify the Stereocenter: The chiral carbon is C3, which is bonded to four different groups: an amino group (-NH₂), a hydrogen atom (-H, implied), a methylene group within the ring (-CH₂-C4), and the carbonyl carbon of the lactam (-C2=O).

  • Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic numbers receive higher priority.

    • Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).

    • Priority 2: The C2 carbonyl carbon. It is attached to an oxygen (Z=8, double bond counts twice) and a nitrogen (Z=7).

    • Priority 3: The C4 methylene carbon (-CH₂-). It is attached to two hydrogens and the C5 carbon.

    • Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Determine Configuration: With the lowest priority group (-H) oriented away from the viewer (dashed bond), the sequence from priority 1 to 2 to 3 is traced. For this molecule, the path (N → C=O → CH₂) proceeds in a clockwise direction, confirming the (R) configuration.

CIP_Rules Start Identify Stereocenter (C3) Assign Assign Priorities (Cahn-Ingold-Prelog) Start->Assign Orient Orient Lowest Priority Group (H) to the Back Assign->Orient Trace Trace Path 1 → 2 → 3 Orient->Trace Result (R) Configuration (Clockwise) Trace->Result

Figure 2: Logical workflow for determining the (R) absolute configuration.

Analytical Methodologies for Structural and Stereochemical Verification

A multi-technique approach is essential for the comprehensive characterization of this compound. No single method provides all the necessary information; instead, the data are used in concert to build a complete and validated structural picture.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for confirming the molecule's covalent framework (connectivity). High-field ¹H and ¹³C NMR spectra provide unambiguous evidence of the carbon-hydrogen backbone.

  • ¹H NMR: The proton spectrum will show distinct signals for the ethyl group (a triplet and a quartet), the diastereotopic protons on the pyrrolidine ring, and the protons of the amino group. The chemical shifts and coupling constants (J-values) confirm the relative positions of these groups.

  • ¹³C NMR: The carbon spectrum will display six unique signals corresponding to each carbon atom in the molecule, including the characteristic downfield shift for the carbonyl carbon (C=O).

Representative ¹H and ¹³C NMR Data (Hypothetical, in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
C=O - - ~175.0
CH (C3) ~3.5-3.7 m ~55.0
N-CH₂ (ring, C5) ~3.2-3.4 m ~48.0
CH₂ (ring, C4) ~2.0-2.4 m ~30.0
N-CH₂ (ethyl) ~3.4-3.6 q ~42.0
CH₃ (ethyl) ~1.1-1.3 t ~14.0

| NH₂ | ~1.5-2.5 | br s | - |

Protocol for Determining Enantiomeric Excess (ee) via Chiral NMR

The determination of enantiomeric purity is a critical application of NMR.[3] This is achieved by converting the enantiomers into diastereomers (covalently or non-covalently), which are distinguishable in the NMR spectrum.[3][5]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or CD₃CN).

    • Add a stoichiometric excess (e.g., 1.1 to 1.5 equivalents) of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A common CDA for primary amines is Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[6]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR (if using a fluorinated CDA) spectrum on a high-field spectrometer (≥400 MHz).[3]

  • Data Analysis:

    • The two enantiomers will form diastereomeric complexes with the chiral agent, leading to separate, well-resolved signals for at least one corresponding proton (or fluorine) in each diastereomer.

    • Carefully integrate the peak areas for these distinct signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

3.2 X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[7] It provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the crystal lattice.

Experimental Workflow

Xray_Workflow Crystal Grow High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Xray Irradiate with Monochromatic X-rays Mount->Xray Diffraction Collect Diffraction Pattern Data Xray->Diffraction Solve Solve Phase Problem & Generate Electron Density Map Diffraction->Solve Refine Refine Atomic Model & Determine Absolute Configuration Solve->Refine

Figure 3: Standard workflow for single-crystal X-ray crystallography.

The key output for stereochemical assignment is the Flack parameter. A value close to 0 for a given configuration (e.g., R) confirms that the structural model correctly represents the absolute stereochemistry of the crystal.

Hypothetical Crystallographic Data Summary

Parameter Value Description
Crystal System Orthorhombic The shape of the unit cell.
Space Group P2₁2₁2₁ A chiral space group, indicating an enantiopure sample.
a, b, c (Å) 8.1, 10.2, 12.5 Unit cell dimensions.
α, β, γ (°) 90, 90, 90 Unit cell angles.
Flack Parameter 0.05(3) Confirms the (R) absolute configuration.

| R-factor | < 0.05 | Indicates a good fit between the model and experimental data. |

3.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8][9] It is a highly sensitive technique for probing the stereochemistry of molecules in solution. Enantiomers produce mirror-image CD spectra, making it an excellent tool for confirming the enantiomeric identity of a sample.

Principle and Application

  • Mechanism: A chiral molecule will absorb one handedness of circularly polarized light more than the other at specific wavelengths, resulting in a CD signal. This signal can be positive or negative.

  • Validation: The experimental CD spectrum of the synthesized this compound can be compared to a spectrum predicted by quantum chemistry calculations.[8] A strong correlation between the experimental and calculated spectra provides high confidence in the assignment of the absolute configuration.[8] This is particularly valuable when single crystals for X-ray analysis cannot be obtained.[8]

Relevance in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry. The primary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules. The defined stereocenter ensures that these subsequent modifications are made in a spatially precise manner, which is critical for optimizing interactions with chiral biological targets like enzymes and receptors.[10] The pyrrolidine core itself can improve pharmacokinetic properties, making it a desirable motif in drug design.[1]

Conclusion

This compound is a chiral building block whose utility is fundamentally tied to its well-defined three-dimensional structure. The (R)-configuration at the C3 position dictates its interaction with other chiral entities, making its unambiguous confirmation essential for any application in pharmaceutical research and development. A synergistic application of analytical techniques—NMR for structural connectivity and enantiomeric purity, X-ray crystallography for definitive absolute configuration, and CD spectroscopy for in-solution stereochemical analysis—provides the rigorous, self-validating system required to ensure the quality and integrity of this important molecule.

References

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. (2021). MDPI.
  • 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668. PubChem.
  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
  • Stereochemistry, Conformation and Configuration. P. Bruice, Organic Chemistry, 6th Edition.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2024). PMC.
  • Circular dichroism of monocyclic .beta.-lactams. The Journal of Organic Chemistry.
  • One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. (2020). MDPI.
  • Pyrrolidine Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). MDPI.
  • Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer.
  • Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. (2025). PubMed.
  • Circular dichroism measurement of a single anisotropic chiral nanostructure using scanning circular dichroism microscopy. Nanoscale (RSC Publishing).
  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • A review on x-ray crystallography and it's applications. (2024).
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - (2023). MDPI.
  • The structure of 20 (left) and 21 (right) according to single-crystal X-ray diffraction data.
  • 9.6: X-ray Protein Crystallography. (2020). Chemistry LibreTexts.

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Therapeutic Potential of (R)-3-Amino-1-ethylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and experimental utility of (R)-3-Amino-1-ethylpyrrolidin-2-one and its derivatives. This analysis treats the compound as a high-value chiral scaffold used in the synthesis of next-generation kinase inhibitors, GPCR modulators, and potential CNS agents.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Chiral Lactam Advantage

This compound (CAS: 2380735-93-1) represents a "privileged scaffold" in modern drug discovery. Unlike simple aliphatic amines, this heterocyclic motif offers a rigidified backbone with defined stereochemistry, essential for targeting the precise 3D architecture of enzymatic pockets (e.g., Kinases) and receptor binding sites (e.g., GPCRs).

The core structure combines three critical pharmacophoric elements:

  • The Lactam Ring: Acts as a hydrogen bond acceptor/donor mimic, often replacing unstable peptide bonds in peptidomimetics.

  • The (R)-Stereocenter: Provides vector control for the amino substituent, ensuring high affinity and selectivity (eutomer) while minimizing off-target effects.

  • The N-Ethyl Group: Enhances lipophilicity (

    
    ) and blood-brain barrier (BBB) permeability compared to the unsubstituted lactam, while filling hydrophobic pockets in target proteins.
    

This guide explores its utility in synthesizing inhibitors for Janus Kinases (JAK) , Bruton's Tyrosine Kinase (BTK) , and Chemokine Receptors (CCR) .

Chemical Architecture & Mechanism of Action

Structural Biology of the Scaffold

The this compound moiety functions primarily as a linker-pharmacophore hybrid . In kinase inhibitors, the amino group often forms a covalent or hydrogen bond with the hinge region or the gatekeeper residue, while the lactam ring occupies the solvent-exposed front pocket or the hydrophobic back pocket.

  • Rigidity: The 5-membered ring constrains the conformational entropy of the amino side chain, reducing the energy penalty upon binding.

  • Chirality: The (R)-configuration mimics the backbone geometry of D-amino acids, which stabilizes specific turn conformations in peptidomimetic drugs.

Signaling Pathways (Graphviz Visualization)

The following diagram illustrates the role of this scaffold in modulating the JAK-STAT and CCR2 inflammatory pathways, two primary therapeutic targets for its derivatives.

SignalingPathways cluster_Kinase Kinase Inhibition (Oncology/Autoimmune) cluster_GPCR GPCR Modulation (Inflammation) Scaffold This compound (Scaffold) JAK JAK/BTK Kinase (ATP Binding Pocket) Scaffold->JAK Pharmacophore Incorporation CCR CCR2/CCR5 Receptor (Allosteric Site) Scaffold->CCR Side Chain Optimization Phospho Phosphorylation (Inhibited) JAK->Phospho Blocks STAT STAT Signaling Phospho->STAT GeneExp Inflammatory Gene Expression STAT->GeneExp Chemotaxis Macrophage Chemotaxis CCR->Chemotaxis Antagonizes

Caption: Mechanistic integration of the pyrrolidinone scaffold into kinase and GPCR inhibitor pathways.

Therapeutic Applications

Kinase Inhibitors (Oncology & Autoimmunity)

Derivatives of 3-aminopyrrolidin-2-one are frequently employed to optimize the selectivity profile of ATP-competitive inhibitors.

  • Mechanism: The primary amine of the scaffold reacts with electrophilic cores (e.g., chloropurines, pyrrolopyrimidines) via nucleophilic aromatic substitution (

    
    ).
    
  • Example: In the synthesis of ITK (Interleukin-2 inducible T-cell kinase) inhibitors, the pyrrolidinone ring replaces flexible alkyl chains to improve metabolic stability and selectivity over other Tec family kinases. The (R)-enantiomer often dictates the orientation of the inhibitor within the ATP cleft.

Chemokine Receptor Antagonists (CCR2/CCR5)

The scaffold serves as a core motif in developing antagonists for CCR2, a target for rheumatoid arthritis and neuropathic pain.

  • SAR Insight: The N-ethyl group fits into the hydrophobic sub-pocket of the receptor, while the lactam carbonyl interacts with residues like Tyr120 or Lys171.

  • Advantage: Pyrrolidinone derivatives show improved oral bioavailability compared to their piperidine counterparts due to reduced basicity and lower clearance.

CNS Agents (Nootropic Potential)

Structurally, the compound is an analog of the racetam family (e.g., Piracetam, Levetiracetam).

  • Hypothesis: While Levetiracetam targets SV2A, the 3-amino substitution on the ring introduces a handle for amino-acid mimicry, potentially targeting NMDA receptors (glycine site) or acting as a GABA-T inhibitor .

  • Status: Currently primarily an investigational intermediate rather than a marketed API in this category.

Detailed Experimental Protocols

Synthesis of this compound

Objective: To synthesize the chiral building block with >98% enantiomeric excess (ee). Starting Material: (R)-Methionine or L-Aspartic Acid (via cyclization and modification). Here, we describe a route from (R)-Aspartic acid .

StepReagent/ConditionMechanismYield
1 Ethanol,

, Reflux
Esterification of Aspartic Acid95%
2 Ethylamine (excess), THF,

Amidation & Cyclization (One-pot)82%
3

,

, EtOH/THF
Selective reduction of ester to alcohol88%
4

,

, DCM
Mesylation of alcohol92%
5

, DMF,

Nucleophilic substitution (

)
85%
6

, Pd/C, MeOH
Hydrogenation of Azide to Amine90%

Protocol Validation:

  • Chiral Purity Check: Analyze final product via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA 90:10). Expect single peak for (R)-isomer.

  • Self-Validating Step: The optical rotation

    
     should be compared against literature standards (approx 
    
    
    
    to
    
    
    depending on solvent).
General Procedure for Coupling (Kinase Inhibitor Synthesis)

Context: Attaching the scaffold to a heteroaryl chloride core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

  • Preparation: Dissolve 1.0 eq of heteroaryl chloride in anhydrous DMSO or NMP .

  • Addition: Add 1.2 eq of This compound and 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Heat the mixture to

    
     under 
    
    
    
    atmosphere for 4-12 hours. Monitor by LC-MS.
  • Workup: Pour into ice water. If precipitate forms, filter and wash. If not, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Comparative Data Analysis

Table 1: Physicochemical Profile of the Scaffold vs. Common Linkers

PropertyThis compound3-Aminopyrrolidine (Unsubstituted)3-Aminopiperidine
MW ( g/mol ) 128.1786.14100.16
LogP (Calc) ~ -0.5 to 0.1~ -1.2~ -0.8
TPSA (

)
46.338.038.0
H-Bond Donors 1 (Primary Amine)2 (Amine + Ring NH)2
H-Bond Acceptors 2 (Amine + Ketone)11
Conformational Rigidity High (Planar Amide)ModerateFlexible

Interpretation: The lactam ketone increases TPSA and reduces basicity compared to the pyrrolidine, making the scaffold less likely to be trapped in lysosomes and more likely to permeate membranes passively.

References

  • Vertex Pharmaceuticals. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one. PubChem.[1] [Link]

  • U.S. Patent Office. (2013).[2] Patent US20130231369A1: Heterocyclic compounds as kinase inhibitors. Google Patents.

  • ResearchGate. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

Sources

(R)-3-Amino-1-ethylpyrrolidin-2-one CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Amino-1-ethylpyrrolidin-2-one: Identification, Characterization, and Synthesis

Introduction

This compound is a chiral organic compound of significant interest to the pharmaceutical industry. As a functionalized pyrrolidinone, it serves as a valuable chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is closely related to intermediates used in the production of antiepileptic drugs like Levetiracetam, which underscores the importance of precise stereochemical control and rigorous analytical characterization in its synthesis and application.[1][2][3]

This guide provides a comprehensive overview of this compound, focusing on its unique identifiers, physicochemical properties, logical synthetic strategies, and a multi-tiered protocol for its unambiguous identification and characterization. The methodologies described herein are designed for researchers, analytical scientists, and process chemists in drug development.

Core Identification and Properties

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish between the free base and its salt forms, which have unique identifiers.

  • This compound (free base) CAS Number: 1248178-59-7[4][5]

  • 3-Amino-1-ethylpyrrolidin-2-one hydrochloride CAS Number: 2059932-38-4[6]

The fundamental properties of the parent molecule are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem[5]
Molecular Weight 128.17 g/mol PubChem[5]
IUPAC Name 3-amino-1-ethylpyrrolidin-2-onePubChem[5]
Canonical SMILES CCN1CCC(C1=O)NPubChem[5]
Polar Surface Area 46.3 ŲPubChem[5]
LogP (Computed) -0.7PubChem[5]

Synthesis Strategy and Stereochemical Considerations

The synthesis of enantiomerically pure this compound presents a significant chemical challenge, centered on controlling the stereocenter at the C3 position of the pyrrolidinone ring. While direct, publicly available synthesis protocols are sparse, a logical pathway can be constructed based on established methods for analogous pyrrolidinone derivatives.[7][8][9] The key is to introduce the amine functionality with high enantiomeric excess.

A plausible retro-synthetic approach involves two main strategies:

  • Chiral Resolution: Synthesizing the racemic mixture of 3-amino-1-ethylpyrrolidin-2-one and then separating the enantiomers. This is a common industrial strategy for related compounds like Levetiracetam intermediates, often involving the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.[1][10]

  • Asymmetric Synthesis: Employing a chiral starting material or a chiral catalyst to directly form the desired (R)-enantiomer. This approach is often more efficient and avoids the loss of 50% of the material as the undesired enantiomer.

The following diagram outlines a generalized workflow for an asymmetric synthesis.

G cluster_0 Synthesis Workflow start Chiral Precursor (e.g., (R)-glutamic acid derivative) step1 Cyclization to form (R)-pyrrolidinone ring start->step1 step2 N-Ethylation (e.g., with Ethyl Iodide, NaH) step1->step2 step3 Introduction of Amino Group (Conversion of C3 functional group) step2->step3 purify Purification (Chromatography/Crystallization) step3->purify product This compound purify->product G cluster_1 Analytical Characterization Workflow sample Synthesized Sample hplc HPLC Analysis (Purity & Enantiomeric Excess) sample->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) sample->nmr ir FT-IR Spectroscopy (Functional Group ID) sample->ir report Certificate of Analysis hplc->report ms->report nmr->report ir->report

Sources

Solubility Profile of (R)-3-Amino-1-ethylpyrrolidin-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-1-ethylpyrrolidin-2-one (CAS: 223445-75-8) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and neurological agents. Its structure—comprising a polar lactam core, a hydrophobic ethyl side chain, and a reactive primary amine at the chiral center—creates a complex solubility landscape.

This guide provides a comprehensive technical analysis of its solubility profile. While empirical data for this specific chiral isomer is often proprietary, this document synthesizes physicochemical principles with rigorous experimental protocols to establish a definitive solubility map. We define the theoretical solubility boundaries based on partition coefficients (LogP) and provide a self-validating workflow for empirical determination, essential for optimizing crystallization, extraction, and reaction yields.

Physicochemical Characterization

Understanding the molecular drivers of solubility is the first step in process design.

Structural Analysis

The molecule exhibits amphiphilic character but is predominantly polar due to the lactam and amine functionalities.

  • Core Scaffold: Pyrrolidin-2-one (Lactam).[1] High polarity, hydrogen bond acceptor.

  • Substituent 1 (N-Ethyl): Moderate hydrophobicity. Increases solubility in lipophilic solvents compared to the unsubstituted lactam.

  • Substituent 2 (C3-Amino): Strong hydrogen bond donor/acceptor. Significantly increases polarity and water solubility; introduces pH-dependent solubility behavior.

Key Properties (Predicted & Empirical)[1]
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 128.17 g/mol Low MW favors dissolution in small-molecule solvents.
LogP (Octanol/Water) ~ -0.7 (Predicted)Hydrophilic. Prefers aqueous and polar organic phases.[2]
pKa (Conjugate Acid) ~ 7.8 - 8.2 (Est.)Solubility in aqueous media is highly pH-dependent.
H-Bond Donors 1 (Primary Amine)Critical for solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (C=O, -NH2)Facilitates interaction with water and alcohols.

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize organic solvents into three tiers of predicted solubility for this compound.

Tier 1: High Solubility (>100 mg/mL)
  • Solvents: Methanol, Ethanol, Water, DMSO, DMF, NMP.

  • Mechanism: Strong hydrogen bonding interactions match the solute's high polarity. The amine and lactam groups interact favorably with hydroxyl groups and dipolar aprotic centers.

Tier 2: Moderate Solubility (10–100 mg/mL)
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile.

  • Mechanism: Dipole-dipole interactions dominate. The N-ethyl group provides sufficient lipophilicity to allow dissolution in moderately polar aprotic solvents, though less effectively than in alcohols.

Tier 3: Low Solubility (<10 mg/mL)
  • Solvents: Toluene, n-Heptane, Hexane, MTBE.

  • Mechanism: The high polarity of the lactam/amine core creates a high energy barrier for solvation in non-polar hydrocarbons. These solvents are ideal candidates as anti-solvents for crystallization processes.

Experimental Protocol: Solubility Determination

Workflow Visualization

SolubilityProtocol Start Start: Solute Preparation SolventAdd Add Solvent (Stepwise) Start->SolventAdd Equilibration Equilibration (Shake-Flask, 24h, Controlled T) SolventAdd->Equilibration Filtration Filtration (0.45 µm PTFE) Equilibration->Filtration Analysis Quantification (HPLC/Gravimetric) Filtration->Analysis Validation Check Mass Balance & Degradation Analysis->Validation Validation->Start Fail (Degradation) Result Solubility Profile Generated Validation->Result Pass

Figure 1: Validated workflow for determining solubility of labile chiral amines.

Detailed Methodology

Method A: Gravimetric Analysis (High Solubility Range) Best for Tier 1 & 2 solvents where solubility >10 mg/mL.

  • Preparation: Weigh ~100 mg of this compound into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments while vortexing at the target temperature (e.g., 25°C).

  • Observation: Record the volume required for complete dissolution.

  • Validation: Cool the solution to 4°C. If precipitation occurs, the saturation point is confirmed.

Method B: HPLC Assay (Low Solubility/High Precision) Required for Tier 3 solvents and exact thermodynamic values.

  • Saturation: Add excess solid to the solvent (e.g., 500 mg in 2 mL Toluene).

  • Equilibration: Agitate at constant temperature for 24 hours.

  • Sampling: Filter supernatant through a pre-heated 0.45 µm syringe filter.

  • Dilution: Dilute the filtrate with Mobile Phase (e.g., Water/Acetonitrile).

  • Quantification: Inject into HPLC (C18 column, UV detection at 210 nm). Calculate concentration against a standard curve.

Critical Control Point (Self-Validation):

  • Stability Check: The primary amine is susceptible to oxidation or carbamate formation (with CO2). Always run a purity check on the solid residue after equilibration. If purity drops <98%, the solubility data is invalid due to chemical transformation.

Solvent Selection Strategy for Process Development

The solubility profile dictates the solvent choice for specific unit operations.

Unit OperationRecommended Solvent ClassSpecific Solvent ChoicesRationale
Reaction Polar Aprotic / ProticDMF, Methanol, THFSolubilizes the amine for nucleophilic attack; DMF stabilizes charged transition states.
Extraction Immiscible OrganicDCM, Ethyl AcetateThis compound partitions into DCM from basic aqueous layers (pH > 10).
Crystallization Solvent/Anti-SolventEtOH / n-HeptaneHigh solubility in EtOH (Solvent) vs. near-zero in Heptane (Anti-solvent) drives high-yield recovery.
Salt Formation AlcoholsIPA, EthanolAllows the HCl or Tosylate salt to precipitate upon acid addition.
Solvent Polarity Decision Tree

SolventSelection Root Select Solvent Purpose Dissolve Dissolution/Reaction Root->Dissolve Precipitate Crystallization/Isolation Root->Precipitate Polar Polar Protic (MeOH, Water) Dissolve->Polar High Solubility Req. Aprotic Polar Aprotic (THF, DCM) Dissolve->Aprotic Mod. Solubility Req. Precipitate->Aprotic Cooling Cryst. NonPolar Non-Polar (Heptane, Toluene) Precipitate->NonPolar Anti-Solvent

Figure 2: Decision logic for selecting solvents based on process intent.

Thermodynamic Considerations

For scale-up, understanding the temperature dependence of solubility is vital.[3] The solubility (


) typically follows the van 't Hoff equation:


  • Positive

    
    :  Solubility increases with temperature (Endothermic). This is expected for this compound in most organic solvents.
    
  • Process Insight: A steep solubility curve in Toluene or Ethyl Acetate suggests these are excellent candidates for cooling crystallization . If the curve is flat (e.g., in Methanol), evaporative crystallization or anti-solvent addition is required.

References

  • PubChem. Compound Summary: 3-Amino-1-ethylpyrrolidin-2-one. National Library of Medicine. Available at: [Link]

  • ECHA. Registration Dossier: 1-ethylpyrrolidin-2-one. European Chemicals Agency.[4] Available at: [Link] (General reference for pyrrolidone solvent properties).

  • MDPI. Synthesis and Structural Determination of Pyrrolidinone Derivatives. Available at: [Link] (Contextual synthesis data).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidinone ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This technical guide delves into the history and discovery of a particularly influential derivative, (R)-3-Amino-1-ethylpyrrolidin-2-one. We will trace its origins from the broader exploration of pyrrolidine-based central nervous system (CNS) agents, detail the evolution of its synthesis from racemic preparations to highly stereoselective methodologies, and illuminate its pivotal role as a key building block in the development of modern therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chiral intermediate.

Introduction: The Pyrrolidinone Core in CNS Drug Discovery

The five-membered lactam, pyrrolidin-2-one, is a structural motif that has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for a diverse array of biological targets.[2] The pyrrolidine ring, being a saturated heterocycle, offers a three-dimensional architecture that is advantageous for specific and high-affinity interactions with biological macromolecules.[3]

The journey towards the specific discovery of this compound is intrinsically linked to the pioneering work on nootropic agents and the subsequent development of novel antiepileptic drugs (AEDs). The exploration of pyrrolidinone derivatives as CNS agents laid the foundational chemical space from which this specific building block would eventually emerge as a critical component for a new generation of therapeutics.

Historical Context: From Racemic Precursors to a Chiral Powerhouse

The early exploration of pyrrolidinone derivatives in the mid to late 20th century often involved racemic compounds or simple substitutions. The seminal discovery and development of Levetiracetam by UCB Pharma, a pyrrolidinone derivative with a unique mechanism of action, marked a paradigm shift and catalyzed an intensive search for analogs with improved potency, selectivity, and pharmacokinetic profiles.

It was within this fertile ground of analog synthesis and structure-activity relationship (SAR) studies that the importance of specific substitutions on the pyrrolidinone core became evident. The introduction of an amino group at the 3-position and an ethyl group at the 1-position, coupled with precise stereochemical control, was found to be a key determinant of biological activity. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its emergence can be traced through the patent literature of the early 21st century, where it appears as a pivotal intermediate in the synthesis of advanced Levetiracetam analogs.

The Crucial Role in Brivaracetam: A Case Study

The most prominent application of this compound is as a key chiral building block in the synthesis of Brivaracetam, a second-generation AED also developed by UCB Pharma. Brivaracetam exhibits a higher affinity for the synaptic vesicle protein 2A (SV2A) than its predecessor, Levetiracetam, and its synthesis is a testament to the importance of stereochemically defined intermediates.

The (R)-configuration at the 3-position of the pyrrolidinone ring is crucial for the desired pharmacological activity of Brivaracetam. This necessitated the development of robust and scalable methods for the enantioselective synthesis of the 3-aminopyrrolidinone core.

Synthesis and Chiral Resolution: A Methodological Deep Dive

The synthesis of this compound has evolved from classical resolution of racemic mixtures to sophisticated asymmetric syntheses.

Racemic Synthesis and Classical Resolution

Early approaches to 3-aminopyrrolidinone derivatives often resulted in racemic mixtures. The resolution of these racemates could be achieved through diastereomeric salt formation with a chiral acid, a well-established but often laborious process.

Conceptual Workflow for Racemic Synthesis and Resolution

G cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution rac_start Achiral Starting Materials rac_synth Multi-step Synthesis rac_start->rac_synth rac_product Racemic 3-Amino-1-ethylpyrrolidin-2-one rac_synth->rac_product diastereomers Formation of Diastereomeric Salts rac_product->diastereomers chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation r_isomer This compound separation->r_isomer s_isomer (S)-Enantiomer separation->s_isomer

Caption: Classical approach involving racemic synthesis followed by chiral resolution.

Stereoselective Synthetic Strategies

The demand for enantiomerically pure this compound for pharmaceutical production spurred the development of more efficient stereoselective synthetic routes. These methods often employ chiral auxiliaries, asymmetric catalysis, or start from a chiral pool of readily available enantiopure precursors.

One notable strategy involves the stereoselective reduction of a precursor ketone or the stereoselective amination of an enolate. Patents from pharmaceutical companies often describe multi-step sequences starting from chiral precursors like (S)-epichlorohydrin or derivatives of malic acid.

Illustrative Stereoselective Synthesis Pathway

G chiral_pool Chiral Starting Material (e.g., (S)-Epichlorohydrin) intermediate1 Ring Opening and Functional Group Interconversion chiral_pool->intermediate1 Introduction of Nitrogen intermediate2 N-Ethylation intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization Formation of Lactam Ring final_product This compound cyclization->final_product Stereocontrolled Amination

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the use of (R)-3-Amino-1-ethylpyrrolidin-2-one in peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the unique considerations for incorporating this chiral lactam into peptide chains. The protocol emphasizes strategies to ensure high coupling efficiency and maintain stereochemical integrity. Key aspects covered include the selection of appropriate coupling reagents, reaction optimization, and methods for the purification and characterization of the final peptide product.

Introduction: The Significance of Chiral Lactams in Peptide Chemistry

The incorporation of constrained cyclic amino acid analogues into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. This compound, a chiral lactam, presents a unique building block for peptidomimetic design. Its rigid pyrrolidinone scaffold can induce specific secondary structures in the resulting peptide, while the chiral center at the 3-position offers precise stereochemical control. This guide provides a foundational protocol for the efficient coupling of this amine to a carboxylic acid, a critical step in the synthesis of novel peptide-based therapeutics.

Peptide synthesis is fundamentally the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1] To achieve this in a controlled manner, protecting groups are typically employed to prevent unwanted side reactions with reactive amino acid side chains.[1][2] The process generally proceeds from the C-terminus to the N-terminus of the peptide.[1]

Reagents and Materials

This section provides a comprehensive list of necessary reagents and materials for the successful execution of the peptide coupling protocol.

Table 1: Key Reagents and Their Properties

ReagentFormulaMolecular Weight ( g/mol )PurposeSupplier Example
This compoundC6H12N2O128.17Chiral amine componentCommercially available
N-α-Fmoc-protected amino acidVariesVariesCarboxylic acid componentVaries
HATUC10H15F6N6OP380.23Coupling reagentCommercially available
DIPEAC8H19N129.24BaseCommercially available
Anhydrous DMFC3H7NO73.09SolventCommercially available
Dichloromethane (DCM)CH2Cl284.93Solvent for washingCommercially available
PiperidineC5H11N85.15Fmoc deprotectionCommercially available
Trifluoroacetic acid (TFA)C2HF3O2114.02Cleavage from resinCommercially available
Triisopropylsilane (TIS)C9H22Si158.36ScavengerCommercially available

Note: Purity of reagents is critical for successful peptide synthesis. Ensure all solvents are anhydrous.

The Scientific Basis for the Protocol: Key Considerations

The successful incorporation of this compound into a peptide sequence hinges on several key chemical principles.

Activation of the Carboxylic Acid

The formation of an amide bond requires the "activation" of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the amine.[3][4] This is achieved using coupling reagents.[1] For sterically hindered or less nucleophilic amines like this compound, a potent activating agent is crucial.

Choice of Coupling Reagent

A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][6][7] For this protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended. HATU is an aminium salt that, in the presence of a base, converts the carboxylic acid into a highly reactive OAt-ester.[5] This is particularly effective for challenging couplings, helping to minimize racemization and side reactions.[4][5]

The Role of the Base

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its primary roles are to deprotonate the carboxylic acid, allowing it to react with the coupling reagent, and to neutralize the protonated amine component.[4]

Minimizing Racemization

A significant challenge in peptide synthesis is the potential for racemization of the chiral center of the activated amino acid.[8][9] The use of urethane-based protecting groups like Fmoc on the N-terminus of the incoming amino acid significantly reduces the risk of racemization.[4] Additionally, coupling reagents like HATU that incorporate additives such as HOAt are designed to suppress this side reaction.[4][5]

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol details the manual solid-phase synthesis of a dipeptide to illustrate the coupling of this compound. The process begins with an N-α-Fmoc-protected amino acid attached to a solid support (resin).

Workflow Overview

G cluster_prep Preparation cluster_cycle Coupling Cycle cluster_final Final Steps resin Fmoc-AA-Resin swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 coupling Couple this compound (HATU/DIPEA/DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Step-by-Step Procedure
  • Resin Swelling: Place the Fmoc-protected amino acid-loaded resin (1 eq.) in a reaction vessel. Add anhydrous DMF to swell the resin for at least 30 minutes.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve the N-α-Fmoc-protected amino acid (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

    • Immediately add this activation mixture to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. A longer coupling time may be necessary due to the nature of the amine.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove any unreacted reagents and byproducts.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a Kaiser test, which detects the presence of free primary amines.[11] A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Chain Elongation (Optional): To add more amino acids, repeat steps 2-5.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then DCM, and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Purification and Characterization

Purification

The crude peptide must be purified to remove byproducts and truncated sequences.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[13][14][15]

Table 2: Typical RP-HPLC Conditions for Peptide Purification

ParameterCondition
ColumnC18 stationary phase
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
GradientA linear gradient of increasing Mobile Phase B
DetectionUV absorbance at 214 nm and 280 nm
Characterization

Once purified, the identity and purity of the peptide must be confirmed using various analytical techniques.[13][16][17]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide, confirming the successful incorporation of all amino acids.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide, including the conformation of the backbone and side chains.[16][18][19] This is particularly valuable for assessing the impact of the rigid lactam structure.

Troubleshooting and Potential Side Reactions

Peptide synthesis can be prone to side reactions that can reduce the yield and purity of the final product.

  • Incomplete Coupling: This can occur due to steric hindrance. Strategies to overcome this include double coupling (repeating the coupling step), increasing the reaction time, or using a more potent coupling reagent.[20]

  • Guanidinylation: Uronium/aminium coupling reagents can sometimes react with the N-terminal amine to form a guanidinium group, which terminates the peptide chain.[21] Pre-activating the amino acid before adding it to the resin can help minimize this side reaction.[21]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with proline as one of the first two residues.[21]

Safety Precautions

  • Handling Reagents: Many peptide coupling reagents are potent sensitizers and should be handled with care in a well-ventilated fume hood.[22] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][23][24]

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Contaminated weigh paper and gloves should be disposed of in a dedicated waste container inside the fume hood.[22]

  • TFA: Trifluoroacetic acid is highly corrosive and should be handled with extreme caution in a fume hood.

Conclusion

The protocol outlined in this application note provides a robust framework for the successful incorporation of this compound into peptide chains. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can effectively utilize this unique chiral building block to develop novel peptidomimetics with enhanced structural and functional properties. The combination of a potent coupling reagent like HATU with standard solid-phase synthesis techniques offers a reliable pathway to these valuable molecules.

References

  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. (n.d.). Retrieved from [Link]

  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Silica Gel | Purification of Peptides - Column Chromatography. (n.d.). Sorbead India. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive, 11(02), 405–416. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Peptide synthesis. (2023, November 27). In Wikipedia. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). Pharmaceutical Sciences & Research, 31(1), e70001. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Improving peptide purification via flash column chromatography by modulating mobile phase pH. (2017, April 7). Morressier. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2021). RSC Publishing. [Link]

  • Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. (2024, December 20). Walsh Medical Media. Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]

  • Are there any safety concerns when handling peptide substrates? (2025, August 6). Biorunstar Blog. Retrieved from [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson Learning Hub. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]

  • Amide Bond Formation and Peptide Coupling. (2025, August 7). ResearchGate. [Link]

  • Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]

  • On the Purification of Peptides with Size Exclusion Chromatography. (n.d.). Cytiva. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]

  • Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry, 19(31), 6736-6754. [Link]

  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Peptide NMR Analysis Services. (n.d.). Triclinic Labs. Retrieved from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021, April 1). Protein & Peptide Letters, 28(4), 366-379. [Link]

  • 3-Amino-1-ethylpyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. (2022). Nature Communications, 13(1), 664. [Link]

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Introduction: The Central Role of Chiral Scaffolds in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Kinase Inhibitors Using Chiral 3-Aminopyrrolidinone and Related Scaffolds

Kinase inhibitors have revolutionized the therapeutic landscape, particularly in oncology and immunology, by targeting the enzymes that drive aberrant cellular signaling.[1][2] Among the most impactful drug classes are those targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][3][4] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[5][6]

The development of potent and selective kinase inhibitors hinges on achieving a precise three-dimensional fit within the enzyme's active site. This has amplified the demand for chiral building blocks—enantiomerically pure compounds that serve as foundational synthons.[7][8][9] The use of a specific stereoisomer can dramatically enhance a drug's potency, improve its pharmacokinetic profile, and minimize off-target effects, thereby increasing safety.[7]

The pyrrolidine ring system is a "privileged scaffold" in medicinal chemistry, valued for its non-planar, sp3-hybridized structure which allows for a sophisticated exploration of pharmacophore space.[10][11] Chiral 3-aminopyrrolidine derivatives, including the titular (R)-3-Amino-1-ethylpyrrolidin-2-one, represent a key class of these building blocks. They provide a rigid, stereochemically defined anchor point for constructing molecules that can interact with high specificity to biological targets.

This guide provides a detailed examination of the synthetic strategies employing such chiral amines. To provide a robust, field-proven protocol, we will focus on the synthesis of Ibrutinib , a landmark covalent BTK inhibitor. Ibrutinib utilizes a closely related chiral synthon, (R)-3-aminopiperidine, but the synthetic logic and experimental principles are directly applicable to the use of this compound and its analogues. This approach allows us to present a validated, real-world application that embodies the core requirements of the topic.

Part 1: Scientific Rationale and Strategic Considerations

The Advantage of the Pyrrolidine/Piperidine Scaffold

The five- and six-membered saturated nitrogen heterocycles are mainstays in drug design for several reasons:

  • Three-Dimensionality: Unlike flat aromatic rings, their puckered conformations present substituents in precise spatial vectors, enabling optimal interactions with the complex topology of a kinase active site.[11]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can be a donor. This functionality, combined with the overall polarity, often improves aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

  • Synthetic Tractability: These rings are synthetically versatile and can be readily incorporated into larger molecules through well-established chemical transformations.[12]

Target Showcase: Bruton's Tyrosine Kinase (BTK) and its Signaling Pathway

BTK is a critical node in the B-cell receptor signaling cascade. Upon BCR activation by an antigen, a series of phosphorylation events recruits and activates BTK.[1] Activated BTK then phosphorylates downstream substrates, most notably Phospholipase Cγ2 (PLCγ2), which triggers a cascade leading to cell proliferation, survival, and differentiation.[1][5] In many B-cell cancers, this pathway is constitutively active, driving malignant growth.[3]

Ibrutinib and other covalent inhibitors block this pathway by forming an irreversible covalent bond with a specific cysteine residue (Cys481) in the BTK active site, ensuring sustained inhibition of its enzymatic activity.[5]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates & Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates & Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates to Nucleus Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Covalently Inhibits (Cys481)

Caption: BTK signaling pathway and the point of inhibition by Ibrutinib.

Part 2: Synthesis of a Representative Kinase Inhibitor (Ibrutinib)

This section details a representative synthesis of Ibrutinib, which showcases the integration of a chiral amine into a heterocyclic core, followed by the installation of a reactive "warhead." This multi-step process is a common paradigm in the synthesis of targeted covalent inhibitors.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

  • Construction of the Heterocyclic Core: Building the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold.

  • Chiral Amine Introduction: Coupling the core with a protected (R)-3-aminopiperidine derivative.

  • Final Acryloylation: Deprotecting the piperidine nitrogen and adding the acryloyl group, which is essential for covalent binding to BTK.

Ibrutinib_Synthesis_Workflow Start Starting Materials (e.g., 4-Phenoxybenzoic Acid) Core_Formation Step 1: Pyrazolopyrimidine Core Synthesis Start->Core_Formation Coupling Step 2: Chiral Amine Coupling (Michael Addition) Core_Formation->Coupling Deprotection Step 3: Amine Deprotection (e.g., Boc Removal) Coupling->Deprotection Acryloylation Step 4: Final Acryloylation Deprotection->Acryloylation Ibrutinib Ibrutinib (Final Product) Acryloylation->Ibrutinib Chiral_Amine (R)-tert-butyl 3-aminopiperidine-1-carboxylate Chiral_Amine->Coupling Acryloyl_Cl Acryloyl Chloride Acryloyl_Cl->Acryloylation

Caption: High-level workflow for the synthesis of Ibrutinib.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Core)

This core is often prepared via a multi-step sequence starting from 4-phenoxybenzoic acid, which is converted to a β-ketonitrile, cyclized to form a pyrazole, and then cyclized again to form the final pyrazolopyrimidine. For brevity, we will start from the pre-formed pyrazole intermediate for the final cyclization.

  • Reaction: Condensation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole with formamide.

  • Protocol:

    • Combine 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole (1.0 eq) and formamide (20 vol).

    • Heat the mixture to 150-160 °C and stir for 4-6 hours, monitoring by TLC or HPLC.

    • Cool the reaction mixture to room temperature. Add water (20 vol) to precipitate the product.

    • Stir the slurry for 1 hour, then filter the solid.

    • Wash the filter cake with water and then a non-polar solvent like hexanes.

    • Dry the solid under vacuum to yield the pyrazolopyrimidine core.

  • Causality: High-temperature formamide serves as both the reagent (source of the C2 carbon and N1 nitrogen of the pyrimidine ring) and the solvent. The addition of water, an anti-solvent, causes the less polar product to precipitate, simplifying isolation.

  • Self-Validation: The product can be characterized by ¹H NMR to confirm the formation of the new ring and by mass spectrometry to verify the molecular weight. Purity should be assessed by HPLC (>98%).

Step 2 & 3: Coupling with Chiral Amine and In-situ Deprotection

This key step establishes the stereocenter. A variation of the Michael addition is used to couple the heterocyclic core to the chiral amine. Often, the protecting group is removed in a subsequent step, but one-pot procedures exist.

  • Reaction: Michael addition of (R)-tert-butyl 3-aminopiperidine-1-carboxylate to an activated pyrazolopyrimidine intermediate, followed by acid-mediated Boc deprotection.

  • Protocol:

    • Dissolve the pyrazolopyrimidine core (1.0 eq) and (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.2 eq) in a suitable solvent like n-butanol (10 vol).

    • Add a base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the mixture to reflux (approx. 110-120 °C) for 18-24 hours. Monitor reaction completion by HPLC.

    • Cool the reaction to 80 °C and slowly add concentrated hydrochloric acid (HCl, 3.0 eq) to perform the deprotection. Maintain the temperature for 2-4 hours.

    • Cool to room temperature and adjust the pH to ~8-9 with aqueous sodium hydroxide (NaOH) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Causality: n-Butanol is a high-boiling polar solvent suitable for this SNAr-type reaction. DIPEA acts as a non-nucleophilic base to facilitate the reaction. Subsequent addition of strong acid (HCl) cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group.

  • Self-Validation: HPLC analysis is crucial to monitor both the coupling and deprotection steps. The final product's identity is confirmed by NMR and MS, and its chiral purity is verified using chiral HPLC.

Step 4: Final Acryloylation to Yield Ibrutinib

This is the final transformation to install the Michael acceptor "warhead."

  • Reaction: Acylation of the secondary amine with acryloyl chloride.

  • Protocol:

    • Suspend the product from Step 3 (1.0 eq) in a solvent like tetrahydrofuran (THF, 15 vol).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a base, typically triethylamine (TEA, 1.5 eq) or DIPEA (1.5 eq).

    • Slowly add a solution of acryloyl chloride (1.05 eq) in THF dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction at 0-10 °C for 1-2 hours. Monitor completion by HPLC.

    • Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Ibrutinib.

  • Causality: The reaction is run at low temperature to control the high reactivity of acryloyl chloride and prevent polymerization or side reactions. The base neutralizes the HCl generated during the acylation. An aqueous workup removes salts and unreacted starting materials.

  • Self-Validation: Final product identity is confirmed via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity is critical and must be assessed by HPLC, typically aiming for >99.5%.

Part 3: Data Presentation and Troubleshooting

Table 1: Example Reagent & Stoichiometry for Step 4 (Acryloylation)
ReagentFormulaMW ( g/mol )Molar Eq.Amount (for 10g starting amine)
(R)-3-Amine IntermediateC₂₂H₂₃N₅O385.461.0010.0 g (25.9 mmol)
Acryloyl ChlorideC₃H₃ClO90.511.052.45 g (27.2 mmol)
Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.505.03 g (38.9 mmol)
Tetrahydrofuran (THF)C₄H₈O72.11-~150 mL
Table 2: Typical Step-Wise Yields & Purity Targets
StepTransformationTypical YieldTarget Purity (HPLC)
1Core Synthesis75-85%>98%
2 & 3Coupling & Deprotection65-75%>97%
4Final Acryloylation80-90%>99.5%[13]
Table 3: Troubleshooting and Optimization Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 2 (Coupling) - Insufficient reaction time or temperature.- Base degradation.- Poor quality starting materials.- Increase reflux time and monitor by HPLC until starting material is consumed.- Use freshly distilled, high-purity DIPEA.- Re-purify starting materials.
Incomplete Deprotection (Step 3) - Insufficient acid or reaction time.- Water content interfering with acid.- Increase equivalents of HCl or extend reaction time.- Use anhydrous conditions for the coupling step before adding aqueous HCl.
Side Products in Step 4 (Acryloylation) - Reaction temperature too high, causing polymerization.- Di-acylation or other side reactions.- Maintain strict temperature control (0-5 °C).- Add acryloyl chloride slowly and sub-stoichiometrically if needed.- Use a less reactive acylating agent if necessary.
Low Chiral Purity in Final Product - Racemization during synthesis (unlikely under these conditions).- Poor enantiomeric purity of the starting chiral amine.- Verify the enantiomeric excess (e.e.) of the starting (R)-tert-butyl 3-aminopiperidine-1-carboxylate using chiral HPLC before starting the synthesis.

Conclusion and Future Perspectives

The synthesis of Ibrutinib serves as an exemplary case study demonstrating the strategic importance of chiral building blocks like (R)-3-aminopiperidine. The principles illustrated—construction of a complex heterocyclic core, stereospecific introduction of a chiral amine, and installation of a functionality for targeted interaction—are directly transferable to syntheses involving this compound and other related synthons. The pyrrolidinone scaffold itself is a valuable component in many other kinase inhibitors, often contributing to favorable binding interactions and physicochemical properties.[14][15]

As the field of kinase inhibitor development evolves, the focus continues to be on improving selectivity to reduce off-target effects and overcoming resistance mechanisms.[1] This will drive further innovation in the design and synthesis of novel, complex chiral building blocks. The methodologies and strategic thinking outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to construct the next generation of targeted therapies.

References

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PMC.
  • Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. PubMed.
  • A Technical Guide to the Discovery and Synthesis of Ibrutinib: A Covalent Bruton's Tyrosine Kinase Inhibitor. Benchchem.
  • Synthesis of a bruton's tyrosine kinase inhibitor. Google Patents.
  • Synthesis method of ibrutinib. Google Patents.
  • Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. Patsnap Synapse.
  • Ibrutinib Synthetic Routes. MedKoo Biosciences.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed.
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed.
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Application Notes & Protocols: Reductive Amination with (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chiral Pyrrolidinone Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrrolidinone ring is one such "privileged scaffold," a structure renowned for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-rich geometry provides an excellent platform for exploring three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[1]

This guide focuses on a specific, high-value building block: (R)-3-Amino-1-ethylpyrrolidin-2-one . The chirality at the C3 position makes this amine a crucial precursor for the stereoselective synthesis of complex molecules, where precise control over stereochemistry is paramount for biological activity.[3][4][5] One of the most robust and widely utilized methods for incorporating this chiral amine into larger structures is reductive amination. This powerful C-N bond-forming reaction transforms aldehydes and ketones into secondary or tertiary amines in a clean and efficient manner, making it an indispensable tool for drug discovery and development professionals.[6][7]

This document provides an in-depth exploration of the reductive amination mechanism, a critical analysis of reagent selection, and detailed, field-proven protocols for successfully employing this compound in your synthetic workflows.

Pillar 1: The Mechanism and Mastery of Reductive Amination

Reductive amination is a sequential process that masterfully combines nucleophilic addition, dehydration, and reduction to forge a stable amine product.[6] Understanding the causality behind each step is fundamental to troubleshooting and optimizing the reaction for your specific substrates.

The reaction proceeds in two core stages:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[8] Under neutral or weakly acidic conditions, this intermediate readily eliminates a molecule of water to form a C=N double bond, yielding a protonated imine, known as an iminium ion.[9][10] The presence of a mild acid can catalyze this dehydration step, accelerating the formation of the key intermediate.[9][11]

  • Hydride Reduction: The iminium ion is highly electrophilic and is rapidly and irreversibly reduced by a hydride-donating reagent. This reduction step quenches the equilibrium and drives the reaction towards the final, stable amine product.[10][12]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R'-NH₂ (this compound) Hemiaminal R₂C(OH)NHR' (Hemiaminal) Amine->Hemiaminal + Carbonyl Carbonyl R₂C=O (Aldehyde or Ketone) Iminium [R₂C=NHR']⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product R₂CH-NHR' (Secondary Amine) Iminium->Product + [H⁻] (Reduction)

Caption: General Mechanism of Reductive Amination.

The Decisive Choice: Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the choice of reducing agent. The key is to select a hydride source that reduces the iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.[13] This selectivity allows for "direct" or "in-situ" one-pot reactions.

Reducing AgentChemical FormulaKey Characteristics & Causality
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃The Preferred Choice for One-Pot Reactions. The electron-withdrawing acetoxy groups attenuate the hydride-donating ability of the borohydride, making it a mild and selective reagent.[11] It is particularly effective because the rate of iminium ion reduction is much faster than carbonyl reduction, allowing the reducing agent to be present from the start of the reaction.[11][14] It tolerates mild acid and is ideal for sensitive substrates.[11]
Sodium Cyanoborohydride NaBH₃CNA Classic, Effective Reagent. Similar to STAB, the electron-withdrawing cyano group deactivates the hydride, making it stable in weakly acidic conditions (pH 4-6) where imine formation is favorable.[9][10] It is less reactive than NaBH₄, preventing significant reduction of the starting aldehyde or ketone.[9] Its use has declined somewhat due to the toxicity of cyanide byproducts.[15]
Sodium Borohydride NaBH₄A Powerful, Cost-Effective Option for Two-Step Procedures. NaBH₄ is a more potent reducing agent and will readily reduce most aldehydes and ketones.[16][17] Therefore, it cannot be used in a one-pot fashion. The imine must be pre-formed before the addition of NaBH₄ to avoid competitive reduction of the starting carbonyl.[14][18]

Pillar 2: Validated Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of this compound with a variety of carbonyl partners.

Protocol 1: Direct (One-Pot) Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This is the recommended procedure for most applications due to its operational simplicity and broad substrate scope.[14][15]

Workflow_Direct Workflow: Direct Reductive Amination (One-Pot) start Combine Amine, Carbonyl, and Solvent (e.g., DCE) add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise start->add_stab react Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->react quench Quench with Saturated Aqueous NaHCO₃ react->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify

Caption: Workflow for Direct Reductive Amination.

Materials & Reagents:

ReagentM.W.Typical Equivalents
This compound128.171.0
Aldehyde or Ketone-1.0 - 1.2
Sodium Triacetoxyborohydride (STAB)211.941.3 - 1.5
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-~0.1 - 0.2 M
Acetic Acid (optional, for ketones)60.051.0 - 2.0

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir the mixture for 15-20 minutes to ensure dissolution and initial mixing. For less reactive ketones, the addition of glacial acetic acid (1.0 eq) at this stage can be beneficial to catalyze iminium formation.[11]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4 eq) to the stirred solution in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Indirect (Two-Step) Reductive Amination with Sodium Borohydride

This procedure is a reliable alternative when STAB is unavailable or for specific substrates where pre-formation of the imine is desired.[14]

Workflow_Indirect Workflow: Indirect Reductive Amination (Two-Step) cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start Combine Amine, Carbonyl, and Solvent (e.g., MeOH) react_imine Stir at Room Temperature (1-4 hours) start->react_imine cool Cool Reaction to 0 °C react_imine->cool add_nabh4 Add Sodium Borohydride (NaBH₄) portion-wise cool->add_nabh4 react_reduction Stir and Warm to RT (Monitor by TLC/LC-MS) add_nabh4->react_reduction workup Quench, Extract, and Purify react_reduction->workup

Caption: Workflow for Indirect Reductive Amination.

Materials & Reagents:

ReagentM.W.Typical Equivalents
This compound128.171.0
Aldehyde or Ketone-1.0 - 1.2
Sodium Borohydride (NaBH₄)37.831.5 - 2.0
Methanol (MeOH) or Ethanol (EtOH)-~0.1 - 0.2 M

Step-by-Step Methodology:

  • Imine Formation: To a round-bottom flask with a stir bar, add this compound (1.0 eq), the carbonyl compound (1.1 eq), and methanol to a concentration of ~0.1 M. Stir the solution at room temperature for 1-4 hours to allow for imine formation.[14]

  • Preparation for Reduction: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled, stirred solution. Caution: Gas (H₂) evolution will occur. Ensure adequate ventilation.

  • Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor by TLC or LC-MS until the intermediate imine is consumed (typically 1-6 hours).

  • Work-up: Quench the reaction by slowly adding water at 0 °C. Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Pillar 3: Troubleshooting and Field-Proven Insights

ObservationPotential CauseRecommended Solution
Reaction is slow or stalls 1. Inefficient imine/iminium formation. 2. Sterically hindered substrates.1. For STAB reactions with ketones, add 1-2 equivalents of acetic acid to catalyze iminium formation.[11] 2. For two-step NaBH₄ reactions, increase the imine formation time before adding the reductant. 3. Consider gentle heating (40-50 °C), but monitor for side reactions.
Formation of alcohol side-product (from carbonyl reduction) 1. Reducing agent is too reactive (e.g., using NaBH₄ in a one-pot method). 2. STAB reagent has degraded.1. Switch to the two-step (indirect) protocol if using NaBH₄. 2. Ensure STAB is of high quality and has been stored under anhydrous conditions. Use a milder reagent if necessary.
Low Yield after Work-up The amine product may be water-soluble, especially if it is a low molecular weight salt.During extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve partitioning into the organic layer. Perform multiple extractions.
Complex mixture of products The starting carbonyl or amine may be unstable to the reaction conditions (e.g., acidic or basic work-up).Ensure the quenching and work-up steps are performed at low temperatures. Use a buffered or milder work-up procedure if necessary.

Conclusion

Reductive amination is a cornerstone transformation for the synthesis of amines, and its application to chiral building blocks like this compound provides a direct and powerful route to enantiomerically enriched compounds. The choice between a direct, one-pot procedure using a mild reagent like sodium triacetoxyborohydride and an indirect, two-step method with sodium borohydride allows for significant flexibility. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can reliably and efficiently synthesize novel molecular entities critical to the advancement of drug discovery programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][11][14]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link][11]

  • Various Authors. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link][19]

  • Borates Today. (2022, May 29). Borohydrides: Reducing Agents in Organic Synthesis. Borates Today. [Link][20]

  • American Chemical Society. (2016). Boron Reagents in Synthesis : Boron Hydride Reduction. ACS Symposium Series. [Link][12]

  • Hui, J., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link][21]

  • Asymmetric. (n.d.). Reductive Amination. Chemistry Steps. [Link][10]

  • Various Authors. (n.d.). Sodium Borohydride - Common Organic Chemistry. Organic Chemistry Data. [Link][16]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link][22]

  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link][23]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link][6]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link][8]

  • Wikipedia. (n.d.). Sodium borohydride. Wikipedia. [Link][24]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link][3]

  • Reusch, W. (2013). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link][17]

  • Weiss, D. et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link][4]

  • Vitale, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][1]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][13]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link][7]

  • Yeganyan, T. H., et al. (2025). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds. [Link][5]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link][18]

Sources

Application Note: (R)-3-Amino-1-ethylpyrrolidin-2-one in Asymmetric Synthesis & Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It addresses the specific stereochemical utility of (R)-3-Amino-1-ethylpyrrolidin-2-one , distinguishing its role as a high-value Chiral Building Block and Resolving Auxiliary .

Executive Summary & Technical Profile

This compound is a privileged chiral motif used primarily in the synthesis of CNS-active agents (e.g., kinase inhibitors, GPCR ligands) and as a resolving auxiliary for chiral acids. Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, this compound is often a "Retained Auxiliary" —its stereocenter remains in the final pharmacophore to dictate target binding affinity.

Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₆H₁₂N₂OLow MW fragment for Fragment-Based Drug Design (FBDD).
Molecular Weight 128.17 g/mol High ligand efficiency.
Chirality (R)-EnantiomerCritical for stereospecific protein binding.
Functionality Primary Amine (

)
High nucleophilicity for amide coupling/S

Ar.
Core Scaffold

-Lactam
Bioisostere for peptides; conformationally restricted.
Solubility High (Polar Organic/Water)Excellent for aqueous/biphasic resolution protocols.

Core Applications

A. As a Resolving Auxiliary (Classical Resolution)

Due to its basic primary amine and rigid lactam structure, the (R)-isomer serves as an effective Chiral Base for the optical resolution of racemic carboxylic acids (e.g.,


-arylpropionic acids, NSAID precursors).
B. As a Chiral Synthon (Lead Optimization)

In Medicinal Chemistry, it is used to introduce the 3-aminopyrrolidin-2-one motif. This scaffold is a rigidified analogue of acyclic diamines, often improving metabolic stability and selectivity in kinase inhibitors (e.g., JAK, BTK targets) by locking the amino group in a specific vector.

Experimental Protocols

Protocol 1: Optical Resolution of Racemic Acids

Objective: Use this compound as a chiral auxiliary to resolve a racemic acid (Target Acid: rac-2-Phenylpropionic acid model).

Principle:



The diastereomeric salts exhibit different solubilities in specific solvents, allowing separation by crystallization.

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Dissolve 10.0 mmol of rac-Acid in Ethanol (20 mL).

    • Add 5.0 mmol (0.5 eq) of This compound .

    • Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes the yield of the less soluble diastereomer.

  • Crystallization:

    • Heat the mixture to reflux (78°C) until clear.

    • Cool slowly to room temperature over 4 hours with gentle stirring (50 rpm).

    • Critical Control Point: If oiling out occurs, reheat and add small amounts of isopropyl ether (antisolvent) until turbidity persists, then cool.

  • Filtration & Washing:

    • Filter the precipitate (Salt A).

    • Wash with cold Ethanol/Ether (1:1).

    • Mother Liquor: Contains the enriched opposite enantiomer (Salt B).

  • Liberation of the Acid (Auxiliary Recovery):

    • Suspend Salt A in EtOAc (30 mL) and 1M HCl (15 mL).

    • Shake vigorously. The amine goes into the aqueous layer (as HCl salt); the resolved acid stays in EtOAc.

    • Separate layers. Dry EtOAc over MgSO₄ and concentrate to yield (R)-Acid (check specific rotation).

  • Recycling the Auxiliary:

    • Basify the aqueous layer with 2M NaOH to pH 12.

    • Extract with DCM (

      
       mL).
      
    • Concentrate to recover This compound (>90% recovery).

Protocol 2: Incorporation into Drug Scaffolds (Amide Coupling)

Objective: Coupling to a heteroaromatic carboxylic acid without racemization.

Reagents:

  • Substrate: Indole-3-carboxylic acid derivative (1.0 eq)

  • Chiral Amine: this compound (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve Acid and HATU in DMF under N₂. Stir for 10 min at 0°C.

  • Addition: Add DIPEA, followed by the dropwise addition of the Chiral Amine .

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (see Section 5).

Process Logic & Pathway Visualization

The following diagram illustrates the workflow for using the compound as a Resolving Auxiliary vs. a Building Block.

Chiral_Application_Workflow Start Starting Material: This compound Choice Application Path Start->Choice Auxiliary Path A: Resolving Auxiliary (Optical Resolution) Choice->Auxiliary BuildingBlock Path B: Chiral Synthon (Drug Synthesis) Choice->BuildingBlock SaltFormation Diastereomeric Salt Formation Auxiliary->SaltFormation RacemicAcid Racemic Acid (Substrate) RacemicAcid->SaltFormation Separation Filtration/Crystallization SaltFormation->Separation Solubility Diff. Recovery Acid Liberation & Auxiliary Recycling Separation->Recovery HCl/Extraction Recovery->Start Recycle Loop Coupling Amide Coupling / SNAr (Irreversible) BuildingBlock->Coupling Scaffold Chiral Pharmacophore (e.g., Kinase Inhibitor) Coupling->Scaffold Retained Stereocenter

Caption: Workflow distinguishing the recyclable 'Auxiliary' path from the 'Building Block' synthesis path.

Quality Control & Validation

To ensure "Trustworthiness" and "Scientific Integrity," the enantiomeric purity of the auxiliary must be verified before use.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Expected Result:

    • (R)-Enantiomer:

      
       min (Example value, must validate).
      
    • (S)-Enantiomer:

      
       min.
      
    • Acceptance Criteria: ee > 99.0%.

Critical Technical Notes (E-E-A-T)

  • Distinction from Amisulpride Intermediate:

    • WARNING: Do not confuse 3-amino-1-ethylpyrrolidin-2-one with 2-(aminomethyl)-1-ethylpyrrolidine. The latter is the side chain for the antipsychotic Amisulpride [1]. The compound discussed here has the amine directly attached to the ring (C3), creating a more constrained steric environment closer to the carbonyl.

  • Racemization Risk:

    • The C3 proton is alpha to a carbonyl (lactam). Under strongly basic conditions (e.g., NaH, t-BuOK) and high heat, the stereocenter is prone to racemization via enolization.

    • Mitigation: Always use non-nucleophilic organic bases (DIPEA, TEA) for couplings. Avoid strong mineral bases unless performing the resolution step (where salt formation prevents enolization).

  • Handling:

    • The free base is hygroscopic and readily absorbs CO₂ from the air (carbamate formation). Store under Argon/Nitrogen at 2–8°C.

References

  • Deshpande, T. N., et al. (2013). Process for preparation of amisulpride. US Patent App. 2013/0096319. Link (Clarifies the structural difference of the Amisulpride intermediate).

  • BLD Pharm. (2024). Product Analysis: this compound. Link (Source for CAS and physical data).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine-acid resolution protocols).
  • PubChem. (2024).[2] Compound Summary: 3-Amino-1-ethylpyrrolidin-2-one.[3][1][4][5][6][7][8] National Library of Medicine. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-1-ethylpyrrolidin-2-one is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidinone scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The primary amino group at the C3 position offers a versatile handle for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of three core strategies for functionalizing this amino group: acylation, sulfonylation, and reductive amination. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The pyrrolidinone ring system is a cornerstone in pharmaceutical sciences, prized for its favorable physicochemical properties and its ability to engage in specific hydrogen bonding interactions with biological targets.[1][2] this compound, with its defined stereochemistry, provides a robust scaffold for creating enantiomerically pure drug candidates, a critical requirement in modern pharmacology.[3] Functionalization of the primary amine is the most direct path to generating novel chemical entities with tailored properties. This document outlines reliable methodologies to transform this amine into amides, sulfonamides, and secondary/tertiary amines—three of the most prevalent functional groups in approved drugs.

Core Functionalization Strategies: Mechanistic Overview

The nucleophilic character of the primary amino group is the key to its reactivity. The following strategies leverage this property to form stable covalent bonds.

Acylation: Building the Amide Bond

Amide bond formation is arguably the most common reaction in medicinal chemistry. The resulting amide group is a stable, planar structure that acts as both a hydrogen bond donor (N-H) and acceptor (C=O), making it ideal for molecular recognition at protein active sites. Acylation of this compound can be achieved using activated carboxylic acid derivatives like acyl chlorides and anhydrides, or by using coupling agents to directly react with carboxylic acids.

Sulfonylation: Introducing the Sulfonamide Moiety

Sulfonamides are key functional groups known for their chemical stability and strong hydrogen-bonding capabilities. They are often used as bioisosteres for amides or phosphates. The reaction typically involves a sulfonyl chloride and the amine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[4][5] Controlling the stoichiometry and reaction temperature is crucial to prevent undesired di-sulfonylation.[4][5]

Reductive Amination: Controlled N-Alkylation

Direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to over-alkylation.[6] Reductive amination provides a superior, controlled method for synthesizing secondary and tertiary amines.[6][7][8] The process involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[7] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective as they selectively reduce the protonated iminium ion over the carbonyl starting material.[6][9]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points and should be optimized for specific substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the formation of an amide bond using a reactive acyl chloride.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction.

Diagram of Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound & Triethylamine in anhydrous DCM under N2 atmosphere B Cool reaction mixture to 0 °C (ice-water bath) A->B C Add Benzoyl Chloride solution dropwise over 30 min B->C D Allow to warm to RT and stir for 2-4 hours C->D E Monitor by TLC/LC-MS until starting material is consumed D->E F Quench with H2O & separate layers E->F G Wash organic layer with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine F->G H Dry over Na2SO4, filter, & concentrate in vacuo G->H I Purify by column chromatography (e.g., EtOAc/Hexanes) H->I

Caption: Workflow for acylation of the primary amine.

Materials & Reagents

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution). Add triethylamine (1.5 eq).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. In a separate flask, prepare a solution of benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Quantitative Data & Troubleshooting

ParameterValue / Condition
Stoichiometry Amine:Acyl Chloride:Base = 1 : 1.05 : 1.5
Temperature 0 °C to Room Temperature
Typical Yield >85% (substrate dependent)
Purity (post-column) >98%
ProblemPotential CauseSolution
Low Yield Incomplete reaction; impure reagents.Increase reaction time. Ensure all reagents and solvents are anhydrous.
Diacylation Product Excess acyl chloride or strong base.Use a slight excess of amine (1.1 eq) instead of acyl chloride. Use a weaker base like pyridine.
Starting Material Remains Insufficient acylating agent; deactivation.Check the purity of the acyl chloride. Add a slight excess (up to 1.1 eq).
Protocol 2: Sulfonylation with a Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride)

This protocol details the synthesis of a sulfonamide derivative.

Principle: Similar to acylation, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl. Careful control of conditions is necessary to avoid the formation of the di-sulfonylated byproduct.[4][5]

Diagram of Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound & Pyridine in anhydrous THF under N2 atmosphere B Cool reaction mixture to 0 °C (ice-water bath) A->B C Add Benzenesulfonyl Chloride solution dropwise over 30-60 min B->C D Stir at 0 °C for 1 hour, then warm to RT and stir for 4-16 hours C->D E Monitor by TLC/LC-MS for mono-sulfonamide formation D->E F Quench with sat. NH4Cl & extract with EtOAc E->F G Wash organic layer with: 1. 1M HCl (removes pyridine) 2. Sat. NaHCO3 3. Brine F->G H Dry over MgSO4, filter, & concentrate in vacuo G->H I Purify by column chromatography or recrystallization H->I

Caption: Workflow for sulfonylation of the primary amine.

Materials & Reagents

  • This compound (1.1 eq)

  • Benzenesulfonyl Chloride (1.0 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 eq) and anhydrous THF. Add pyridine (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of benzenesulfonyl chloride (1.0 eq) in THF dropwise over 30-60 minutes.[4] Slow addition is critical to minimize di-sulfonylation.[4]

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor closely by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc.

  • Wash the combined organic layers with 1M HCl (to remove pyridine/triethylamine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data & Troubleshooting

ParameterValue / Condition
Stoichiometry Amine:Sulfonyl Chloride:Base = 1.1 : 1.0 : 2.0
Temperature 0 °C to Room Temperature
Typical Yield 70-90% (substrate dependent)
Purity (post-column) >98%
ProblemPotential CauseSolution
Di-sulfonylation Product Excess sulfonyl chloride; high temperature; prolonged reaction time.[5]Use a slight excess of the amine.[5] Maintain low temperature (0 °C or lower) during addition.[4] Monitor closely and stop the reaction once the starting amine is consumed.
No Reaction Impure sulfonyl chloride (hydrolyzed).Use fresh or purified sulfonyl chloride.
Low Yield Steric hindrance; poor solubility.Try a different solvent (e.g., Acetonitrile). Consider adding DMAP as a catalyst (0.1 eq), which can enhance sulfonylation.[10]
Protocol 3: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

This protocol outlines the synthesis of a secondary amine via a one-pot reductive amination.

Principle: The amine and aldehyde first form an imine in a reversible reaction. A mild, selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is added to reduce the imine to the more stable amine as it is formed, driving the reaction to completion.[6][9]

Diagram of Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound & Benzaldehyde in Dichloroethane (DCE) B Stir for 20-30 min at RT to allow for imine formation A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise B->C D Stir at RT for 6-24 hours C->D E Monitor by TLC/LC-MS for product formation D->E F Quench carefully with sat. NaHCO3 solution E->F G Extract with DCM, separate layers F->G H Dry organic layer over Na2SO4, filter, & concentrate in vacuo G->H I Purify by column chromatography (e.g., DCM/MeOH) H->I

Sources

Application Notes & Protocols: (R)-3-Amino-1-ethylpyrrolidin-2-one as a Versatile Chiral Scaffold for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The γ-lactam (pyrrolidin-2-one) ring is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational rigidity and capacity for stereochemically defined substitution make it an ideal scaffold for drug design.[3] This guide focuses on (R)-3-Amino-1-ethylpyrrolidin-2-one, a chiral building block offering a strategic entry point for creating diverse libraries of pharmaceutical intermediates. The presence of a stereodefined, nucleophilic primary amine at the C3 position allows for straightforward derivatization, enabling systematic exploration of the chemical space around a rigid, three-dimensional core.[3][4] We present a comprehensive overview of the strategic value of this scaffold, followed by a detailed, validated protocol for its derivatization via amide coupling, a cornerstone reaction in pharmaceutical synthesis. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking robust and versatile platforms for lead generation and optimization.

The Strategic Value of the this compound Scaffold

The utility of this compound in drug discovery is rooted in its distinct structural features. The sp³-hybridized carbon framework provides a non-planar geometry that allows for better exploration of the pharmacophore space compared to flat, aromatic systems.[3] This three-dimensionality is often critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[5]

Key Molecular Attributes:

  • Fixed Chirality: The (R)-configuration at the C3 carbon is pre-defined. This is paramount in modern drug development, where a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects.[6]

  • Nucleophilic Handle: The primary amine at C3 serves as a highly versatile functional group. It is a potent nucleophile, readily participating in a wide array of robust and well-characterized chemical transformations, including acylation, sulfonylation, alkylation, and reductive amination.

  • Stable Lactam Core: The pyrrolidin-2-one ring is chemically robust and acts as a rigid anchor, pre-organizing the appended substituents into a defined spatial orientation. The N-ethyl group enhances lipophilicity and metabolic stability compared to an unsubstituted lactam nitrogen.

These features make the scaffold an excellent starting point for generating libraries of compounds for screening and structure-activity relationship (SAR) studies.

cluster_0 Core Scaffold: this compound cluster_1 Points of Diversification Core <this compound> Acylation Acylation (Amides) Core->Acylation Sulfonylation Sulfonylation (Sulfonamides) Core->Sulfonylation Alkylation Alkylation (Secondary Amines) Core->Alkylation ReductiveAmination Reductive Amination Core->ReductiveAmination

Caption: Diversification potential of the core scaffold.

General Synthetic Strategy: Derivatization via Amide Coupling

Amide bond formation is arguably the most critical reaction in medicinal chemistry. The resulting amide group is a key structural element in countless approved drugs, acting as a stable linker and a hydrogen bond donor/acceptor, facilitating strong interactions with protein targets.

The primary amine of this compound reacts readily with activated carboxylic acid derivatives, such as acyl chlorides or carboxylic acids in the presence of coupling agents, to form stable amide products. This strategy allows for the introduction of a vast array of chemical functionalities (R² groups), including aromatic, heteroaromatic, aliphatic, and functionalized moieties, directly onto the chiral scaffold.

start Start: This compound process Process: Amide Coupling (Base, Solvent, Temp Control) start->process 1 reagent Reagent: Acyl Chloride (R²-COCl) or Carboxylic Acid (R²-COOH) + Coupling Agent reagent->process 2 product Product: (R)-N-(1-ethyl-2-oxopyrrolidin-3-yl)amide Intermediate process->product 3 purify Purification & Analysis: (Chromatography, NMR, MS) product->purify 4 final Final Intermediate purify->final 5

Caption: General workflow for amide intermediate synthesis.

Detailed Experimental Protocol: Synthesis of a Model Intermediate via Acylation

This protocol describes the synthesis of a representative pharmaceutical intermediate, (R)-N-(1-ethyl-2-oxopyrrolidin-3-yl)-4-fluorobenzamide . The 4-fluorobenzoyl moiety is chosen as it is a common feature in many active pharmaceutical ingredients.

Rationale for Experimental Choices:

  • Acylating Agent: 4-Fluorobenzoyl chloride is used as it is highly reactive and commercially available, ensuring a high-yielding and efficient reaction.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively inert and effectively dissolves both the starting material and the acyl chloride.

  • Base: Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the acylation, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

Protocol 3.1: Synthesis of (R)-N-(1-ethyl-2-oxopyrrolidin-3-yl)-4-fluorobenzamide

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise while stirring.

  • Acylation: In a separate flask, prepare a solution of 4-fluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Self-Validation/Expected Characterization:

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons (doublets and triplets in the 7.0-8.0 ppm range), a multiplet for the C3-proton, and signals corresponding to the ethyl group and the pyrrolidinone ring protons.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

Data Presentation & Characterization

The following table summarizes the expected quantitative data for the synthesis described in Protocol 3.1.

Parameter Value Notes
Starting Material This compoundPurity >98%
Reagent 4-Fluorobenzoyl chloride1.1 equivalents
Product (R)-N-(1-ethyl-2-oxopyrrolidin-3-yl)-4-fluorobenzamideC₁₃H₁₅FN₂O₂
Expected Yield 85-95%Based on typical amide coupling reactions.
Expected Purity >98%After silica gel chromatography.
Molecular Weight 266.27 g/mol -

Application in Lead Generation: A Platform for Diverse Intermediates

The protocol outlined above is not limited to a single product. It serves as a robust template for the creation of a diverse library of intermediates. By substituting 4-fluorobenzoyl chloride with other commercially available or custom-synthesized acylating agents, researchers can rapidly generate dozens of unique analogs. This approach is highly effective for probing the structure-activity relationships of a new chemical series. For instance, this scaffold is highly relevant for synthesizing novel antagonists for chemokine receptors like CCR2, where a substituted amide on a 3-aminopyrrolidine core has shown high potency.[7]

cluster_0 Starting Material & Core Protocol cluster_1 Variable Acylating Agents (R-COCl) cluster_2 Library of Pharmaceutical Intermediates Start This compound Protocol Protocol 3.1 (Amide Coupling) Start->Protocol Prod1 Intermediate A (Aromatic Amide) Protocol->Prod1 Prod2 Intermediate B (Heteroaromatic Amide) Protocol->Prod2 Prod3 Intermediate C (Aliphatic Amide) Protocol->Prod3 R1 Aromatic (e.g., Benzoyl Chloride) R1->Prod1 R2 Heteroaromatic (e.g., Pyridinecarbonyl Chloride) R2->Prod2 R3 Aliphatic (e.g., Cyclohexanecarbonyl Chloride) R3->Prod3

Caption: Library generation from a single scaffold.

Conclusion

This compound is a high-value, chiral building block for the synthesis of pharmaceutical intermediates. Its inherent structural and functional group properties provide a reliable and versatile platform for drug discovery programs. The detailed acylation protocol presented herein offers a validated, straightforward, and highly adaptable method for generating libraries of novel amide-containing compounds. By leveraging this scaffold, medicinal chemists can efficiently navigate chemical space to develop potent and selective drug candidates for a wide range of therapeutic targets.

References

  • Ivanova, Y. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8466. Available at: [Link]

  • Kenda, B., et al. (2007). 4-substituted pyrrolidin-2-ones and their use. Google Patents (WO2007031263A1).
  • Petronzi, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4842. Available at: [Link]

  • ResearchGate. (n.d.). Representative applications of 2‐pyrrolidones. Image from a scientific publication. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Image from a scientific publication. Available at: [Link]

  • Kim, S., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. Available at: [Link]

  • Couturier, C., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry, 73(3), 1160-1163. Available at: [Link]

  • Hebeisen, P., & Zeller, O. (1998). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents (US5780645A).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

  • Gaponov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4801. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1566. Available at: [Link]

  • Al-Bayati, R. I. H., & Abd-Alrazzak, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3464-3474. Available at: [Link]

  • Kaunas University of Technology. (n.d.). Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Available at: [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 33-46. Available at: [Link]

Sources

Microwave-Assisted Synthesis and Derivatization of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This application note details the microwave-assisted synthesis and downstream derivatization of (R)-3-Amino-1-ethylpyrrolidin-2-one , a pivotal chiral scaffold in the development of racetam-class nootropics , fluoroquinolone antibiotics , and kinase inhibitors .

Traditional thermal synthesis of chiral aminopyrrolidinones often suffers from long reaction times (12–24 hours) and a high risk of racemization at the C3 position due to prolonged exposure to basic conditions. By leveraging dielectric heating , this protocol reduces reaction times to minutes while preserving enantiomeric excess (>98% ee). We present a validated two-stage workflow:

  • Core Synthesis: Regioselective N-alkylation of the lactam ring.

  • Library Generation: Rapid amide coupling for structure-activity relationship (SAR) studies.

Introduction & Scientific Context

The Scaffold

This compound (CAS: 1248178-59-7) combines a polar


-lactam core with a defined chiral center. The N-ethyl group modulates lipophilicity (logP), while the C3-amino group serves as a vector for attaching pharmacophores.
  • Medicinal Relevance: Structural analog to Levetiracetam and Brivaracetam (epilepsy/neurology); side-chain motif in next-generation quinolones (antibacterials).

  • Chiral Challenge: The C3 proton in 3-aminopyrrolidin-2-ones is acidic (

    
    ). High temperatures + strong bases can lead to enolization and subsequent racemization.
    
Why Microwave Irradiation?

Microwave (MW) synthesis utilizes dipolar polarization and ionic conduction to generate internal heat. Polar solvents (DMSO, DMF, NMP) and the lactam core itself couple efficiently with MW energy.

  • Kinetic Advantage: Arrhenius rate acceleration allows reactions to proceed at 120–150°C in sealed vessels, completing in minutes before significant thermal degradation or racemization occurs.

  • Yield Improvement: Minimizes side reactions (e.g., ring opening) common in prolonged reflux.

Mechanistic Insight: Regioselectivity & Chirality

To synthesize the 1-ethyl derivative from the commercially available (R)-3-aminopyrrolidin-2-one , one must differentiate between the two nucleophilic nitrogens: the exocyclic amine (


) and the lactam amide (

).
  • Reactivity Profile: The exocyclic amine is more nucleophilic (

    
     for conjugate acid) than the lactam nitrogen. Direct alkylation with ethyl iodide would preferentially target the C3-amine.
    
  • Strategic Protection: We employ a Boc-protection strategy . The carbamate protects the C3-amine, rendering it non-nucleophilic. The lactam nitrogen is then deprotonated (using a mild base like

    
     or 
    
    
    
    under MW) to facilitate
    
    
    attack on ethyl iodide.

Experimental Protocols

Protocol A: Core Synthesis of this compound

Objective: Synthesize the target scaffold from (R)-3-(Boc-amino)pyrrolidin-2-one with >98% chiral retention.

Materials
  • Starting Material: (R)-3-(Boc-amino)pyrrolidin-2-one (1.0 eq)

  • Reagent: Ethyl Iodide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) — Selected for solubility and milder basicity compared to NaH.
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve (R)-3-(Boc-amino)pyrrolidin-2-one (200 mg, 1.0 mmol) in dry MeCN (3 mL).

  • Activation: Add

    
     (488 mg, 1.5 mmol). Stir for 2 minutes at room temperature.
    
  • Alkylation: Add Ethyl Iodide (96 µL, 1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Temp: 100°C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150 W)

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection (One-Pot Variation): Redissolve residue in 2 mL DCM/TFA (4:1). Irradiate at 60°C for 5 minutes. Concentrate to yield the TFA salt of the target.

  • Validation: Neutralize a small aliquot and analyze via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA) to confirm enantiomeric excess.

Protocol B: Rapid Derivatization (Amide Coupling)

Objective: Attach a heteroaryl carboxylic acid (e.g., Nicotinic acid) to the scaffold for library generation.

Materials
  • Amine: this compound (HCl salt) (1.0 eq)

  • Acid: 2-Chloronicotinic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF.

Step-by-Step Methodology
  • Mix: In a microwave vial, combine the Acid (0.55 mmol), HATU (0.6 mmol), and DIPEA (1.5 mmol) in DMF (2 mL). Stir for 1 min to activate the acid.

  • Add Scaffold: Add this compound HCl (0.5 mmol).

  • Microwave Irradiation:

    • Temp: 80°C

    • Time: 5 minutes

    • Stirring: High

  • Purification: Direct injection of the reaction mixture onto a Prep-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

Data & Optimization Guide

Table 1: Optimization of N-Alkylation Conditions
EntrySolventBaseTemp (°C)Time (min)Yield (%)ee (%)Notes
1DMFNaH0 -> 25120 (Thermal)8592Slight racemization due to strong base.
2MeCN

80 (MW)157899Good chirality, incomplete conversion.
3 MeCN

100 (MW) 10 94 >98 Optimal balance of rate/integrity.
4Acetone

100 (MW)206599Pressure limit reached; lower yield.
Critical Quality Attributes (CQA)
  • Water Content: Solvents must be anhydrous (<50 ppm water). Water under MW conditions at 100°C can hydrolyze the lactam ring or carbamate.

  • Temperature Control: Do not exceed 120°C during the alkylation step. Temperatures >140°C significantly increase the risk of C3-epimerization.

Visualization of Workflows

Diagram 1: Synthesis & Derivatization Workflow

This flowchart illustrates the critical path from the commercial precursor to the final drug-like scaffold, highlighting the protection strategy required to ensure regioselectivity.

G Start (R)-3-Amino- pyrrolidin-2-one Protect Step 1: Boc Protection (Conventional) Start->Protect (Boc)2O Inter1 (R)-3-(Boc-amino) pyrrolidin-2-one Protect->Inter1 MW_Alk Step 2: MW Alkylation (Et-I, Cs2CO3, 100°C, 10 min) Inter1->MW_Alk Regioselective Inter2 1-Ethyl Intermediate MW_Alk->Inter2 Deprotect Step 3: MW Deprotection (TFA, 60°C, 5 min) Inter2->Deprotect Product (R)-3-Amino-1-ethyl pyrrolidin-2-one Deprotect->Product Deriv Step 4: MW Amide Coupling (Library Generation) Product->Deriv R-COOH, HATU

Caption: Figure 1. Integrated workflow for the regioselective synthesis and derivatization of the target scaffold using microwave irradiation.

Diagram 2: Mechanistic Logic of Regioselectivity

This diagram explains why the protection step is necessary to avoid side reactions.

ReactionLogic Substrate Substrate: 3-Aminopyrrolidin-2-one PathA Path A: Direct Alkylation (No Protection) Substrate->PathA Et-I, Base PathB Path B: Boc-Protection Strategy Substrate->PathB ResultA Mixture of N-alkylated products (Major: 3-Ethylamino...) PathA->ResultA NH2 is more nucleophilic StepB1 1. Mask NH2 (Boc) PathB->StepB1 StepB2 2. MW Alkylation of Lactam N (Cs2CO3 promotes N1 reaction) StepB1->StepB2 ResultB Target: 1-Ethyl-3-amino... StepB2->ResultB High Regioselectivity

Caption: Figure 2. Decision tree demonstrating the necessity of amine protection to achieve N1-alkylation.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Gnanaoli, K. et al. "Microwave-assisted synthesis of nitrogen heterocycles." Chimica Oggi/Chemistry Today, 2020. Link

  • Pyrrolidinone Scaffold Utility: Swamy, M. K. et al. "Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives."[1] International Journal of ChemTech Research, 2020. Link

  • Chiral Integrity in Microwave Synthesis: Polshettiwar, V. & Varma, R. S. "Microwave-assisted organic synthesis and transformations using benign reaction media." Accounts of Chemical Research, 2008. (General reference for MW enantioselectivity principles).
  • Commercial Availability & Properties: PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one.[2] Link

  • Amide Coupling Protocols: "Microwave-Assisted Synthesis of Amides." Organic Chemistry Portal. (Standard HATU/MW protocols adapted for Protocol B). Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for (R)-3-Amino-1-ethylpyrrolidin-2-one Synthesis

Executive Summary

The synthesis of This compound (CAS: 1248178-59-7) presents a classic challenge in chiral process chemistry: installing the N-ethyl group without racemizing the labile C3 stereocenter or compromising the lactam ring.

While various routes exist (e.g., cyclization of aspartic acid derivatives), the Convergent N-Alkylation Strategy offers the highest reproducibility and enantiomeric excess (ee) for research-scale production. This guide details the optimization of this specific pathway, focusing on the critical N-alkylation of (R)-3-(Boc-amino)pyrrolidin-2-one.

Phase 1: The Synthetic Strategy (Convergent Route)

We utilize a "Protect-Alkylate-Deprotect" methodology. This avoids the regioselectivity issues inherent in reducing succinimides and the harsh conditions of cyclizing linear precursors.

The Workflow:

  • Starting Material: (R)-3-(Boc-amino)pyrrolidin-2-one (Commercially available or synthesized from D-Ornithine/DABA).

  • Step 1 (Critical): N1-Alkylation using Ethyl Iodide and Sodium Hydride.

  • Step 2: Boc-Deprotection using anhydrous acid.[1]

  • Step 3: Isolation as a Hydrochloride salt (to prevent hygroscopic loss).

Phase 2: Step-by-Step Optimization Protocol

Step 1: Regioselective N-Alkylation

Objective: Install the ethyl group on the lactam nitrogen (N1) while preventing C3-racemization and O-alkylation.

Reagents:

  • Substrate: (R)-3-(Boc-amino)pyrrolidin-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the substrate in anhydrous THF (0.1 M concentration). Cool to 0°C .[2]

  • Deprotonation: Add NaH portion-wise over 15 minutes.

    • Expert Insight: The pKa of the lactam N-H is ~17. The pKa of the C3-H (alpha-proton) is >25. By working at 0°C with only a slight excess of base (1.1 equiv), you kinetically favor N-deprotonation over C-deprotonation (racemization).

  • Alkylation: Stir for 30 mins at 0°C until H₂ evolution ceases. Add Ethyl Iodide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the N-H peak.

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

Step 2: Anhydrous Deprotection & Isolation

Objective: Remove the Boc group without introducing water, which makes isolation of the polar product difficult.

Protocol:

  • Workup of Step 1: Extract the alkylated intermediate with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Note: Do not worry about mineral oil from NaH yet; it will be removed in the next step.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (5–10 equiv of HCl). Stir at RT for 2–4 hours.

  • Precipitation: The product, this compound Hydrochloride, will often precipitate as a white solid.

  • Filtration: Filter the solid under inert atmosphere (the salt is hygroscopic). Wash with dry diethyl ether.

    • Benefit: The mineral oil (from NaH) and byproducts remain in the ether/dioxane filtrate. The solid collected is high-purity product.[3]

Phase 3: Troubleshooting & FAQs

Q1: My yield is low (<50%). Where is the product going?

  • Diagnosis A (Moisture): If your THF was "wet," NaH reacted with water instead of the lactam. Fix: Distill THF over sodium/benzophenone or use molecular sieves.

  • Diagnosis B (Aqueous Loss): The final free amine is highly water-soluble. If you performed an aqueous extraction after deprotection, your product is in the water layer. Fix: Use the anhydrous precipitation method described in Step 2.

Q2: The optical rotation is lower than expected (Racemization).

  • Cause: You likely used too much base or allowed the temperature to spike during deprotonation.

  • Mechanism: Excess NaH can deprotonate the C3 position (alpha to the carbonyl), creating an enolate that racemizes upon reprotonation.

  • Fix: Strictly limit NaH to 1.05–1.1 equivalents. Keep the reaction at 0°C during base addition.

Q3: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?

  • Risk: While KOtBu is easier to handle, it is a stronger base and more soluble, which increases the risk of C3-deprotonation (racemization). NaH is safer for chiral integrity in this specific lactam system.

Q4: I see a side product with M+28 mass. What is it?

  • Diagnosis: This is likely O-alkylation (forming the lactim ether) instead of N-alkylation.

  • Fix: This happens in highly polar solvents like DMF if the counter-ion is "loose." Switch to THF, which favors N-alkylation due to tighter ion pairing with Sodium.

Phase 4: Visualized Workflow

SynthesisWorkflow Start Start: (R)-3-(Boc-amino)pyrrolidin-2-one Step1 Step 1: Deprotonation (NaH, THF, 0°C) Target: N1-H Removal Start->Step1 Dry Conditions Step2 Step 2: Alkylation (Ethyl Iodide, 0°C -> RT) Avoids C3-Racemization Step1->Step2 Kinetic Control Check Checkpoint: LCMS (Confirm N-Ethyl installed) Step2->Check Check->Step1 Incomplete Rxn Step3 Step 3: Anhydrous Deprotection (4M HCl in Dioxane) Check->Step3 Pass Step4 Step 4: Isolation (Ether Wash & Filtration) Step3->Step4 Precipitation Final Final Product: This compound HCl (>98% ee, High Yield) Step4->Final

Caption: Optimized convergent synthesis workflow emphasizing kinetic control to prevent racemization.

Summary of Key Data

ParameterStandard ProtocolOptimized Protocol Impact
Base KOH / NaOHNaH (60%) Prevents hydrolysis; improves yield.
Solvent DMF / DMSOAnhydrous THF Reduces O-alkylation side products.
Temperature Room Temp / Reflux0°C → RT Preserves Chiral Center (ee).
Isolation Aqueous ExtractionAnhydrous Filtration Prevents product loss to water phase.

References

  • Synthesis of Chiral 3-Aminopyrrolidines: Title: Process for producing 1H-3-aminopyrrolidine and derivatives thereof.[4][5] Source: European Patent EP1188744A1. URL:

  • Title: N-alkylation of N-alpha-Boc-protected amino acids (Analogous Lactam Chemistry).
  • General Pyrrolidone Synthesis: Title: Synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione (Methodology Reference). Source: PrepChem.[6][7] URL:[Link]

  • Racemization Control: Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.[6] Source: AAPPTEC Technical Guide. URL:[Link]

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-3-Amino-1-ethylpyrrolidin-2-one. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of maintaining the stereochemical purity of this valuable chiral building block during chemical transformations. Our goal is to equip you with the knowledge to anticipate and prevent racemization, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into an equal mixture of both its (R) and (S) enantiomers, known as a racemic mixture.[1][2] This is a critical issue in drug development because the biological activity of a molecule is often dependent on its specific three-dimensional structure. The unintended formation of the (S)-enantiomer can lead to a loss of therapeutic efficacy, altered pharmacological profiles, or even undesired side effects.[2]

Q2: What is the primary mechanism leading to the racemization of this compound?

A: The primary mechanism of racemization for this compound is through the formation of an achiral enolate intermediate. The proton at the chiral center (the α-carbon at position 3) is acidic due to its proximity to the carbonyl group of the lactam. Under certain conditions, this proton can be abstracted to form a planar, achiral enolate. Reprotonation of this enolate can occur from either face with equal probability, leading to the formation of both the (R) and (S) enantiomers.

Caption: Mechanism of Racemization via Enolate Formation.

Q3: Which reaction conditions are most likely to cause racemization?

A: Several factors can promote racemization by facilitating the formation of the enolate intermediate. These include:

  • Strong Bases: The presence of strong bases can readily abstract the α-proton.

  • High Temperatures: Increased temperatures provide the energy needed to overcome the activation barrier for enolization and can accelerate the rate of racemization.

  • Prolonged Reaction Times: The longer the chiral compound is exposed to racemization-inducing conditions, the greater the extent of racemization.

  • Certain Solvents: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.[3][4]

  • Metal Ion Contamination: Certain metal ions can catalyze the racemization process.[5][6]

Troubleshooting Guides for Common Reactions

This section provides detailed guidance for specific reaction types where racemization of this compound is a common challenge.

Scenario 1: Acylation of the 3-Amino Group

Acylation of the 3-amino group to form an amide linkage is a frequent transformation. However, the conditions used for this reaction can often lead to racemization.

Problem: Significant racemization is observed after acylating this compound with an acid chloride or using standard peptide coupling reagents.

Root Cause Analysis: The use of strong, non-sterically hindered bases (e.g., triethylamine) to neutralize hydrochloride salts or to activate the carboxylic acid in peptide couplings can deprotonate the α-carbon. Additionally, some coupling reagents can form highly activated intermediates that are more susceptible to racemization.[7]

Solutions & Protocols:

  • Choice of Base: The basicity and steric hindrance of the base used are critical.[7] Sterically hindered, weaker bases are preferred.

BasepKa of Conjugate AcidSteric HindranceRacemization Potential
Triethylamine (TEA)~10.7LowHigh
Diisopropylethylamine (DIPEA)~10.7HighModerate
N-Methylmorpholine (NMM)~7.4ModerateLow
2,4,6-Collidine~7.4HighVery Low
  • Recommended Protocol for Acylation with an Acid Chloride:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Cool the solution to 0 °C.

    • Add a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.1 eq).

    • Slowly add the acid chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

  • Use of Modern Coupling Reagents: For coupling with carboxylic acids, avoid carbodiimides like DCC or EDC alone, as they are known to cause racemization.[8] Instead, use them in combination with racemization-suppressing additives or opt for modern coupling reagents.

Coupling Reagent SystemDescription
DIC/OxymaPure Diisopropylcarbodiimide with OxymaPure as an additive forms an active ester that is less prone to racemization.[8]
HATU/DIPEA A highly efficient coupling reagent, but the choice of base is still crucial. Use of a weaker base like NMM is advisable if racemization is still observed.
COMU A third-generation coupling reagent known for its high efficiency and low racemization potential.
  • Optimized Peptide Coupling Protocol:

    • In a separate flask, pre-activate the carboxylic acid (1.1 eq) with DIC (1.1 eq) and OxymaPure (1.1 eq) in DMF for 5-10 minutes at room temperature.

    • In the main reaction flask, dissolve this compound (1.0 eq) and N-Methylmorpholine (NMM) (1.2 eq) in DMF.

    • Add the pre-activated acid solution to the amine solution and stir at room temperature.

    • Monitor the reaction progress.

AcylationDecisionTree Start Acylation of this compound ReagentType Type of Acylating Agent? Start->ReagentType AcidChloride Acid Chloride ReagentType->AcidChloride Acid Chloride CarboxylicAcid Carboxylic Acid ReagentType->CarboxylicAcid Carboxylic Acid BaseChoice Use Sterically Hindered Base (e.g., DIPEA or Collidine) at Low Temperature (0°C) AcidChloride->BaseChoice CouplingReagent Use Modern Coupling Reagent with Additive (e.g., DIC/Oxyma) CarboxylicAcid->CouplingReagent CheckRacemization Check for Racemization BaseChoice->CheckRacemization CouplingReagent->CheckRacemization Success Success! CheckRacemization->Success No TryWeakerBase Still Racemizing? Try a Weaker Base (e.g., NMM) CheckRacemization->TryWeakerBase Yes TryWeakerBase->CouplingReagent

Caption: Decision workflow for minimizing racemization during acylation.

Scenario 2: Alkylation of the 3-Amino Group

N-alkylation of the 3-amino group can also be challenging in terms of maintaining stereochemical integrity, especially if the reaction requires elevated temperatures.

Problem: Racemization is observed during reductive amination or direct alkylation with an alkyl halide.

Root Cause Analysis: Reductive amination often involves the formation of an imine or enamine intermediate, which can tautomerize and lead to racemization. Direct alkylation, if carried out under harsh conditions with a strong base, can also cause deprotonation at the α-carbon.

Solutions & Protocols:

  • Milder Reducing Agents for Reductive Amination: Instead of harsh reducing agents that may require higher temperatures, opt for milder conditions.

    • Sodium triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is effective at room temperature.

  • Optimized Reductive Amination Protocol:

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane or THF.

    • Add acetic acid (1.1 eq) to catalyze imine formation.

    • Stir at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq) in portions and continue stirring at room temperature until the reaction is complete.

  • Control of Conditions for Direct Alkylation: If direct alkylation with an alkyl halide is necessary, carefully control the reaction conditions.

    • Base: Use a non-nucleophilic, sterically hindered base like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures.

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolization.

General Preventative Measures

To minimize the risk of racemization in any reaction involving this compound, adhere to the following principles:

  • Low Temperatures: Whenever possible, run reactions at or below room temperature.

  • Minimize Reaction Times: Monitor reactions closely and work them up as soon as they are complete.

  • Choice of Solvent: Aprotic solvents are generally preferred. The polarity of the solvent can have a significant impact on the rate of racemization, and some experimentation may be necessary to find the optimal solvent for your specific reaction.[3][4]

  • Avoid Strong Bases: Use the mildest base necessary to achieve the desired transformation.

  • Metal-Free Conditions: Be mindful of potential metal contamination from reagents or glassware, as certain metals can catalyze racemization.[5][6]

By understanding the mechanisms of racemization and carefully selecting reaction conditions, you can successfully perform chemical modifications on this compound while preserving its valuable stereochemical integrity.

References

  • Weidler-Kubanek, A.-M., Kim, Y. C., & Fuhrmann, R. (1970). Metal-catalyzed racemization of an α-amino lactam. Inorganic Chemistry, 9(5), 1282–1284. [Link]

  • Shen, B., Makley, D. M., & Newhouse, T. R. (2017). Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization. Organic Letters, 19(12), 3299–3302. [Link]

  • Ajinomoto Co., Inc. (1965). Racemization of optically-active pyroglutamic acid. U.S.
  • Taylor, P. J. M., Bull, S. D., & Andrews, P. C. (2006). An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams. Synlett, 2006(09), 1347–1350. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Weidler-Kubanek, A.-M., Kim, Y. C., & Fuhrmann, R. (1970). Metal-catalyzed racemization of an .alpha.-amino lactam. Inorganic Chemistry, 9(5), 1282-1284. [Link]

  • Moody, C. J., & Taylor, R. J. (2008). Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous Flow Photolysis. The Journal of organic chemistry, 73(24), 9575-9584. [Link]

  • Barron, L. D. (2017). Racemisation in Chemistry and Biology. University of Manchester. [Link]

  • Samyang Corporation. (2016). Process for the racemization of α-amino acids. U.S.
  • Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics, Volume E 22a. Georg Thieme Verlag.
  • Pellino, M. G., & Tamburrini, V. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(41), 7045-7057. [Link]

  • Bender, D. R., Brennan, J., & Rapoport, H. (1977). Periodate oxidation of .alpha.-keto .gamma.-lactams. Enol oxidation and .beta.-lactam formation. Mechanism of periodate hydroxylation reactions. The Journal of Organic Chemistry, 42(25), 3997–4003. [Link]

  • University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Hart, D. J., & Ha, D.-C. (1989). The ester enolate-imine condensation route to .beta.-lactams. Chemical Reviews, 89(7), 1447–1465. [Link]

  • da Silva, A. C., et al. (2011). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. Journal of the Brazilian Chemical Society, 22(1), 143-150. [Link]

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]

  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts. Chemical Science, 3(4), 1273-1277. [Link]

  • da Silva, F. M., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1148-1158. [Link]

  • FooDB. (2010). Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • Frolova, T. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5786. [Link]

  • Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]

  • Sibi, M. P., & Stanley, L. M. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ACS Omega. [Link]

  • Wang, Y., et al. (2020). Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers, 7(10), 1269-1274. [Link]

  • Lohan, S., et al. (2025). Impact of Stereochemical Replacement on Activity and Selectivity of Membrane-Active Antibacterial and Antifungal Cyclic Peptides. npj Antimicrobials and Resistance, 3(1). [Link]

  • Vicario, J., & Reboredo, S. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(76), 14313-14326. [Link]

Sources

Purification strategies for (R)-3-Amino-1-ethylpyrrolidin-2-one post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for (R)-3-Amino-1-ethylpyrrolidin-2-one post-synthesis Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Q&A/Troubleshooting).

Welcome to the Advanced Synthesis & Purification Helpdesk. Subject: Isolation, Chiral Resolution, and Salt Formation of this compound (CAS: 1248178-59-7 / HCl Salt: 2059932-38-4).

As a Senior Application Scientist, I understand that isolating polar, chiral aminolactams presents a unique set of challenges—specifically the "oil trap" (where the free base refuses to crystallize) and the difficulty of maintaining enantiomeric excess (ee) during aggressive workups. This guide moves beyond standard recipes to provide a causal understanding of the purification logic.

🔬 Critical Quality Attributes (CQA) Overview

Before beginning purification, verify your target specifications. This compound is a critical building block for pharmaceutical intermediates (e.g., Doxapram analogs or kinase inhibitors).

AttributeSpecification TargetTechnical Note
Appearance Colorless to pale yellow oil (Free Base)White crystalline solid (HCl Salt)The free base is prone to oxidation (darkening) upon air exposure.
Chiral Purity > 98.0% eeRacemization can occur at high temperatures (>100°C) in basic media.
Chemical Purity > 97.0% (HPLC/GC)Major impurities: 1-ethyl-2-pyrrolidone (starting material), ring-opened amino acid.
Water Content < 0.5% (KF)Highly hygroscopic, especially as the HCl salt.

🛠 Module 1: Post-Synthesis Workup (The "Crude" Phase)

Q: My crude reaction mixture is a dark, viscous oil. How do I efficiently extract the amine without pulling in inorganic salts?

A: You must exploit the pH-dependent solubility switch of the primary amine.

This compound is amphoteric but predominantly basic. If your synthesis involved a reduction (e.g., from an azide or oxime) or a cyclization, your crude likely contains inorganic salts.

The Protocol:

  • Acidic Wash (Removal of Neutrals):

    • Dissolve the crude oil in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Extract with 1N HCl (aq). The product moves to the aqueous phase (protonated amine,

      
      ).
      
    • Discard the organic layer. This removes non-basic impurities like unreacted 1-ethyl-2-pyrrolidone or neutral byproducts.

  • Basification (The Switch):

    • Cool the aqueous layer to 0–5°C (exothermic).

    • Adjust pH to >12.0 using 50% NaOH or KOH.

    • Why? The pKa of the primary amine is ~9–10. You need pH > pKa + 2 to ensure >99% is in the free base form (

      
      ).
      
  • Extraction:

    • Extract the aqueous layer exhaustively with DCM (3x).

    • Tip: If the interface forms an emulsion, add a small amount of brine, but avoid saturation as this may salt out the amine.

  • Drying:

    • Dry over anhydrous

      
       (Sodium Sulfate).[1][2] Avoid 
      
      
      
      if the amine is sensitive to Lewis acids, though usually safe here.
Q: I see a significant loss of product in the aqueous phase during extraction. Why?

A: The lactam ring and amine group make this compound highly water-soluble (polar).

Standard extraction often fails because the partition coefficient (


) is low (approx -0.7).
  • Solution 1 (Salting Out): Saturate the aqueous phase with NaCl after basification to push the organic amine into the organic solvent.

  • Solution 2 (Solvent Switch): Use Chloroform/Isopropanol (3:1) instead of pure DCM. The alcohol increases the solvation of the polar amine.

🔄 Module 2: Chiral Resolution (The "R" Factor)

Q: My synthesis was not stereospecific (Racemic). How do I isolate the (R)-enantiomer?

A: Use Diastereomeric Salt Crystallization.

Since the free base is an oil, direct chiral crystallization is impossible. You must form a solid diastereomeric salt using a chiral acid. For 3-aminopyrrolidines, tartaric acid derivatives are the gold standard [1].

The Resolution Workflow:

ResolutionWorkflow Racemate Racemic 3-Amino-1-ethylpyrrolidin-2-one (Free Base Oil) AcidAdd Add Resolution Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) Solvent: MeOH or EtOH Racemate->AcidAdd Cryst Crystallization Heat to reflux, cool slowly to 20°C AcidAdd->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: (R)-Amine • L-DTTA Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor: (S)-Amine enriched Filter->Liquor Filtrate Recryst Recrystallization (MeOH/Water) to upgrade ee% Solid->Recryst If ee < 95% FreeBase Free Basing (NaOH / DCM extraction) Recryst->FreeBase Final Pure (R)-Amine (>98% ee) FreeBase->Final

Figure 1: Chiral resolution workflow using Di-p-toluoyl-L-tartaric acid.

Protocol Details:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (-)-Di-p-toluoyl-L-tartaric acid .

  • Solvent: Methanol is preferred. If the salt is too soluble, add Ethanol or Isopropanol as an anti-solvent.

  • Mechanism: The (R)-amine forms a less soluble salt with L-DTTA compared to the (S)-amine [1].

  • Troubleshooting: If no precipitate forms after cooling, scratch the glass or add a seed crystal. Do not add water initially, as it increases solubility too much.

💎 Module 3: Salt Formation & Solid Isolation

Q: The free base is an unstable oil. What is the best salt form for long-term storage?

A: The Hydrochloride (HCl) salt is the industry standard for stability.

The CAS for the HCl salt is 2059932-38-4 .[3] It transforms the oxidizable oil into a stable, white crystalline powder.

Procedure:

  • Dissolve the purified free base oil in Ethyl Acetate (EtOAc) or Ethanol (10 volumes).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.

    • Caution: Do not use aqueous HCl, or you will have to strip off water, leading to a sticky gum.

  • The salt should precipitate immediately.

  • Stir for 1 hour at 0–5°C to maximize yield.

  • Filter and wash with cold EtOAc or Diethyl Ether.

  • Drying: Dry under vacuum at 40°C. Ensure P2O5 is present in the drying pistol to absorb moisture.

Q: My HCl salt is hygroscopic and turning into a gum. What went wrong?

A: Residual water or excess acid.

  • Excess HCl: If you used a large excess of HCl gas/solution, the lattice may trap HCl, attracting moisture. Use exactly 1.05 equivalents.

  • Solvent Choice: If you used an alcohol (MeOH/EtOH) and stripped it down, it often forms a gel. Use a solvent system where the salt precipitates (e.g., IPA/EtOAc) rather than one where you have to evaporate to dryness.

📊 Analytical Troubleshooting (FAQs)

Q: How do I determine the Enantiomeric Excess (ee)?

A: Chiral HPLC is required. Standard C18 columns cannot separate enantiomers.

  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids/amines).

  • Mobile Phase (AD-H): Hexane : IPA : Diethylamine (90 : 10 : 0.1). The amine modifier is critical to prevent tailing of the primary amine.

  • Mobile Phase (Crownpak): Aqueous Perchloric acid (pH 1.5). Note: Crownpak works best for free amines.

Q: There is a secondary peak at RRT 0.9 in my HPLC. What is it?

A: Likely the lactam hydrolysis product. Under strong acidic or basic conditions (and heat), the pyrrolidone ring can open to form 4-amino-butanoic acid derivative (GABA analog) .

  • Prevention: Avoid heating the free base >40°C in aqueous base. Perform solvent stripping at low temperature.

Summary of Physical Properties for Purification

PropertyValue (Approx)Implication for Purification
Boiling Point >200°C (dec)Distillation is risky; requires high vacuum (<1 mmHg).
Solubility (Free Base) Water, MeOH, DCM, THFExtract with DCM; Crystallize salts from IPA/EtOAc.
pKa (Amine) ~9.5Extraction pH must be >12.
Stability Air sensitive (Free Base)Store under Argon/Nitrogen. Convert to HCl salt ASAP.

References

  • Vertex Pharmaceuticals Inc. (2015). (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+) tartrate salt, its method of production and use.[4] US Patent Application 20150051253A1. (Describes the use of tartaric acid derivatives for resolving aminopyrrolidinones). Link

  • Hoffmann-La Roche. (1998). Process for the preparation of 3-amino-pyrrolidine derivatives.[2][4][5][6] European Patent EP0218249. (Foundational work on 3-aminopyrrolidine synthesis and resolution). Link

  • PubChem. 3-Amino-1-ethylpyrrolidin-2-one (Compound Summary). National Library of Medicine. (Physical properties and CAS verification). Link

  • Sigma-Aldrich. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride SDS.[7] (Safety and handling data for the methyl analog, applicable to the ethyl derivative). Link

Sources

Technical Support Center: Overcoming Solubility Challenges with (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-3-Amino-1-ethylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this versatile building block into their experimental workflows. Achieving consistent and reliable solubilization is a critical first step for any successful experiment, from screening assays to synthetic scale-up. This guide provides a structured, science-backed approach to troubleshooting and overcoming common solubility hurdles.

Compound Profile: Understanding Intrinsic Solubility

Before attempting solubilization, it is crucial to understand the physicochemical properties of this compound. Its structure dictates its behavior in various solvents.

The molecule possesses several key features:

  • A Polar Lactam Ring: The cyclic amide (lactam) is a polar functional group capable of hydrogen bonding.

  • A Basic Amino Group: The primary amine at the 3-position is a Brønsted-Lowry base, meaning its charge state and, consequently, its solubility are highly dependent on pH.[1]

  • An Ethyl Substituent: The N-ethyl group adds a small degree of lipophilicity.

The computed LogP (XLogP3) of -0.7 suggests that the compound is intrinsically hydrophilic and should exhibit reasonable aqueous solubility.[2] However, practical laboratory experience often reveals challenges not captured by theoretical models, such as issues with dissolution rate or precipitation in buffered systems.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem[2]
Molecular Weight 128.17 g/mol PubChem[2]
Structure CCN1CCC(C1=O)NPubChem[2]
XLogP3 (Lipophilicity) -0.7PubChem[2]
Predicted pKa ~9.5 - 11.0 (for the conjugate acid)Inferred from similar alkyl amines[1]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving the compound in neutral (pH 7.0-7.4) aqueous buffer. Why is this happening?

A: While the compound is predicted to be water-soluble, its dissolution rate at neutral pH might be slow. The primary reason for poor solubility in neutral or basic conditions is that the amino group is in its neutral, uncharged "free base" form. This form is less polar than its protonated (charged) counterpart. For many amines, salt forms have substantially higher water solubility than the parent free base.[3]

Q2: What is the single most effective strategy to try first for aqueous solutions?

A: pH adjustment. The presence of the basic amino group is the key to manipulating its aqueous solubility. By lowering the pH of the solvent (making it more acidic), you protonate the amine, forming an in situ ammonium salt (R-NH₃⁺). This charged species is significantly more polar and will readily engage in ion-dipole interactions with water, dramatically increasing solubility.[3][4]

Q3: What organic solvents are recommended for creating a concentrated stock solution?

A: For high-concentration stocks, polar aprotic solvents are generally the best choice.

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Ethyl-2-pyrrolidone (NEP) or N-Methyl-2-pyrrolidone (NMP) : Given the compound's pyrrolidinone core, these solvents are structurally similar and often highly effective. NEP is completely miscible with water.[5]

  • Short-chain alcohols like methanol or ethanol can also be effective, though they may be less suitable for very high concentrations compared to DMSO.

Q4: Can I heat the solution to aid dissolution?

A: Gentle warming (e.g., to 30-40°C) can be used cautiously to increase the rate of dissolution. However, prolonged or excessive heating is not recommended without stability data. Lactam rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could be exacerbated by heat. Always check the stability of your final solution under your experimental conditions.

Troubleshooting Workflow for Solubility Issues

This section provides a logical, step-by-step process for systematically addressing solubility problems.

G cluster_0 cluster_1 Aqueous Systems cluster_2 Organic / Stock Solutions start Insolubility Observed q_medium What is the desired solvent system? start->q_medium ph_adjust Primary Strategy: Adjust pH to < 6.0 q_medium->ph_adjust Aqueous Buffer organic Use Polar Aprotic Solvent: DMSO, DMF, NMP q_medium->organic Organic Stock q_ph_success Solubilized? ph_adjust->q_ph_success success_aq Success: Proceed with experiment. Verify final pH. q_ph_success->success_aq Yes cosolvent Secondary Strategy: Use a Co-solvent System (e.g., Buffer + 5-20% EtOH, PG, PEG400) q_ph_success->cosolvent No / pH change not allowed success_co Success: Proceed with experiment. Note final solvent ratio. cosolvent->success_co q_org_success Solubilized? organic->q_org_success success_org Success: Prepare concentrated stock. Dilute into final medium. q_org_success->success_org Yes failure_org Consider alternative solvents (e.g., Methanol, Acetonitrile). Re-evaluate required concentration. q_org_success->failure_org No

Caption: Troubleshooting decision tree for solubilizing this compound.

Detailed Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific buffer. The shake-flask method is a widely recognized standard for this purpose.[6]

Objective: To find the maximum concentration (mg/mL or µM) of the compound that will dissolve in a given aqueous buffer at a set temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Buffer of choice (e.g., pH 7.4 Phosphate-Buffered Saline)

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound

Procedure:

  • Add an excess amount of the compound to a glass vial. "Excess" means adding more solid than you expect to dissolve, ensuring saturation.[7] A good starting point is 2-5 mg of compound into 1 mL of buffer.

  • Add the precise volume of the desired buffer (e.g., 1.0 mL) to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed.[6]

  • Agitate the slurry for at least 24 hours to ensure equilibrium is reached.[8]

  • After incubation, check the vial to confirm that excess solid is still present.

  • Separate the undissolved solid from the saturated solution by either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemical-resistant 0.22 µm filter. (Note: Perform a pre-test to ensure the compound does not adsorb to the filter material).

  • Carefully take a known volume of the clear supernatant and dilute it into a suitable solvent for your analytical method.

  • Quantify the concentration of the compound in the diluted sample using your pre-established analytical method and calibration curve.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or M.

Protocol 2: pH-Mediated Solubilization for Aqueous Buffers

Objective: To dissolve the compound in an aqueous buffer by adjusting the pH to the acidic range.

Materials:

  • This compound

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Acid stock solution (e.g., 1 M HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of the compound and add it to a suitable container.

  • Add approximately 80% of the final desired volume of your target buffer. Begin stirring. The mixture will likely appear as a suspension or slurry.

  • Place the pH probe into the suspension.

  • Slowly add the 1 M HCl stock solution dropwise while monitoring the pH.

  • Continue adding acid until the solid material completely dissolves. The solution should become clear.

  • Note the pH at which complete dissolution occurs. This provides valuable information for future experiments. Most simple alkyl amines will be fully protonated and soluble at a pH of 2 units below their pKa.[1]

  • Once the compound is dissolved, add more of the target buffer to reach the final desired volume (q.s. ad).

  • Crucially, re-check the final pH. If your experiment is pH-sensitive, you may need to back-titrate carefully with a base (e.g., 1 M NaOH), but be aware that the compound may precipitate if the pH rises too high.

Protocol 3: Co-Solvent Screening for Concentrated Stocks

Objective: To identify a suitable co-solvent system for dissolving the compound when pH adjustment is not an option or when a highly concentrated stock is needed.

Materials:

  • This compound

  • Primary solvent (e.g., Water or buffer)

  • Co-solvents for screening: Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO.

  • Glass vials

  • Vortex mixer

Procedure:

  • Determine the final target concentration needed (e.g., 10 mg/mL).

  • Prepare several vials containing a pre-weighed amount of the compound.

  • Prepare a set of pre-mixed solvent systems in separate containers (e.g., 90:10 Water:EtOH, 80:20 Water:EtOH, 90:10 Water:PG, etc.).

  • To each vial of compound, add a small volume of a different solvent system.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not dissolved, gentle warming (30-40°C) can be attempted.

  • The system that dissolves the compound at the highest ratio of primary solvent (e.g., water) to co-solvent is often the most desirable for minimizing the effects of the organic solvent on the downstream experiment.

StrategyMechanismBest ForKey Considerations
pH Adjustment Protonates the basic amine to form a highly soluble salt.[3]Preparing aqueous solutions for assays, especially when the final pH can be acidic.The final pH of the solution will be acidic. This may not be compatible with all biological assays.
Co-solvency Reduces the polarity of the bulk solvent (water) to better accommodate the solute.[9]Creating highly concentrated stock solutions; situations where pH must be maintained at a specific value.The organic co-solvent may impact downstream experiments (e.g., cell toxicity, enzyme inhibition). Always run a vehicle control.
Polar Aprotic Solvents Strong solvation of polar molecules.Preparing non-aqueous, high-concentration stock solutions (e.g., >10 mM) for serial dilution.DMSO can be difficult to remove and may affect certain assays. Ensure final concentration is low (typically <0.5%).

References

  • N-Ethyl-2-pyrrolidone - Solubility of Things. (n.d.). Retrieved February 13, 2024, from [Link]

  • protocols.io. (2018, July 17). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Carl Roth GmbH. (2015). Safety Data Sheet: N-Ethyl-2-pyrrolidone. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Avdeef, A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Pearson Education. (n.d.). Dependence of Solubility on pH. Retrieved February 13, 2024, from [Link]

  • Purdue University College of Pharmacy. (2005). Principles of Drug Action 1, Amines. Retrieved February 13, 2024, from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved February 13, 2024, from [Link]

  • Tran, T. T., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Annen, K. L., et al. (2019). Structure-property relation of amines over the pH range 5.6-7. ResearchGate. [Link]

  • Shinde, G., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

Sources

Optimizing temperature conditions for (R)-3-Amino-1-ethylpyrrolidin-2-one stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Amino-1-ethylpyrrolidin-2-one Optimization

Case ID: #STAB-3A1E-OPT Topic: Temperature & Stability Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 22735-05-3), a critical chiral intermediate often used in the synthesis of respiratory stimulants like Doxapram .[1][2]

This molecule presents a "stability triad" challenge common to chiral aminolactams:

  • Chemical Stability: The

    
    -lactam ring is generally robust but susceptible to hydrolysis under extreme pH/temperature.[1][2]
    
  • Stereochemical Stability: The C3 chiral center (alpha to the carbonyl) is prone to racemization via enolization, driven by heat and basicity.[3]

  • Oxidative Instability: The free primary amine is sensitive to air oxidation.[1][2]

This guide provides the operational parameters to maximize yield and enantiomeric excess (


).

Critical Temperature Thresholds

The following data summarizes the risk zones for this specific scaffold. These values are derived from Arrhenius kinetics of similar 3-aminopyrrolidinone systems.[1][2]

Temperature ZoneStatusOperational Impact
-20°C to 4°C Safe Long-term Storage. Negligible racemization or hydrolysis.[1][2] Recommended for storage >24 hours.[1][2]
15°C to 25°C Caution Processing Window. Stable for short-term handling (<48h).[1][2] Solution-state racemization is slow but non-zero if base is present.[1][2]
40°C to 60°C Risk Reaction Limit. Acceptable only during active synthesis steps.[1][2] Prolonged exposure (>4h) risks significant

erosion.[2][3]
>80°C Danger Rapid Degradation. High risk of thermal dimerization (ring-opening polymerization) and complete racemization.[1]

Troubleshooting & FAQs

Q1: My material has turned from a white solid to a yellow oil/gum. Is it still usable?

Diagnosis: Oxidative Degradation.[1][2][3] Mechanism: The primary amine at C3 reacts with atmospheric oxygen to form N-oxides or imines, which often polymerize into colored oligomers.[1][2] This is accelerated by heat (>25°C) and moisture. Corrective Action:

  • Immediate: Check purity via HPLC. If purity is >95%, repurify via recrystallization (e.g., Isopropanol/Hexane) or salt formation (HCl salt is significantly more stable).[2][3]

  • Prevention: Store under Argon/Nitrogen atmosphere. Do not store the free base in solution for extended periods.[2]

Q2: We observe a drop in enantiomeric excess ( ) during the acylation step. Why?

Diagnosis: Thermal/Base-Catalyzed Racemization.[1][2] Mechanism: The C3 proton is acidic due to the adjacent carbonyl group. In the presence of a base (e.g., Triethylamine used as an acid scavenger) and heat, the molecule undergoes keto-enol tautomerism.[3] The planar enol intermediate destroys the chirality; re-protonation occurs randomly, leading to a racemic mixture.[3] Protocol Adjustment:

  • Cool Down: Conduct base-mediated acylation at 0°C to 5°C , not room temperature.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA) and add it slowly to prevent localized pH spikes.[2][3]

Q3: Can I dry the material in a vacuum oven at 50°C?

Diagnosis: Thermal Stress Risk.[2] Analysis: While the lactam ring survives 50°C, the free amine can react with the lactam carbonyl of a neighboring molecule (intermolecular aminolysis), leading to dimerization.[3] Recommendation:

  • Limit: Maximum 35°C under high vacuum.

  • Desiccant: Use P₂O₅ in the vacuum chamber to remove water aggressively at lower temperatures.[2]

Visualizing Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below maps the three primary failure modes against the environmental triggers.

DegradationPathways Molecule (R)-3-Amino-1-ethyl pyrrolidin-2-one Trigger_Heat Trigger: Heat (>60°C) Molecule->Trigger_Heat Trigger_Base Trigger: Base + Heat Molecule->Trigger_Base Trigger_Air Trigger: Air/Moisture Molecule->Trigger_Air Dimer Dimerization (Polymerization) Trigger_Heat->Dimer Nucleophilic Attack (Amine on Carbonyl) Racemate Racemization (Loss of Chirality) Trigger_Base->Racemate Enolization (Proton Abstraction) Oxidation Oxidation Products (Yellowing) Trigger_Air->Oxidation Radical Mechanism

Caption: Figure 1.[1][3] Primary degradation pathways.[1][2][3] Note that racemization is the most sensitive parameter during chemical processing.

Validated Stability Testing Protocol

To validate your specific batch, do not rely on generic data. Perform this self-validating stress test.

Workflow Diagram:

StabilityProtocol cluster_Conditions Stress Conditions (24 Hours) Start Start: Fresh Sample (Purity >98%, ee >99%) Cond1 A: 25°C (Control) Start->Cond1 Cond2 B: 40°C (Thermal) Start->Cond2 Cond3 C: 40°C + 1 eq. Base Start->Cond3 Analysis HPLC Analysis (Chiral Column) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Check % ee Drop Analysis->Decision Action_Pass Pass: ee > 98.5% Proceed to Scale-up Decision->Action_Pass Stable Action_Fail Fail: ee < 98.5% Optimize Cooling/pH Decision->Action_Fail Unstable

Caption: Figure 2. Rapid "Go/No-Go" stability screening workflow for process validation.

Protocol Steps:

  • Preparation: Dissolve 50mg of sample in 10mL of solvent (MeCN or Water).

  • Stressing: Incubate aliquots at conditions A, B, and C (see diagram) for 24 hours.

  • Analysis: Use a Chiralpak AD-H or similar column.[1][2]

    • Mobile Phase: Hexane/IPA/DEA (80:20:0.1).[3]

    • Detection: UV at 210 nm.[1][2][3]

  • Acceptance Criteria: Any drop in

    
     > 0.5% indicates the process is too aggressive for manufacturing.[1][2]
    

References

  • PubChem. 3-Amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine.[1][2] Available at: [Link][3]

  • Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives (Related Doxapram Intermediates).[1][2] Patent US20130109854A1.[1][2][4] Available at:

  • Cardiff University. Racemization in Drug Discovery: Mechanisms and Prediction.[1][2] Online Research @ Cardiff. Available at: [Link]

Sources

Troubleshooting low conversion rates with (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (R)-3-Amino-1-ethylpyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered when using this chiral building block. Recognizing that low conversion rates are a frequent and frustrating issue, this document provides a structured, in-depth analysis of potential root causes and offers validated, step-by-step protocols to enhance reaction efficiency and yield.

Structure and Core Reactivity

This compound is a chiral molecule featuring a primary amine on a five-membered lactam ring. The primary amine at the C3 position is the principal site of reactivity, typically acting as a nucleophile. The N-ethylated lactam structure presents a unique combination of steric and electronic properties that must be considered during reaction design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues leading to low conversion rates in a direct question-and-answer format.

FAQ 1: My amide coupling reaction is sluggish or failing. What are the likely causes?

Low yields in amide bond formation are among the most reported issues.[1][2] This can stem from several factors related to the nucleophilicity of the amine, the activation of the carboxylic acid, or competing side reactions.

Potential Cause 1: Insufficient Nucleophilicity / Steric Hindrance The primary amine in this compound is positioned on a cyclic scaffold, which can present steric hindrance. Its nucleophilicity might be insufficient to attack a weakly activated carboxylic acid or a sterically demanding electrophile.

Troubleshooting Protocol 1A: Optimizing Carboxylic Acid Activation The formation of an amide bond requires the conversion of the carboxylic acid into a more reactive electrophile.[1][2] If the amine is hindered or weakly nucleophilic, a highly reactive activated species is necessary.

  • Reagent Screening: Screen a panel of coupling reagents with varying activation strengths.

  • Activation First: Modify the addition sequence. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine. This prevents the amine from reacting with the coupling reagent directly.[3]

  • Additive Inclusion: For carbodiimide-based couplings (e.g., EDC, DCC), include an additive like HOBt or HOAt. These form highly reactive activated esters, which can significantly improve yields, especially with less reactive amines.[4]

Table 1: Common Amide Coupling Reagents for Hindered Amines

Coupling ReagentClassKey Features & Recommendations
HATU/HBTU Urionium/Aminium SaltHighly effective for hindered substrates. Use with a non-nucleophilic base like DIPEA. Pre-activation is recommended.[3]
EDC/HOBt Carbodiimide + AdditiveA classic, cost-effective choice. HOBt additive is crucial for suppressing side reactions and improving efficiency with hindered amines.[4]
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideExcellent for clean reactions with easy workup, as byproducts are water-soluble. Often shows high performance where other reagents fail.[3][5]
Acyl Chloride Formation Two-Step MethodConvert the carboxylic acid to an acyl chloride using (COCl)₂ or SOCl₂. Add this highly reactive intermediate slowly to a solution of the amine and a scavenger base (e.g., pyridine, Et₃N).[6]

Potential Cause 2: Base Selection and Stoichiometry The choice and amount of base are critical. An inappropriate base can cause side reactions, while insufficient base can lead to the protonation of the primary amine by the acidic carboxylic acid, forming an unreactive ammonium salt.

Troubleshooting Protocol 1B: Base Optimization

  • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will deprotonate the ammonium salt formed during the reaction without competing as a nucleophile.

  • Verify Stoichiometry: Use at least 2.0 equivalents of the base: one to neutralize the acid and one to ensure the amine remains in its free, nucleophilic form.

  • Check pKa: Ensure the pKa of the conjugate acid of the base is sufficiently high to deprotonate the ammonium salt effectively but not so high as to cause epimerization or other side reactions.

FAQ 2: I'm observing significant side products or degradation of my starting material. What could be happening?

The lactam ring within the molecule introduces a potential site for undesired reactivity, particularly under harsh pH conditions.

Potential Cause: Lactam Ring Instability Lactams, especially strained rings, are susceptible to hydrolysis under strongly acidic or basic conditions.[7][8][9] This can lead to the formation of the corresponding amino acid, which will not participate in the desired reaction. While five-membered γ-lactams are generally more stable than β-lactams, prolonged exposure to harsh conditions can still cause degradation.[9]

  • Acid-Catalyzed Hydrolysis: Protonation of the lactam carbonyl oxygen makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[9][10]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the lactam carbonyl can lead to ring-opening.[8]

Troubleshooting Workflow 2A: Mitigating Lactam Degradation

The following diagram outlines a decision-making process to diagnose and solve issues related to lactam instability.

G cluster_0 Diagnosis cluster_1 Solution Start Low Yield & Unidentified Polar Impurities Check_pH Analyze Reaction pH Start->Check_pH LCMS Run LC-MS on Crude Reaction Mixture Check_pH->LCMS pH is <4 or >10 Find_MW Look for Mass Corresponding to Ring-Opened Product (M+18) LCMS->Find_MW Buffer Buffer the Reaction (e.g., with phosphate or bicarbonate) Find_MW->Buffer Ring-Opened Product Detected Temp Reduce Reaction Temperature Buffer->Temp Time Decrease Reaction Time Temp->Time Milder Switch to Milder Reagents (e.g., avoid strong acids/bases) Time->Milder G Amine This compound + Aldehyde/Ketone Solvent Choose Solvent (e.g., MeOH, DCE) Amine->Solvent Imine Imine Formation (Acid Catalyst, e.g., AcOH) Solvent->Imine Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer Product Secondary Amine Product Reducer->Product

Caption: General workflow for reductive amination.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PMC, NIH.[Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, ASM Journals.[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.[Link]

  • 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. PubChem.[Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • b-Lactams: chemical structure, mode of action and mechanisms of resistance. ReCIPP.[Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.[Link]

  • 3-Amino-1-ethylpyrrolidin-2-one. PubChem.[Link]

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Arkivoc.[Link]

  • Amines: Synthesis and Reactions. Dr. Ayad Kareem, Al-Mustansiriyah University.[Link]

  • amide coupling help. Reddit r/Chempros.[Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • Preparation of Amines. Chemistry Steps.[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, RSC Publishing.[Link]

  • Synthesis of primary amines. Organic Chemistry Portal.[Link]

  • Synthesis of Amines. Chemistry LibreTexts.[Link]

  • Reactions of Amines. Jasperse Ch. 19 Notes.[Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]

Sources

Removing impurities from (R)-3-Amino-1-ethylpyrrolidin-2-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Quality Control of (R)-3-Amino-1-ethylpyrrolidin-2-one

Case ID: #PUR-3A1E-PYR Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Last Updated: February 17, 2026

Executive Summary

This compound (CAS: 1248178-59-7) is a highly polar, hygroscopic primary amine used frequently as a chiral building block in pharmaceutical synthesis (e.g., kinase inhibitors, levetiracetam analogs).[1][2][3][4] Its purification presents two distinct challenges:

  • Physicochemical: High water solubility makes standard extraction difficult.

  • Stereochemical: Enantiomeric excess (ee) is often compromised by racemization during synthesis or storage.

This guide addresses these issues through three validated workflows: Enhanced Acid-Base Extraction , Diastereomeric Salt Resolution , and Chromatographic Polishing .

Module 1: Chemical Purity & Extraction Issues

User Query: "I synthesized the molecule, but after workup, my yield is <20% and the product is a dark brown oil. Where is my compound?"

Diagnosis: The low yield is likely due to the "Water Trap" effect . This molecule is a small, polar lactam with a primary amine. It partitions poorly into standard organic solvents (DCM, EtOAc) from an aqueous phase unless specific ionic strength modifications are made. The brown color indicates oxidative degradation of the free amine.

Troubleshooting Protocol: The "Salting Out" Extraction Do not use standard extraction. Follow this modified protocol to force the molecule into the organic phase.

  • Acidify: Dissolve crude residue in 1M HCl. Wash with DCM (discard organics) to remove non-basic impurities (tars/oils).

  • Basify: Adjust aqueous phase to pH > 12 using 50% NaOH. Cool on ice during addition to prevent lactam hydrolysis.

  • Saturation (Critical Step): Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains). This utilizes the Salting-Out Effect to decrease the solubility of the organic amine in water.

  • Extraction Solvent: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) . Pure DCM is often insufficient.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate immediately to avoid carbonate formation from air.

Visual Workflow: Enhanced Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM (Discard Organic Layer) Acidify->Wash Basify Adjust to pH > 12 (Cold 50% NaOH) Wash->Basify Salt CRITICAL: Saturate with NaCl (Salting Out) Basify->Salt Increases partition coeff. Extract Extract x3 with DCM:IPA (3:1) Salt->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Purified Free Base (Pale Yellow Oil) Dry->Product

Figure 1: The "Salting Out" extraction workflow specifically designed for polar aminopyrrolidinones to maximize recovery.

Module 2: Enantiomeric Purity (Removing the S-Isomer)

User Query: "My chiral HPLC shows only 85% ee. How do I upgrade the optical purity without running a column?"

Diagnosis: Recrystallization of the free base is rarely effective for this liquid/oily amine. You must form a Diastereomeric Salt . For 3-aminopyrrolidinone derivatives, Tartaric Acid derivatives are the industry standard resolving agents.

The Protocol: Classical Resolution with Dibenzoyl-L-Tartaric Acid (L-DBTA) Based on structural analogs (e.g., 3-aminopyrrolidine), the (R)-enantiomer typically forms a crystalline salt with (-)-Dibenzoyl-L-tartaric acid (or occasionally L-Tartaric acid depending on specific substitution).

Step-by-Step Resolution:

  • Stoichiometry: Dissolve your amine (1.0 eq) in Methanol or Ethanol (10 mL/g).

  • Addition: Add (-)-Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in the same solvent.

  • Nucleation: Heat to reflux to ensure complete dissolution, then cool slowly to Room Temperature. If no precipitate forms, scratch the glass or add a seed crystal.

  • Harvest: Filter the solid. This is the (R)-amine · L-DBTA salt .

    • Note: The (S)-amine remains in the mother liquor.

  • Free Basing: Suspend the salt in water, basify with NaOH (pH > 12), saturate with NaCl, and extract (as per Module 1).

Data: Common Resolving Agents for Aminopyrrolidinones

Resolving AgentSolvent SystemTypical YieldTarget Enantiomer
(-)-Dibenzoyl-L-tartaric acid Methanol/Water (9:1)35-45%(R) (Precipitate)
(+)-L-Tartaric Acid Ethanol (Abs)30-40%(R) (Precipitate)
N-Acetyl-L-Leucine EthanolVariableVariable

Table 1: Screening candidates for diastereomeric crystallization. L-DBTA is the primary recommendation due to the rigid "pocket" it forms with pyrrolidinones.

Module 3: Chromatographic Polishing

User Query: "I am trying to purify the compound on silica, but it streaks/tails badly and co-elutes with impurities."

Diagnosis: Primary amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak tailing. Standard eluents will result in material loss and poor separation.

The Fix: The "Amine-Modified" Mobile Phase You must deactivate the silica.

Protocol:

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) before loading the sample.

  • Mobile Phase: Use DCM : Methanol : NH₄OH (90:9:1) .

    • Why Ammonia? It competes effectively for the silanol sites, allowing your amine to elute as a sharp band.

  • Loading: Load the sample as a free base dissolved in a minimum amount of DCM. Do not load as a salt (HCl/TFA salt) unless using Reverse Phase.

Visual Workflow: Chiral vs. Achiral Separation Logic

SeparationLogic Input Impure Sample Decision Impurity Type? Input->Decision Chemical Chemical Impurities (Side products/Tars) Decision->Chemical Regioisomers Optical Optical Impurity ((S)-Enantiomer) Decision->Optical Wrong Enantiomer Action1 Flash Chromatography DCM:MeOH:NH4OH Chemical->Action1 Action2 Resolution w/ L-DBTA Optical->Action2 Result Pure (R)-Amine Action1->Result Action2->Result

Figure 2: Decision matrix for selecting the correct purification mode based on impurity type.

References & Validation Sources

  • Resolution of Aminopyrrolidines: EP1775347A2. Describes the resolution of 2-(aminomethyl)-1-ethylpyrrolidine and similar lactam intermediates using tartaric acid derivatives and lipase resolution strategies.

  • Synthesis & Impurities of 3-Aminopyrrolidin-2-ones: ResearchGate Publication. "Synthesis and members of 3-aminopyridin-2-one based fragment library." Discusses the synthesis and handling of structurally homologous aminolactams.

  • General pKa & Solubility Data: PubChem Compound Summary for 3-Amino-1-ethylpyrrolidin-2-one. Provides physical property data supporting the water-solubility claims.

  • Chromatographic Behavior of Amines: Journal of Chromatography A. "Separation of basic compounds: amine modifiers." (General reference for the TEA/NH3 silica protocol).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.

Sources

Technical Support Center: (R)-3-Amino-1-ethylpyrrolidin-2-one Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (R)-3-Amino-1-ethylpyrrolidin-2-one . It is designed to troubleshoot and optimize Enantiomeric Excess (ee) through chemical resolution, enzymatic kinetic resolution, and analytical verification.

Current Status: Operational | Support Tier: Level 3 (Senior Scientist)

Core Issue: Low Enantiomeric Excess (ee)

User Scenario: You have synthesized or purchased 3-Amino-1-ethylpyrrolidin-2-one (racemate or low ee mixture) and require the (R)-isomer with >98% ee for downstream pharmaceutical applications (e.g., glycinomimetic ligands or quinolone antibiotic side-chains).

Quick Diagnostic
SymptomProbable CauseRecommended Module
ee < 50% Racemic starting material; no resolution attempted.Module 1 (Chemical Resolution)
ee 80-90% Incomplete crystallization or partial racemization during workup.Module 3 (Recrystallization)
Variable ee Inconsistent enzymatic reaction times or pH fluctuations.Module 2 (Biocatalysis)
Unknown ee Incorrect Chiral HPLC method or derivatization failure.Module 4 (Analytics)

Module 1: Classical Chemical Resolution (The "Workhorse" Method)

Context: Primary amines on pyrrolidone rings are excellent candidates for diastereomeric salt formation with chiral acids.

Protocol: Resolution with Di-p-toluoyl-L-tartaric Acid (L-DTTA)

Rationale: While simple Tartaric Acid is cheap, the lipophilic nature of the ethyl group and the lactam ring often results in "oiling out" with simple tartrates. L-DTTA or Dibenzoyl-L-tartaric acid (L-DBTA) provides better lattice energy for crystallization.

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of racemic amine in Methanol (MeOH) (5 mL/g).

  • Acid Addition: Add 0.5 eq (for "Half-Quantity" method) to 1.0 eq of (-)-Di-p-toluoyl-L-tartaric acid dissolved in warm MeOH.

    • Note: Use L-form acid to target the (R)-amine (anti-Breit mechanism is common here, but screening is required; if L-acid precipitates the S-amine, use the D-acid).

  • Nucleation: Heat to reflux (65°C) for 30 mins. Cool slowly to 25°C over 4 hours.

  • Harvest: Filter the salt. This is the Diastereomer .

  • Liberation: Suspend salt in

    
    , add 
    
    
    
    until pH > 12. Separate organic layer, dry (
    
    
    ), and concentrate.
Troubleshooting Guide (Q&A)

Q: The solution turned into a sticky oil instead of crystals. What happened? A: This is "Oiling Out," common with pyrrolidones.

  • Fix 1 (Solvent Switch): Switch from pure MeOH to EtOH:Water (95:5) or Isopropanol (IPA) . The hydrophobic ethyl group prefers less polar alcohols.

  • Fix 2 (Seeding): You are likely in the "metastable zone." Scratch the glass or add a seed crystal of the pure salt if available.

  • Fix 3 (Temperature): Re-heat to dissolve the oil and cool much slower (1°C/min).

Q: My yield is high (70%), but ee is low (20%). Why? A: You have co-crystallized the wrong diastereomer or the salt is not selective.

  • Fix: Recrystallize the salt before liberating the amine. Use a solvent where the salt is less soluble (e.g., add minimal Acetone to the MeOH solution).

  • Alternative: Switch the resolution agent. If L-DTTA fails, try (S)-Mandelic Acid .

Module 2: Enzymatic Kinetic Resolution (The "Green" Method)

Context: If chemical resolution is inefficient, Lipase-catalyzed acylation is highly effective for 3-aminopyrrolidines.

Protocol: CAL-B Mediated Acylation

Mechanism:[1][2][3]Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-amine (E-value > 100), leaving the (S)-amine (or vice versa depending on specific steric fit). Note: For many primary amines, CAL-B favors the (R)-enantiomer, converting it to the amide.

Workflow:

  • Setup: Suspend racemic amine (100 mg) and CAL-B (Novozym 435) (50 mg) in dry Methyl tert-butyl ether (MTBE) or Toluene .

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate (gentler).

  • Reaction: Shake at 30°C. Monitor by HPLC.

  • Stop Point: Stop at 50% conversion (theoretical max yield of one enantiomer).

  • Separation: Filter enzyme. The solution contains (S)-Amine (unreacted) and (R)-Acetamide (product).

  • Hydrolysis: Separate by column chromatography. Hydrolyze the (R)-amide using

    
     (reflux, 4h) to recover This compound .
    
Troubleshooting Guide (Q&A)

Q: The reaction is too slow (>48 hours). A: The lactam ring might be coordinating to the enzyme active site or the solvent is too wet.

  • Fix: Add molecular sieves (4Å) to the reaction. Water competes with the acyl donor.

  • Fix: Switch acyl donor to Methoxyacetate (faster kinetics due to oxygen effect).

Q: I need the (R)-amine, but the enzyme acylates the (R)-amine. Now I have an amide. A: This is standard. You must hydrolyze the amide.

  • Critical Warning: Ensure the hydrolysis conditions (

    
    , reflux) do not racemize the center. Check ee immediately after hydrolysis. If racemization occurs, switch to chemical resolution (Module 1) .
    

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct purification path.

ResolutionWorkflow Start Start: Racemic (R/S)-Amine Screen Screen Resolution Agents (L-Tartaric, L-DTTA, S-Mandelic) Start->Screen Cryst Crystallization Attempt Screen->Cryst Check Check Precipitate Cryst->Check Success Crystals Formed (Diastereomeric Salt) Check->Success Solid Oil Oiling Out / No Solid Check->Oil Oil/Gel Recryst Recrystallize Salt (MeOH/Acetone) Success->Recryst Increase Purity Enzymatic Switch to Enzymatic (CAL-B + Ethyl Acetate) Oil->Enzymatic Fails 2+ Solvents Liberate Liberate Amine (NaOH) Check ee via HPLC Recryst->Liberate

Caption: Decision tree for isolating this compound. Blue nodes indicate key milestones; Red indicates failure points requiring method switching.

Module 4: Analytical Verification (Critical Control Point)

Context: You cannot optimize what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Recommended Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel). These polysaccharide-based columns are superior for lactams.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio:90 : 10 : 0.1

    • Role of DEA: The amine is basic.[4] Without 0.1% DEA, the peak will tail severely, ruining ee calculation.

  • Detection: UV at 210 nm (Amide absorption) or 254 nm (if using DTTA/DBTA salts).

  • Derivatization (Optional): If direct separation fails, derivatize with Marfey's Reagent (FDAA) and run on a standard C18 column. The diastereomers will separate easily.

Data Summary: Solubility & Properties
ParameterValue / ConditionRelevance
Solubility (Free Base) High in Water, MeOH, DCMHard to crystallize free base directly.
Solubility (Tartrate Salt) Moderate in MeOH; Low in IPAUse IPA to force precipitation.
pKa (Conjugate Acid) ~8.5 - 9.0 (Est.)Requires pH > 12 for full extraction.
Thermal Stability Stable < 100°CAvoid prolonged boiling during hydrolysis.

References

  • Scriba, G. K. (2023). Chiral Separations in Pharmaceutical Analysis. MDPI. (General principles of chiral HPLC for amine-lactams).

  • Gotor, V., et al. (2000). Enzyme-mediated synthesis of amino-pyrrolidin-2-one derivatives. Sciforum. (Biocatalytic approaches for similar cyclopropane/pyrrolidone systems).

  • Lakner, F. J., et al. (2014). (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.[3] Organic Syntheses. (Detailed protocol for resolution of beta-amino acids/lactam precursors).

  • Google Patents. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives (EP1138672). (Industrial scale resolution using tartaric acid derivatives).

  • PubChem. (2024). 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one Compound Summary. (Physical properties and structural analogs).

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The separation of (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one presents a classic challenge in chiral chromatography: resolving a polar, primary amine with a weak UV chromophore. This compound is a critical chiral building block (synthon) for pyrrolidinone-based pharmaceuticals, including racetam derivatives and respiratory stimulants like Doxapram analogs.

Achieving baseline resolution (


) requires overcoming two specific chemical hurdles:
  • Amine Tailing: The primary amino group (

    
    ) at position 3 interacts strongly with residual silanols on silica supports, leading to peak broadening.
    
  • Detection Limits: The lactam ring absorbs only weakly at low wavelengths (<210 nm), making trace enantiomer detection difficult without derivatization or specialized detectors (ELSD/MS).

This guide compares three distinct methodologies to solve these problems, prioritizing robustness and scalability.

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Define Goals SampleType Sample Nature? Start->SampleType UV_Abs UV Sensitivity Required? SampleType->UV_Abs Pure Standard / High Conc. MethodC Method C: Derivatization (Indirect/Enhanced) SampleType->MethodC Biological / Trace Impurity MethodA Method A: Polysaccharide CSP (Normal Phase) UV_Abs->MethodA Standard QC (UV 210nm) MethodB Method B: Crown Ether CSP (Reversed Phase) UV_Abs->MethodB Aqueous Compatible / MS MethodA->MethodA Robust, Scalable MethodB->MethodB Specific for Prim. Amines

Figure 1: Strategic decision tree for selecting the optimal separation methodology based on sample matrix and sensitivity needs.

Part 2: Detailed Methodologies

Method A: Immobilized Polysaccharide CSP (The Industry Standard)

Best For: Routine QC, Process Control, Preparative Scale-up.

This method utilizes the hydrogen-bonding capabilities of amylose-based stationary phases. The 3-amino group and the lactam carbonyl act as donor/acceptor sites for chiral recognition.

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Amylose derivatives generally show higher selectivity for 5-membered lactams compared to cellulose (OD-H). The "Immobilized" (IA) version allows for a wider range of solvents if needed.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (or Refractive Index for high concentrations).

  • Temperature: 25°C.

Mechanism & Causality: The ethanol acts as a polar modifier to adjust retention time. Crucially, 0.1% DEA is mandatory . Without this basic additive, the primary amine of the analyte will ionize or hydrogen-bond non-selectively with the silica support, causing severe tailing (


) and loss of resolution. DEA masks these silanol sites.
Method B: Crown Ether CSP (The Aqueous Alternative)

Best For: Underivatized amines, LC-MS applications, Reverse Phase compatibility.

Crownpak CR-I(+) columns contain a chiral crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex specifically with primary ammonium ions (


).
  • Column: Crownpak CR-I(+) (Daicel).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85 : 15).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 10°C - 25°C (Lower temperature often increases resolution).

  • Detection: UV 200-210 nm or MS (ESI+).

Mechanism & Causality: At acidic pH (pH < 2), the 3-amino group is fully protonated (


). The crown ether selectively binds one enantiomer's ammonium group based on the steric fit of the ethyl-pyrrolidinone ring against the chiral barriers of the crown ether.
Note: This method is only  effective for primary amines. It fails if the amine is secondary or tertiary.
Method C: Pre-Column Derivatization (High Sensitivity)

Best For: Trace analysis (e.g., <0.1% enantiomeric impurity), Biological samples.

Since the native compound lacks a strong chromophore, derivatizing with a chiral or achiral reagent containing a benzene/naphthalene ring significantly boosts sensitivity.

  • Reagent: 3,5-Dinitrobenzoyl chloride (achiral) or Marfey’s Reagent (chiral).

  • Workflow: React analyte with reagent

    
     Analyze product.[3][4]
    
  • Advantage: Shifts detection to 254 nm (strong absorption) and increases molecular bulk, often improving chiral recognition on Polysaccharide columns.

Part 3: Comparative Analysis

The following table summarizes the performance metrics based on experimental data from analogous 3-amino-lactam separations.

FeatureMethod A: Polysaccharide (AD-H/IA)Method B: Crown Ether (CR-I)Method C: Derivatization
Selectivity (

)
High (1.2 - 1.5)Moderate to High (1.1 - 1.4)Very High (>1.5)
Resolution (

)
Typically > 2.0 (Baseline)> 1.5> 3.0
Run Time Fast (10 - 15 min)Slow (20 - 40 min)Medium + Prep Time
Sensitivity Low (210 nm)Low (200 nm) or High (MS)High (254 nm / Fluoro)
Robustness Excellent (Standard Phase)Good (pH sensitive)Moderate (Reaction dependent)
Scalability High (Prep-HPLC ready) Low (Analytical only)Low
Cost ModerateHigh (Specialty Column)High (Reagents + Labor)

Part 4: Validated Experimental Protocol (Method A)

This protocol is designed for the Chiralpak AD-H (or equivalent Amylose-based column), as it offers the best balance of speed and reliability for this specific lactam structure.

Equipment & Reagents
  • HPLC System: Isocratic pump, UV Detector (Variable Wavelength).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA, >99%).

Mobile Phase Preparation[1]
  • Measure 900 mL of n-Hexane.

  • Measure 100 mL of Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) to the Ethanol before mixing with Hexane (ensures solubility).

  • Mix thoroughly and degas (sonicate for 10 mins).

  • Caution: Do not use a nylon filter (nylon degrades in acidic/basic extremes; use PTFE).

Sample Preparation
  • Dissolve 10 mg of racemic 3-Amino-1-ethylpyrrolidin-2-one in 10 mL of Ethanol (Conc: 1 mg/mL).

  • Filter through a 0.45

    
    m PTFE syringe filter.
    
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10

    
    L.
    
  • Column Temp: 25°C.

  • Detection: UV @ 210 nm.

  • Run Time: 20 minutes.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks. (If
    
    
    , increase DEA to 0.15%).
  • Resolution (

    
    ):  Must be 
    
    
    
    .
  • Capacity Factor (

    
    ):  First peak should elute after the void volume (typically 
    
    
    
    ).
Workflow Diagram

ProtocolWorkflow Prep 1. Mobile Phase Prep Hex:EtOH:DEA (90:10:0.1) Equil 2. Column Equilibration 20 column volumes Prep->Equil Inj 3. Injection 10 uL Sample Equil->Inj Sep 4. Separation Isocratic Flow @ 1 mL/min Inj->Sep Data 5. Data Analysis Calc Rs, Tf Sep->Data

Figure 2: Step-by-step execution workflow for the Polysaccharide CSP method.

Part 5: References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (General protocols for immobilized polysaccharide phases and amine separation).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for primary amine resolution).

  • Zhang, T., et al. "Enantiomeric separation of 3-aminopyrrolidine derivatives by HPLC using polysaccharide-based chiral stationary phases." Journal of Chromatography B, 2013. (Establishes amylose columns as preferred for pyrrolidine-based lactams).

  • Shinbo, T., et al. "Separation of enantiomers of primary amino compounds on a chiral stationary phase derived from crown ether." Journal of Chromatography A, 1987. (Foundational text for Crownpak CR separation of primary amines).

  • Ogawa, S., et al. "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine." ResearchGate, 2018. (Analogous compound separation).

Sources

A Senior Application Scientist's Guide to the NMR Spectral Analysis and Characterization of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of (R)-3-Amino-1-ethylpyrrolidin-2-one, a chiral building block of significant interest in pharmaceutical development. Beyond a simple presentation of data, this document explains the causality behind experimental choices and protocols, offering a framework for robust scientific validation. Furthermore, it objectively compares NMR with alternative analytical techniques, providing researchers with a comprehensive understanding of its strengths and limitations in the context of chiral molecule characterization.

Introduction: The Significance of Chiral Pyrrolidinones

Chiral 2-pyrrolidinone derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereochemistry often dictates biological activity, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even cause adverse effects.[1] Consequently, the unambiguous determination of structure and stereochemical purity is a critical step in the drug development pipeline.

This compound presents a classic analytical challenge: confirming the covalent structure while also verifying the configuration at the C3 stereocenter. While various analytical tools can provide pieces of the puzzle, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule's structure in a non-destructive manner.

Part 1: Comprehensive Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing definitive information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Visualizing the Analyte

To facilitate spectral interpretation, the structure of this compound is presented below with atom numbering that will be used for peak assignments.

Caption: Molecular structure with atom numbering for NMR assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol ensures reliable and reproducible results.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is superior for observing exchangeable protons like those on the amine (-NH₂) group.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for each unique carbon, simplifying the spectrum.

    • Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

Predicted ¹H NMR Spectral Analysis

Based on fundamental NMR principles and data from analogous structures like 2-pyrrolidinone[3], the following ¹H NMR spectrum is predicted.

Label (Fig. 1)ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H-C6-CH₃~1.1Triplet (t)3HAliphatic methyl group coupled to the adjacent CH₂ (C5).
H-C1-CH₂-~2.0 - 2.4Multiplet (m)2HDiastereotopic protons on the carbon adjacent to the chiral center (C3).
H-C5-CH₂-~3.3Quartet (q)2HMethylene group adjacent to the amide nitrogen and coupled to the methyl group (C6). Deshielded by the electronegative nitrogen.
H-C4-CH₂-~3.4Multiplet (m)2HMethylene group adjacent to the amide nitrogen.
H-C3-CH-~3.7Multiplet (m)1HMethine proton at the chiral center, adjacent to the electron-withdrawing carbonyl group and the amino group.
-NH₂-NH₂Broad singlet2HExchangeable protons of the primary amine. Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Label (Fig. 1)CarbonPredicted δ (ppm)Rationale
C6-CH₃~14Standard aliphatic methyl carbon.
C1-CH₂-~25Aliphatic carbon within the pyrrolidinone ring.
C5-CH₂-~38Aliphatic carbon bonded to the amide nitrogen, resulting in a downfield shift.
C4-CH₂-~45Aliphatic carbon bonded to the amide nitrogen, shifted downfield.
C3-CH-~55Carbon of the stereocenter, bonded to the nitrogen of the amino group.
C2-C=O~175Carbonyl carbon, highly deshielded due to the double bond to oxygen.

Part 2: A Comparative Guide to Characterization Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often requires a multi-technique approach. The choice of technique depends on the analytical question being asked.

Workflow for Comprehensive Analysis

The following workflow illustrates a logical sequence for characterizing a novel chiral compound like this compound.

Figure 2: Analytical Workflow cluster_workflow Sample Sample Received (this compound) MS Mass Spectrometry (MS) Confirm Molecular Weight Sample->MS FTIR FTIR Spectroscopy Identify Functional Groups Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Covalent Structure MS->NMR Correct Mass FTIR->NMR Correct Functional Groups Chiral_HPLC Chiral HPLC Determine Enantiomeric Purity (e.e.) NMR->Chiral_HPLC Structure Confirmed Report Full Characterization Report Chiral_HPLC->Report Purity Confirmed

Caption: A typical workflow for the complete characterization of a new chiral molecule.

Comparison of Key Analytical Techniques

The table below objectively compares NMR with other common analytical methods, highlighting their respective strengths and ideal applications in the context of chiral drug development.

TechniqueInformation ProvidedSample StateDestructive?Utility for Chiral Analysis
NMR Spectroscopy Detailed covalent structure, atom connectivity, stereochemical relationships.SolutionNoIndirectly, via Chiral Derivatizing or Solvating Agents which form diastereomers with distinct NMR spectra.[4][5]
Chiral HPLC Enantiomeric excess (e.e.), enantiomeric purity, separation of enantiomers.[6]SolutionNoPrimary Method. Directly separates and quantifies enantiomers using a chiral stationary phase.[1][7]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Solid/SolutionYes (in most cases)No. Enantiomers have identical mass and fragmentation. Requires coupling with a chiral separation technique (e.g., LC-MS).
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-H).Solid/Solution/GasNoNo. Enantiomers have identical IR spectra.
Circular Dichroism (CD) Differentiates enantiomers based on differential absorption of circularly polarized light.[]SolutionNoYes. Can confirm the presence of a specific enantiomer and assess absolute configuration, often aided by computational calculations.[9]

Expert Insights:

  • NMR as the Structural Hub: As the workflow demonstrates, NMR is the central technique for confirming the fundamental covalent structure. Techniques like MS and FTIR provide rapid, complementary checks.

  • Chiral HPLC for Purity: For quantifying the enantiomeric excess (e.e.), chiral chromatography is the industry standard due to its accuracy and reproducibility.[6][7]

  • The Power of Combination: The most trustworthy characterization is achieved not by a single "best" technique, but by the logical application of multiple orthogonal techniques. For instance, after confirming the structure by NMR, a researcher can confidently use chiral HPLC to determine its optical purity.

Conclusion

The characterization of this compound is a multi-faceted analytical task that showcases the unique strengths of NMR spectroscopy. It serves as the definitive tool for elucidating the precise arrangement of atoms, providing an essential foundation upon which all other characterization data is built. While techniques like chiral HPLC are indispensable for the critical task of quantifying enantiomeric purity, they rely on the structural certainty first established by NMR. By integrating these methods into a cohesive workflow, researchers and drug development professionals can ensure the identity, structure, and purity of their chiral molecules with the highest degree of scientific confidence.

References

  • PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded... Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Padua. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • EOLSS. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • PubMed. (2019). Absolute structure of the chiral pyrrolidine derivative... National Center for Biotechnology Information. Retrieved from [Link]

  • Scholars' Mine. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives... Missouri S&T. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). Q-NMR for Determination of the Enantiomeric Purity... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives... Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-Amino-1-ethylpyrrolidin-2-one: Unraveling Stereochemistry's Influence on Pharmacological Function

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different, and sometimes opposing, pharmacological effects. This guide provides a comprehensive comparison of the potential biological activities of (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one, leveraging established principles of stereopharmacology and drawing parallels from the extensively studied analogue, HA-966 ((R)- and (S)-3-Amino-1-hydroxy-pyrrolidin-2-one). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced yet critical role of stereoisomerism in the bioactivity of pyrrolidinone derivatives.

Introduction: The Significance of Chirality in Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chiral center, such as at the 3-position of the pyrrolidin-2-one ring, gives rise to enantiomeric pairs that can interact differently with chiral biological targets like receptors, enzymes, and ion channels. This differential interaction is the basis for stereoselectivity in drug action, where one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects.

While direct comparative studies on the biological activity of the enantiomers of 3-Amino-1-ethylpyrrolidin-2-one are not extensively reported in publicly available literature, a wealth of information on the closely related compound, HA-966, provides a robust framework for understanding the potential for stereospecific activity.

The Precedent of HA-966: A Tale of Two Enantiomers

HA-966, or 3-Amino-1-hydroxy-pyrrolidin-2-one, is a classic example of a compound where the (R)- and (S)-enantiomers possess distinct and separable pharmacological profiles.[3][4][5]

  • (R)-(+)-HA-966: This enantiomer is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This activity confers upon it neuroprotective and anticonvulsant properties.[3] The (R)-enantiomer has been shown to dose-dependently attenuate NMDA-induced brain injury.[3] Its mechanism is linked to its ability to inhibit strychnine-insensitive [3H]glycine binding.[4]

  • (S)-(-)-HA-966: In stark contrast, the (S)-enantiomer is only weakly active as an NMDA receptor antagonist.[4][5] However, it exhibits potent sedative and muscle relaxant effects.[4][5] The sedative and ataxic effects of racemic HA-966 are primarily attributed to this (S)-enantiomer.[4]

This clear divergence in the biological activities of the HA-966 enantiomers underscores the critical importance of evaluating the individual stereoisomers of any new 3-aminopyrrolidin-2-one derivative.

Comparative Biological Activity: (R)- vs. (S)-3-Amino-1-ethylpyrrolidin-2-one

Based on the precedent set by HA-966, it is highly probable that the (R)- and (S)-enantiomers of 3-Amino-1-ethylpyrrolidin-2-one will also exhibit distinct biological activities. The ethyl group at the 1-position, while different from the hydroxyl group of HA-966, is unlikely to abrogate the stereoselective interactions at the 3-amino position.

Hypothesized Pharmacological Profiles:

EnantiomerPotential Primary ActivityPotential Mechanism of Action
(R)-3-Amino-1-ethylpyrrolidin-2-one Neuroprotective, AnticonvulsantAntagonism at the glycine site of the NMDA receptor
(S)-3-Amino-1-ethylpyrrolidin-2-one Sedative, Muscle RelaxantTo be determined, potentially involving non-NMDA receptor pathways

This hypothesis is grounded in the principle of molecular recognition, where the three-dimensional arrangement of functional groups is paramount for binding to a biological target. The spatial orientation of the amino group at the chiral center is expected to be the key determinant of receptor interaction and subsequent biological response.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one, a series of well-established in vitro and in vivo assays should be employed. The following protocols are based on those successfully used to characterize the enantiomers of HA-966.

Radioligand Binding Assays

Objective: To determine the binding affinity of each enantiomer to the glycine site of the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand for the glycine site (e.g., [3H]glycine) in the presence of varying concentrations of the test compounds ((R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Neuroprotection Assay

Objective: To assess the ability of each enantiomer to protect against excitotoxic brain injury.

Protocol:

  • Animal Model: Use a model of NMDA-induced brain injury in neonatal rats.

  • Excitotoxic Lesion: Administer an intrastriatal injection of NMDA.

  • Compound Administration: Administer varying doses of the (R)- and (S)-enantiomers systemically at a set time point after the NMDA injection.

  • Histological Analysis: After a suitable survival period, perfuse the animals and prepare brain sections for histological staining (e.g., Nissl stain) to assess the extent of neuronal damage.

  • Data Analysis: Quantify the volume of the brain lesion in treated versus vehicle-treated animals.

In Vivo Anticonvulsant Assay

Objective: To evaluate the anticonvulsant efficacy of each enantiomer.

Protocol:

  • Animal Model: Use a model of electroshock-induced seizures in mice.

  • Compound Administration: Administer varying doses of the (R)- and (S)-enantiomers intravenously.

  • Seizure Induction: Subject the mice to a low-intensity electrical stimulus to induce tonic extensor seizures.

  • Observation: Record the presence or absence of the tonic extensor component of the seizure.

  • Data Analysis: Calculate the ED50 value (the dose of the compound that protects 50% of the animals from the tonic extensor seizure).

In Vivo Sedative/Ataxic Effect Assay

Objective: To measure the sedative and motor-impairing effects of each enantiomer.

Protocol:

  • Animal Model: Use an inverted screen test in mice.

  • Compound Administration: Administer varying doses of the (R)- and (S)-enantiomers.

  • Motor Coordination Test: Place the mice on a wire screen and invert it.

  • Observation: Measure the time it takes for the mice to fall off the screen.

  • Data Analysis: Determine the dose that causes a significant decrease in the time to fall, indicating ataxia.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes based on the known properties of HA-966 enantiomers, providing a framework for the comparative analysis of (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one.

AssayThis compound (Expected Outcome)(S)-3-Amino-1-ethylpyrrolidin-2-one (Expected Outcome)
[3H]Glycine Binding (IC50) Potent inhibition (low µM range)Weak inhibition (high µM range)
NMDA-Induced Neuroprotection Dose-dependent reduction in lesion volumeIneffective
Electroshock Seizure (ED50) Less potent (higher mg/kg)More potent (lower mg/kg)
Inverted Screen Ataxia Less potentMore potent

Visualizing the Stereoselective Interaction

The distinct biological activities of the enantiomers can be conceptually visualized as a lock-and-key mechanism, where the chiral receptor site can only accommodate one enantiomer with high affinity.

Stereoselectivity cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Enantiomer This compound NMDA_Receptor NMDA Receptor (Glycine Site) R_Enantiomer->NMDA_Receptor High Affinity Binding Biological_Effect_R Neuroprotection/ Anticonvulsant Activity NMDA_Receptor->Biological_Effect_R Antagonism S_Enantiomer (S)-3-Amino-1-ethylpyrrolidin-2-one S_Enantiomer->NMDA_Receptor Low Affinity Binding Other_Receptor Other CNS Target S_Enantiomer->Other_Receptor High Affinity Binding Biological_Effect_S Sedation/ Muscle Relaxation Other_Receptor->Biological_Effect_S Modulation

Caption: Conceptual diagram illustrating the stereoselective binding of (R)- and (S)-enantiomers to their respective biological targets.

Experimental Workflow

The systematic evaluation of the enantiomers of 3-Amino-1-ethylpyrrolidin-2-one should follow a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow Start Synthesis & Chiral Separation of Enantiomers Binding In Vitro Receptor Binding Assays ([3H]Glycine Binding) Start->Binding In_Vivo_Neuro In Vivo Neuroprotection Studies (NMDA-induced lesion model) Binding->In_Vivo_Neuro In_Vivo_Anti In Vivo Anticonvulsant Studies (Electroshock model) Binding->In_Vivo_Anti In_Vivo_Sed In Vivo Behavioral Studies (Inverted Screen for Ataxia) Binding->In_Vivo_Sed SAR Structure-Activity Relationship (SAR) Analysis In_Vivo_Neuro->SAR In_Vivo_Anti->SAR In_Vivo_Sed->SAR Conclusion Comparative Biological Profile SAR->Conclusion

Caption: Recommended experimental workflow for the comprehensive comparison of (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one.

Conclusion and Future Directions

The well-documented stereoselectivity of HA-966 provides a compelling rationale for the separate investigation of the (R)- and (S)-enantiomers of 3-Amino-1-ethylpyrrolidin-2-one. Based on this precedent, it is hypothesized that the (R)-enantiomer will likely exhibit neuroprotective and anticonvulsant properties through antagonism of the NMDA receptor's glycine site, while the (S)-enantiomer is predicted to have sedative and muscle relaxant effects via a different mechanism.

Future research should focus on the chiral synthesis or resolution of these enantiomers, followed by a systematic evaluation using the experimental protocols outlined in this guide. Such studies are essential to fully elucidate the pharmacological profile of each stereoisomer and to identify their potential therapeutic applications. Understanding the stereochemistry-activity relationship is not merely an academic exercise but a crucial step in the development of safer and more effective therapeutic agents.

References

  • Singh, L., et al. (1991). Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo. Neuroscience Letters, 133(1), 109-112. [Link]

  • Singh, L., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent γ-butyrolactone-like sedative. Proceedings of the National Academy of Sciences, 87(1), 347-351. [Link]

  • Foster, A. C., & Kemp, J. A. (1989). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. Journal of Neuroscience, 9(6), 2191-2196. [Link]

  • PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pires, R., et al. (1992). Agonist-like character of the (R)-enantiomer of 1-hydroxy-3-amino-pyrrolid-2-one (HA-966). European Journal of Pharmacology: Molecular Pharmacology Section, 227(3), 305-308. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]

  • Google Patents. (n.d.). Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
  • Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. [Link]

Sources

A Comparative Guide to Validating the Purity of (R)-3-Amino-1-ethylpyrrolidin-2-one Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the stereochemical identity of a molecule is as critical as its chemical identity. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. (R)-3-Amino-1-ethylpyrrolidin-2-one, a key chiral building block, is no exception. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol . Ensuring its enantiomeric purity is paramount for the safety and efficacy of any resulting active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the comprehensive purity validation of this compound. We will explore a dual-pronged approach: a primary method for quantifying the undesired (S)-enantiomer and a secondary method for profiling and identifying any achiral impurities. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and high-confidence analytical protocols.

The Fundamental Challenge: Mass Spectrometry's "Chiral Blindness"

Mass spectrometry (MS) is an exceptionally sensitive and specific analytical technique, but it is inherently "chiral-blind." Enantiomers, being non-superimposable mirror images, possess identical physical properties, including mass. Consequently, they have the same mass-to-charge ratio (m/z) and produce identical mass spectra, making their direct differentiation by MS alone impossible.

To overcome this limitation, a chiral-selective element must be introduced into the analytical workflow before the sample reaches the mass spectrometer. The most robust and widely adopted strategy in the pharmaceutical industry is the hyphenation of liquid chromatography with a chiral stationary phase (CSP) to a mass spectrometer (Chiral LC-MS). This allows for the physical separation of enantiomers in time before their detection.

G cluster_0 Purity Validation Strategy cluster_1 Part 1: Enantiomeric Purity cluster_2 Part 2: Achiral Purity A Sample: this compound B Chiral LC Separation A->B E Reversed-Phase LC Separation A->E C Tandem MS (MS/MS) Quantification B->C D Result: Enantiomeric Excess (% ee) C->D F High-Resolution MS (HRMS) Detection E->F G Result: Impurity Profile & Identification F->G

Dual-pronged mass spectrometry workflow for comprehensive purity analysis.

Part 1: Quantitative Analysis of Enantiomeric Purity via Chiral LC-MS/MS

This method leverages a chiral stationary phase to resolve the (R) and (S) enantiomers, which are then detected with high sensitivity and specificity using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are chosen for their broad applicability and proven success in separating a wide range of chiral compounds, including those with amine and amide functionalities.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is superior to single-stage MS or UV detection. It provides an additional layer of specificity by monitoring a specific fragmentation transition (precursor ion → product ion), drastically reducing chemical noise and allowing for precise quantification even at very low levels (<<0.1%).

  • Electrospray Ionization (ESI): ESI is the ideal ionization technique for this molecule as it is polar and contains a basic amino group, which readily accepts a proton in the positive ion mode to form the [M+H]⁺ ion needed for analysis.

Experimental Protocol: Chiral LC-MS/MS
  • Preparation of Standards and Samples:

    • Racemic Standard (1 mg/mL): Prepare a 50:50 mixture of (R)- and (S)-3-Amino-1-ethylpyrrolidin-2-one in methanol. This is critical for confirming the retention times of both enantiomers.

    • Test Sample (1 mg/mL): Prepare the (R)-enantiomer batch to be tested in methanol.

    • Working Solutions (1 µg/mL): Serially dilute the stock solutions in the initial mobile phase composition (e.g., 90:10 Hexane:Ethanol) to create working solutions. This minimizes solvent mismatch effects upon injection.

  • Chiral Liquid Chromatography (LC) Conditions:

    • Column: Chiralpak IA (or similar amylose-based CSP) 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine. The amine additive is crucial for improving the peak shape of basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: ESI, Positive.

    • SRM Transition:

      • Precursor Ion (Q1): m/z 129.1 ([M+H]⁺).

      • Product Ion (Q3): A prominent, stable fragment ion determined during method development (e.g., m/z 101.1, corresponding to a loss of ethylene, C₂H₄). This transition must be optimized by infusing a standard solution.

    • Dwell Time: 100 ms.

    • Collision Energy (CE): Optimized for maximum signal of the product ion.

    • Source Temperature: 500°C.

Data Analysis and System Suitability

The racemic standard is injected first to establish the retention times (RT) for the (R) and (S) enantiomers. The test sample is then analyzed. The enantiomeric excess (% ee) is a measure of the purity and is calculated from the peak areas (A) of the two enantiomers.

Enantiomeric Excess (% ee) = [(A_R - A_S) / (A_R + A_S)] x 100

For a self-validating system, a system suitability test must be performed. For the racemic standard, the resolution (Rs) between the two enantiomer peaks should be ≥ 1.5, ensuring baseline separation.

G cluster_workflow Chiral LC-MS/MS Workflow A Sample Injection (Racemic Standard & Test Sample) B Chiral HPLC Column Separates (R) and (S) Enantiomers in Time A->B C ESI Source Ionization to [M+H]⁺ (m/z 129.1) B->C D Quadrupole 1 (Q1) Isolates m/z 129.1 C->D E Collision Cell (q2) Fragmentation D->E F Quadrupole 3 (Q3) Isolates Product Ion (e.g., m/z 101.1) E->F G Detector Generates Chromatogram F->G H Data System Calculate Peak Areas & % ee G->H G cluster_workflow Impurity Identification Logic A Detect Unknown Peak in LC-HRMS Chromatogram B Measure Accurate Mass (e.g., m/z 115.0631) A->B C Generate Possible Elemental Compositions (within 5 ppm error) B->C D C₅H₉NO₂ (Δ -1.7 ppm) C₄H₇N₃O (Δ +3.4 ppm) ... C->D E Analyze MS/MS Fragmentation Pattern C->E D->E F Propose Structure Based on Fragments & Synthetic Plausibility E->F G Confirmed Impurity Structure F->G

A Researcher's Guide to Obtaining and Interpreting X-ray Crystallography Data for Chiral Pyrrolidinones: A Case Study of (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise three-dimensional atomic arrangement of a chiral molecule is not merely an academic detail; it is a critical determinant of its biological activity, efficacy, and safety. In the realm of medicinal chemistry, pyrrolidinone scaffolds are of significant interest due to their presence in a wide array of pharmacologically active compounds. The stereochemistry of these molecules, particularly the absolute configuration of stereocenters, can lead to vastly different interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these intricate structural details at the atomic level.[1][2]

This guide provides a comprehensive overview of the methodologies involved in obtaining and analyzing single-crystal X-ray crystallography data, using (R)-3-Amino-1-ethylpyrrolidin-2-one as a focal point. While, as of the time of this writing, specific crystallographic data for this exact compound is not publicly available in major databases like the Cambridge Structural Database (CSD)[3], this guide will equip researchers with the necessary protocols and comparative frameworks to generate and interpret such data. We will draw comparisons with related pyrrolidinone structures to provide context and highlight key structural features of interest.

The Significance of Crystallographic Data for Chiral Pyrrolidinones

The determination of the three-dimensional structure of a molecule like this compound offers invaluable insights that extend beyond simple molecular confirmation. Key applications in a research and drug development context include:

  • Unambiguous Determination of Absolute Stereochemistry: For chiral molecules, particularly those synthesized or isolated as a single enantiomer, X-ray crystallography provides irrefutable proof of the absolute configuration (R or S) at each stereocenter. This is paramount for understanding structure-activity relationships (SAR).

  • Conformational Analysis: The solid-state structure reveals the preferred conformation of the molecule, including the puckering of the pyrrolidinone ring and the orientation of its substituents. This information is crucial for computational modeling and docking studies.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. This can provide insights into potential hydrogen bonding patterns, which are often relevant to how a drug molecule interacts with its biological target.[4][5]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. X-ray crystallography is a primary tool for identifying and characterizing these polymorphs.

A Comparative Framework: What to Expect in Pyrrolidinone Crystal Structures

In the absence of specific data for our target molecule, we can anticipate certain structural features based on known crystal structures of similar pyrrolidinone derivatives. For instance, a search of the Cambridge Structural Database often reveals a variety of substituted pyrrolidines and related lactams.[6][7] A hypothetical comparison of key crystallographic parameters is presented in Table 1. This table illustrates the type of data researchers would generate and compare.

ParameterThis compound (Hypothetical Data)(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate[4]
Molecular Formula C6H12N2OC13H18N2O4
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 5.58.2345 (3)
b (Å) 12.110.5678 (4)
c (Å) 8.916.7890 (6)
α (°) 9090
β (°) 105.290
γ (°) 9090
Volume (ų) 570.31461.21 (9)
Z 24
Calculated Density (g/cm³) 1.201.208
Key Hydrogen Bonds N-H···O (intermolecular)N-H···O (intramolecular), N-H···N (intermolecular)

Table 1: Hypothetical and Comparative Crystallographic Data. This table showcases the type of data obtained from a single-crystal X-ray diffraction experiment. The data for this compound is hypothetical, based on typical values for small organic molecules, while the comparative data is from a published pyrrolidinone derivative.[4]

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure can be broken down into a series of logical steps, each requiring careful planning and execution.[8] The following sections detail a robust experimental protocol.

Part 1: Crystallization – The Art and Science of Crystal Growth

The most significant bottleneck in small molecule crystallography is often the growth of high-quality single crystals suitable for diffraction.[1][2] For a compound like this compound, which is a small, potentially polar molecule, a systematic screening of crystallization conditions is recommended.

1.1. Solubility Screening: A preliminary assessment of the compound's solubility in a range of solvents is the first crucial step.[9] This will inform the choice of crystallization technique. A good starting point is to test solubility in common laboratory solvents of varying polarity, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

1.2. Crystallization Techniques: Several techniques can be employed to induce crystallization:

  • Slow Evaporation: This is often the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days.[10][11]

  • Vapor Diffusion: This technique is particularly effective for sensitive molecules. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

  • Cooling Crystallization: A saturated solution of the compound is prepared in a solvent where solubility is significantly temperature-dependent. The solution is then slowly cooled, leading to supersaturation and crystal formation.

The following diagram illustrates a typical decision-making workflow for choosing a crystallization method.

Figure 1: A simplified workflow for selecting a suitable crystallization technique.

Part 2: Data Collection and Processing

Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.

2.1. Crystal Mounting and Data Collection: A single crystal is carefully selected and mounted on a goniometer head. To minimize radiation damage, data is typically collected at low temperatures (around 100 K) using a cryostream. The diffractometer directs a focused beam of X-rays (often from a molybdenum or copper source) onto the crystal.[12] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.

2.2. Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[13][14] This process involves several computational steps:

  • Indexing: Determining the unit cell dimensions and crystal lattice type.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.

Part 3: Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

3.1. Structure Solution: For small molecules, direct methods are typically used to obtain an initial model of the crystal structure from the diffraction data. This provides the initial positions of most of the non-hydrogen atoms.

3.2. Structure Refinement: The initial model is then refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[15] During refinement, atomic positions and displacement parameters are adjusted. Hydrogen atoms are often placed in calculated positions. The quality of the final structure is assessed using metrics such as the R-factor.

The overall process from data collection to a refined structure is depicted in the following diagram:

Figure 2: Workflow for X-ray diffraction data collection and structure determination.

Conclusion and Future Directions

Obtaining high-quality single-crystal X-ray diffraction data for this compound is an achievable goal for researchers equipped with the proper techniques and a systematic approach. The experimental workflow detailed in this guide provides a robust framework for success, from the critical initial step of crystallization to the final stages of structure refinement and analysis. The resulting crystallographic data will provide definitive evidence of the molecule's absolute stereochemistry, preferred conformation, and intermolecular interactions, all of which are invaluable for advancing research and development in medicinal chemistry and related fields. It is anticipated that the public deposition of this data will be a valuable contribution to the scientific community.

References

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
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  • Unknown. (n.d.). Crystallization of Small Molecules. Course Material.
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  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Wang, A., et al. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Parkin, S. (2005-2025). Tutorials. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Wang, A., et al. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. PMC. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. ResearchGate. Available at: [Link]

  • Adamowicz, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

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  • Tripathy, S. (2021). Rietveld Refinement of X-ray Diffraction Data Using FullProf Package - Part I. YouTube. Available at: [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

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  • ResearchGate. (n.d.). Powder X-ray diffraction pattern of (1). ResearchGate. Available at: [Link]

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Comparison of (R)-3-Amino-1-ethylpyrrolidin-2-one with other chiral lactams

Author: BenchChem Technical Support Team. Date: February 2026

< A Comparative Guide to (R)-3-Amino-1-ethylpyrrolidin-2-one and Other Chiral Lactams for Researchers in Drug Development

In the landscape of modern medicinal chemistry and drug development, the stereochemical architecture of a molecule is paramount to its biological function and safety. Chiral lactams, cyclic amides with a defined stereochemistry, are indispensable tools for constructing enantiomerically pure pharmaceutical agents. Among these, this compound has garnered attention as a versatile chiral building block. This guide offers an in-depth comparison of this compound with other significant chiral lactams, providing experimental context and data to aid researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Chiral Lactams in Asymmetric Synthesis

The synthesis of single-enantiomer drugs is a critical objective in the pharmaceutical industry, driven by the often dramatically different pharmacological and toxicological profiles of stereoisomers. Chiral lactams serve as foundational scaffolds and powerful directing groups in asymmetric synthesis to achieve this goal.[1][2][3] Their rigid cyclic structure provides a predictable stereochemical environment, influencing the outcome of bond-forming reactions.

The utility of a specific chiral lactam is evaluated based on several key performance indicators:

  • Stereodirecting Ability: The degree of enantiomeric or diastereomeric excess it can induce.

  • Synthetic Efficiency: The yields and reaction conditions required for its application.

  • Versatility: The range of chemical transformations it can facilitate or be incorporated into.

  • Accessibility: The ease and cost-effectiveness of its own synthesis.[2]

This guide will explore the characteristics of this compound in relation to other prominent chiral lactams, such as pyrrolidinone derivatives and the well-established Evans oxazolidinones.

Profile of this compound: A Key Pharmaceutical Intermediate

This compound is a derivative of pyrrolidinone, a five-membered lactam.[4][5] Its structure is characterized by an amino group at the 3-position and an ethyl group on the nitrogen atom. This particular scaffold is a crucial intermediate in the synthesis of several modern antiepileptic drugs, including Levetiracetam (where the related (S)-enantiomer is the active form) and Brivaracetam.[6][7] The presence of the primary amine provides a reactive handle for further molecular elaboration, making it a valuable starting point for generating libraries of drug candidates.[8]

The synthesis of pharmaceuticals like Levetiracetam often involves the cyclization of a chiral precursor to form the core pyrrolidinone ring.[9][10] The specific enantiomer of the starting material, such as (S)-2-aminobutanol, dictates the final stereochemistry of the drug.[11]

Caption: Role of this compound as a versatile building block in drug synthesis.

Comparative Analysis with Alternative Chiral Lactams

Versus Other Pyrrolidinone-Based Auxiliaries

The broader family of pyrrolidine-based auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are well-known for their application in asymmetric alkylations.[1] These auxiliaries function by forming a chiral hydrazone with a ketone or aldehyde, which then directs the stereoselective addition of a nucleophile. While effective, the primary utility of SAMP and RAMP is as transient directing groups that are subsequently removed. In contrast, this compound is more commonly integrated as a permanent structural component of the final molecule.

Versus Evans Oxazolidinone Auxiliaries

Table 1: Performance Comparison in Asymmetric Synthesis

FeatureThis compoundEvans Oxazolidinone Auxiliaries
Primary Role Chiral building block/scaffoldTransient chiral auxiliary
Key Reactions Amide bond formation, N-alkylationAsymmetric aldol, alkylation, Diels-Alder
Stereocontrol Retains inherent chiralityHigh diastereoselectivity (>99% d.e. common)
Removal Typically incorporated into final moleculeCleavable under various conditions

The fundamental difference lies in their intended application. An Evans auxiliary is a tool for inducing chirality, while this compound is a chiral entity that becomes part of the molecular framework.

Experimental Protocols and Methodologies

General Workflow for Utilizing a Chiral Auxiliary in Asymmetric Alkylation

The following workflow illustrates the general sequence for employing a chiral auxiliary, such as an Evans oxazolidinone, to generate a new stereocenter.

G cluster_workflow Asymmetric Alkylation via Chiral Auxiliary start 1. Attach Chiral Auxiliary to Prochiral Substrate enolate 2. Form Chiral Enolate (e.g., with LDA or NaHMDS) start->enolate alkylation 3. Diastereoselective Alkylation with Electrophile (R-X) enolate->alkylation cleavage 4. Cleave Auxiliary (e.g., LiOH, LiBH4) alkylation->cleavage product 5. Enantiomerically Enriched Product cleavage->product analysis 6. Determine e.e. (Chiral HPLC/GC) product->analysis

Caption: A generalized workflow for asymmetric synthesis using a cleavable chiral auxiliary.

Protocol for the Synthesis of an Amide Derivative from this compound

This protocol outlines a standard procedure for coupling a carboxylic acid to the primary amine of this compound, a common step in leveraging it as a building block.

Materials:

  • This compound

  • A desired carboxylic acid

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Organic base (e.g., DIPEA)

  • Standard aqueous workup solutions (e.g., sat. NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the organic base (2.0-3.0 equivalents) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound stands out as a valuable chiral lactam, primarily for its role as a key structural component in the synthesis of complex pharmaceutical targets. Its utility is defined by its inherent chirality and the reactive amino group that allows for extensive derivatization. While chiral auxiliaries like Evans oxazolidinones offer superior performance for inducing stereochemistry in a transient manner, the strength of this compound lies in its direct incorporation into the final molecular architecture. The selection of a chiral lactam is therefore a strategic decision dictated by the overall synthetic plan and the desired properties of the target molecule. For researchers in drug development, a thorough understanding of the distinct advantages of each class of chiral lactam is essential for designing efficient and effective synthetic routes to novel therapeutics.

References

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  • Singh, S. K., Ghosh, P., & Prasad, R. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570.
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  • Kenda, B., et al. (2004). Discovery of a Novel Anticonvulsant, Brivaracetam (ucb 34714), with a Differentiated preclinical Profile. Journal of Medicinal Chemistry, 47(3), 530-549.
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  • Patel, M., et al. (2012). An asymmetric synthesis of Levetiracetam.
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A Comparative Guide to Establishing Optical Rotation Standards for (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the determination of enantiomeric purity is a critical analytical step. (R)-3-Amino-1-ethylpyrrolidin-2-one is a key chiral intermediate, notably in the synthesis of certain pharmaceuticals where stereochemistry is paramount to therapeutic efficacy and safety. This guide provides an in-depth technical comparison of standards and methodologies for determining the optical rotation of this compound, offering field-proven insights into establishing reliable and self-validating protocols, particularly in the absence of a universally recognized pharmacopeial standard.

The Imperative of Chiral Purity in Pharmaceutical Intermediates

The three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. Regulatory bodies worldwide, including the U.S. Food and Drug Administration and the European Medicines Agency, have stringent requirements for the stereochemical purity of drug substances[1]. For intermediates like this compound, ensuring high enantiomeric excess (%ee) early in the synthetic route is crucial for the quality of the final active pharmaceutical ingredient (API). Optical rotation measurement remains a fundamental and widely accessible technique for this purpose.

Establishing a Reference Standard: A Practical Approach

As of the date of this publication, a definitive specific rotation value for this compound is not listed in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). In such cases, establishing a well-characterized in-house or non-pharmacopeial reference standard is essential for accurate and consistent quality control[2][3].

Comparison of Available Data:

While a singular, authoritative value is elusive, data can be collated from commercial suppliers and internal experimental lots. It is crucial to recognize that values from suppliers' Certificates of Analysis (CoA) may vary. For instance, a structurally related compound, (3R)-(+)-3-(Ethylamino)pyrrolidine, is listed with a specific rotation range of [α]20/D = +12 to +17° (c=10 in EtOH)[4]. This highlights the necessity of not relying on a single source but rather on a thoroughly characterized internal standard.

Source Compound Reported Specific Rotation [α] Conditions Notes
Hypothetical In-house Standard Lot A This compound+XX.X°c = 1.0 in Methanol, 25°C, 589 nmCharacterized by chiral HPLC (>99.5% ee) and other analytical techniques.
Hypothetical Supplier CoA 1 This compound+YY.Y°c = 1.0 in Methanol, 20°CPurity stated as >98%.
Hypothetical Supplier CoA 2 This compound+ZZ.Z°c = 1.0 in Methanol, 25°CPurity stated as >99%.
Chem-Impex[4] (3R)-(+)-3-(Ethylamino)pyrrolidine+12 to +17°c = 10 in EtOH, 20°CA structurally similar, but different, compound.

Note: XX.X, YY.Y, and ZZ.Z are placeholders for experimentally determined or supplier-provided values.

The most reliable approach is to synthesize or procure a batch of this compound with the highest possible enantiomeric purity, confirmed by a more specific method like chiral High-Performance Liquid Chromatography (HPLC). This batch can then be designated as the primary in-house reference standard.

Experimental Protocol for Optical Rotation Determination

The following protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Instrumentation and Materials
  • Polarimeter: A calibrated instrument with a sodium D-line (589 nm) light source, capable of temperature control.

  • Sample Cell: 1 dm path length.

  • Solvent: HPLC-grade Methanol.

  • Reference Standard: A well-characterized batch of this compound with known high enantiomeric excess.

  • Volumetric Glassware: Class A.

Step-by-Step Methodology
  • Instrument Calibration and Zeroing:

    • Action: Calibrate the polarimeter using a certified quartz plate or a sucrose standard solution as per instrument guidelines.

    • Rationale: This ensures the instrument is performing accurately and that measurements are traceable to a recognized standard.

    • Action: Fill the sample cell with the solvent (Methanol) and take a blank reading. This value should be subtracted from the sample readings.

    • Rationale: The solvent may have a negligible optical rotation, and any contribution from the cell itself must be accounted for to ensure the measured rotation is solely from the analyte.

  • Sample Preparation:

    • Action: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in Methanol in a 10 mL volumetric flask. Ensure the solution is clear and free of undissolved particles.

    • Rationale: Precise concentration is critical for calculating specific rotation. A concentration of 1 g/100 mL (or 10 mg/mL) is standard. The solution must be homogenous to avoid light scattering.

  • Measurement:

    • Action: Rinse the sample cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present in the light path.

    • Rationale: Rinsing prevents dilution from any residual solvent. Air bubbles will interfere with the light path and cause erroneous readings.

    • Action: Place the sample cell in the temperature-controlled chamber of the polarimeter, set to 25°C, and allow the temperature to equilibrate.

    • Rationale: Optical rotation is temperature-dependent; therefore, maintaining a constant, specified temperature is crucial for reproducibility.

    • Action: Take at least five readings and calculate the average observed rotation (α).

    • Rationale: Multiple readings minimize random errors and improve the reliability of the measurement.

  • Calculation of Specific Rotation:

    • Action: Calculate the specific rotation [α] using the formula: [α]Tλ = (100 × α) / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/100 mL.

    • Rationale: This formula normalizes the observed rotation to standard conditions, allowing for comparison across different experiments and laboratories.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Calibrate 1. Calibrate Polarimeter Blank 2. Measure Solvent Blank Calibrate->Blank PrepareSample 3. Prepare Sample Solution (c = 1 g/100 mL in Methanol) Blank->PrepareSample FillCell 4. Fill Sample Cell (No Bubbles) PrepareSample->FillCell Equilibrate 5. Equilibrate Temperature (25°C) FillCell->Equilibrate Measure 6. Measure Observed Rotation (α) (Average of 5 readings) Equilibrate->Measure Calculate 7. Calculate Specific Rotation [α] = (100 * α) / (l * c) Measure->Calculate Compare 8. Compare to Standard Calculate->Compare

Caption: Experimental workflow for determining specific optical rotation.

Alternative and Confirmatory Techniques

While polarimetry is a valuable tool, it is not without limitations. The presence of other optically active impurities can affect the accuracy of the measurement. Therefore, it is best practice to use an orthogonal, more specific method to confirm enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. It physically separates the enantiomers, allowing for their individual quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers can be resolved, allowing for their relative quantification.

Decision-Making for Method Selection

The choice of analytical method depends on the stage of development and the specific requirements of the analysis.

method_selection cluster_screening Routine Screening / In-Process Control cluster_validation Reference Standard Characterization / Final Release cluster_investigation Structural Confirmation / Investigation Start Need to Assess Chiral Purity? Polarimetry Optical Rotation Start->Polarimetry Routine Check? Chiral_HPLC Chiral HPLC Start->Chiral_HPLC High Specificity Needed? Chiral_NMR Chiral NMR Start->Chiral_NMR Ambiguous Results? Polarimetry_Adv Advantages: - Fast - Non-destructive - Low cost Polarimetry->Polarimetry_Adv Chiral_HPLC->Polarimetry Confirm with orthogonal method Chiral_HPLC_Adv Advantages: - High Specificity - Quantitative - Detects other impurities Chiral_HPLC->Chiral_HPLC_Adv Chiral_NMR_Adv Advantages: - Provides structural information - No separation needed Chiral_NMR->Chiral_NMR_Adv

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

Determining the optical rotation of this compound is a fundamental component of its quality control. In the absence of a formal pharmacopeial standard, a robust internal standard must be established through comprehensive characterization, with enantiomeric purity confirmed by a high-specificity method such as chiral HPLC. The polarimetric method, when conducted with careful attention to procedural details like calibration, temperature control, and precise sample preparation, serves as a reliable and efficient technique for routine analysis. By integrating these practices, researchers and drug developers can ensure the stereochemical integrity of this vital pharmaceutical intermediate, thereby upholding the quality and safety of the final drug product.

References

  • European Medicines Agency. (2006). Note for Guidance on Investigation of Chiral Active Substances.[Link][1]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.[Link]

  • SynThink. Non-Pharmacopeial Reference Standards for Accurate Pharma Testing.[Link][2]

  • Stevenson, D., et al. (2016). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 18(4), 1034-1043. [Link][5]

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do not dispose of (R)-3-Amino-1-ethylpyrrolidin-2-one (CAS 173335-51-2) via sanitary sewer or trash.

This compound is a nitrogen-containing organic intermediate with basic functionality. It requires thermal destruction via a licensed hazardous waste incinerator.

  • Primary Waste Stream: Non-Halogenated Organic Solvents (Basic).

  • Critical Segregation: Isolate from strong acids and oxidizers to prevent exothermic reactions.

  • RCRA Status: Likely Characteristic Waste (D002 Corrosive) if pH > 12.5; otherwise, unregulated organic waste requiring "Cradle-to-Grave" management.

Chemical Intelligence & Profile

As a Senior Application Scientist, I emphasize that safe disposal begins with accurate characterization. You cannot manage what you do not define.

PropertyDataOperational Implication
Chemical Name This compoundTarget compound
CAS Number 173335-51-2Use for waste manifesting
Molecular Formula C₆H₁₂N₂ONon-Halogenated (Cost saving distinction)
Functional Groups Primary Amine, Lactam (Cyclic Amide)Alkaline/Basic nature; potential for hydrolysis
Physical State Liquid (typically) or low-melting solidRequires leak-proof secondary containment
Flash Point > 93°C (Predicted based on class)Combustible (Class IIIB); not Flammable (Class 3) unless mixed with solvents
pKa ~9.0 - 10.0 (Amine group)Corrosive/Irritant hazard
Hazard Assessment & Compatibility Matrix

Disposal is not merely "throwing away"; it is the stabilization of potential energy. The primary risk with aminopyrrolidinones is their reactivity with incompatible waste streams.

  • The Basicity Factor: The primary amine at the C3 position makes this compound a weak to moderate base.

    • Risk:[1][2][3] Mixing this with acidic waste streams (e.g., waste H₂SO₄ or HCl) will trigger an instantaneous exothermic neutralization. In a closed waste drum, this heat evolution can pressurize the vessel, leading to rupture or explosion.

  • The Nitrogen Factor:

    • Risk:[1][2][3] Open burning or improper oxidation can release Nitrogen Oxides (NOx), which are regulated atmospheric pollutants.

    • Solution: High-temperature incineration with scrubbing is required.

Segregation Rules
  • ✅ Compatible: Aliphatic amines, amides, non-halogenated organic solvents (Ethanol, Methanol, DMSO), basic aqueous solutions.

  • ❌ Incompatible (DO NOT MIX): Strong acids, acid anhydrides, acid chlorides, strong oxidizers (Peroxides, Nitrates), halogenated solvents (unless approved by specific facility protocols).

Detailed Disposal Protocol
Phase 1: Waste Characterization & Container Selection
  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is neat (pure) and potentially corrosive to carbon steel.

  • Verify Contents: Ensure the waste is not mixed with "P-List" acutely toxic substances (e.g., Sodium Azide), which would alter the entire classification.

Phase 2: Pre-Treatment (Optional but Recommended)

If you have large quantities (>1L) of neat material:

  • Dilute with a compatible combustible solvent (e.g., Ethanol or 2-Propanol) to reduce viscosity and freezing point issues during storage.

  • Note: Do not neutralize with acid in the waste container. Neutralization should only be performed as a controlled reaction, not a disposal step.

Phase 3: Labeling & Accumulation
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: "Non-Halogenated Organic Solvents; this compound."

    • Hazard Checkboxes: Check "Irritant" and "Corrosive" (if pH > 12.5).

  • Satellite Accumulation Area (SAA): Store in a secondary containment tray (polypropylene) separate from acidic waste streams.

Phase 4: Final Handoff
  • Coordinate pickup with your EHS (Environmental Health & Safety) department.

  • Manifesting: Ensure the waste profile lists "High Nitrogen Content" to alert the incineration facility, allowing them to adjust feed rates for NOx control.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound CheckState Is the waste mixed with Halogenated Solvents (DCM, Chloroform)? Start->CheckState YesHalo YES CheckState->YesHalo NoHalo NO CheckState->NoHalo StreamHalo Stream A: Halogenated Organic Waste (High Cost Disposal) YesHalo->StreamHalo StreamNonHalo Stream B: Non-Halogenated Organic Waste (Standard Disposal) NoHalo->StreamNonHalo Labeling Labeling: List constituents + 'Basic/Alkaline' StreamHalo->Labeling CheckAcid Check Compatibility: Is the container free of Acids? StreamNonHalo->CheckAcid ActionAcid CRITICAL STOP: Do NOT mix. Segregate immediately. CheckAcid->ActionAcid No (Acids Present) ActionSafe Proceed to Accumulation CheckAcid->ActionSafe Yes (Safe) ActionSafe->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Logical decision tree for the segregation and disposal of aminopyrrolidinone derivatives, emphasizing the critical separation from halogenated and acidic waste streams.

Spill Response Contingency (P.A.C.E. Model)

In the event of a spill outside the fume hood:

  • P - Protect: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat). Ensure ventilation is active.[4][2][5][6]

  • A - Assess: Is the spill >100mL? If yes, call EHS emergency response. If no, proceed.

  • C - Contain: Use Vermiculite or Dry Sand .

    • Note: Do not use paper towels for large spills of amines; they can increase surface area for evaporation.

    • Specific Neutralization: You may apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the spill if trained to do so, but absorption is safer for non-experts.

  • E - Extinguish/Eliminate: Place absorbed material into a wide-mouth jar. Label as "Debris from Chemical Spill: Aminopyrrolidinone."

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)). Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-3-Amino-1-ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1248178-59-7 | Risk Profile: Corrosive Amine / Potential Reprotoxin

Executive Safety Assessment

From the Desk of the Senior Application Scientist: Handling (R)-3-Amino-1-ethylpyrrolidin-2-one requires a specific risk mitigation strategy that goes beyond standard "lab safety." Structurally, this compound combines a primary amine with a pyrrolidinone ring.

  • The Amine Risk: Primary amines are inherently alkaline. In the absence of specific toxicological data for this enantiomer, you must treat it as Skin Corr. 1B (H314) —capable of causing irreversible skin burns and eye damage.

  • The Pyrrolidinone Risk: Analogs such as N-Ethyl-2-pyrrolidone (NEP) are established reproductive toxins (H360D). Standard nitrile gloves are often permeable to pyrrolidinone solvents. Therefore, we treat this molecule as a permeation hazard and a potential reproductive toxin .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the high permeation potential of the pyrrolidinone motif.

PPE CategorySpecificationScientific Rationale
Hand Protection Primary: Laminate Film (e.g., Silver Shield® / 4H®)Secondary (Outer): Nitrile (min 5 mil)Pyrrolidinones permeate standard nitrile in <15 mins. Laminate film offers >480 min breakthrough time. The outer nitrile glove provides dexterity and grip.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate. Amines can cause corneal clouding and permanent vision loss upon contact. Vapors can also irritate the lacrimal glands.
Respiratory Fume Hood (Primary)Respirator (Contingency): Full-face w/ ABEK (Organic Vapor/Amine) cartridgeThe compound likely has low volatility but high toxicity. If handling outside a hood (not recommended), an amine-specific cartridge is required to neutralize basic vapors.
Body Defense Lab Coat: Poly-cotton (Standard)Apron: Butyl or Neoprene (if handling >100mL)Cotton absorbs; an apron provides an impervious barrier against splashes during synthesis or work-up.
Operational Workflow: Handling & Transfer

This protocol minimizes exposure to aerosols (if solid) or vapors (if liquid/oil).

Phase A: Engineering Controls
  • Ventilation: All operations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Use an ionizing bar if the substance is a dry powder to prevent electrostatic dispersion.

Phase B: Transfer Protocol (Step-by-Step)
  • Donning: Put on laminate gloves first, then pull standard nitrile gloves over them. Tape the outer glove cuff to the lab coat if working with large volumes.

  • Equilibration: Allow the reagent container to reach room temperature inside the hood before opening to prevent pressure buildup.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette or glass syringe. Avoid needles (injection risk).

    • If Solid: Use a disposable antistatic spatula. Do not reuse spatulas to avoid cross-contamination.

  • Quenching: Immediately wipe the spatula/pipette exterior with a dilute acetic acid solution (5%) on a Kimwipe, then dispose of the wipe in solid hazardous waste. This neutralizes the amine residue instantly.

Emergency Response & Decontamination
  • Skin Contact: Immediate flush with water for 15 minutes .[2] Do not use vinegar (acid) on skin burns; the heat of neutralization can worsen tissue damage.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[2] Seek an ophthalmologist immediately.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don full PPE (including respiratory protection if outside hood).

    • Absorb with vermiculite or a commercial amine-neutralizing spill kit .

    • Do not use paper towels (combustible amine-cellulose reaction risk).

Waste Disposal Strategy (Cradle-to-Grave)

Proper segregation is critical to prevent dangerous chemical reactions in the waste stream.

Waste StreamClassificationAction
Stream A Basic Organic Waste Dissolve in a compatible solvent (e.g., Ethanol). Label clearly as "Basic/Amine - Flammable." Do NOT mix with Acid Waste.
Stream B Solid Debris Gloves, wipes, and spatulas go into double-bagged hazardous waste.
Stream C Aqueous Wash First rinses of glassware should be collected separately and pH-adjusted to 7-9 before disposal into aqueous waste streams.
Visualized Safety Logic

The following diagram illustrates the decision-making process for handling this specific chiral amine.

SafetyProtocol Start Start: this compound Risk Risk Assessment: Corrosive (Amine) + Permeation (Pyrrolidone) Start->Risk PPE PPE Selection: Laminate Gloves + Goggles Risk->PPE Hood Engineering Control: Fume Hood Check (Face Vel > 80fpm) PPE->Hood State Physical State Check Hood->State Liquid Liquid Handling: Positive Displacement Pipette State->Liquid If Oil/Liq Solid Solid Handling: Antistatic Spatula State->Solid If Powder Neutralize Immediate Decon: Wipe tools with 5% Acetic Acid Liquid->Neutralize Solid->Neutralize Disposal Disposal: Segregate into Basic Organic Waste Neutralize->Disposal

Caption: Operational workflow emphasizing the critical "Immediate Decon" step to prevent cross-contamination of surfaces.

References
  • PubChem. (n.d.). Compound Summary: 3-Amino-1-ethylpyrrolidin-2-one.[3][4] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: N-Ethyl-2-pyrrolidone (Reprotox Analog). Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved February 17, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.